molecular formula C7H16Cl2N2 B2873038 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride CAS No. 2225137-04-0

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B2873038
CAS No.: 2225137-04-0
M. Wt: 199.12
InChI Key: QLEWLWGHZNJJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a high-purity chemical reagent featuring a privileged bicyclic scaffold highly relevant in medicinal chemistry and drug discovery. This compound serves as a structurally constrained and synthetically versatile building block for the development of novel bioactive molecules. The 1,4-diazabicyclo[3.3.1]nonane core is a conformationally restricted analogue of piperidine, a feature that is exploited to elucidate bioactive conformations and enhance selectivity for target proteins . Its primary research value lies in its application for the monoamine transporters. Scientific studies have demonstrated that derivatives of this core structure can be developed into potent and selective ligands for the dopamine transporter (DAT), with high affinity (IC50 = 22.5 nM) and significant selectivity over the serotonin (SERT) and norepinephrine (NET) transporters . This makes it a critical scaffold in neuropharmacological research for investigating stimulant mechanisms, with compounds based on this structure occasioning complete cocaine-like responding in behavioral studies . Beyond neuroscience, the bicyclo[3.3.1]nonane skeleton is a predominant motif in numerous biologically active natural products and synthetic targets, particularly in the exploration of new anticancer chemotherapeutics . Its unique cleft-shaped architecture also facilitates its use in molecular recognition studies, such as in the development of synthetic ion receptors and molecular tweezers . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,4-diazabicyclo[3.3.1]nonane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-2-7-6-9(4-1)5-3-8-7;;/h7-8H,1-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEWLWGHZNJJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C1)CCN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225137-04-0
Record name 1,4-diazabicyclo[3.3.1]nonane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Profile: 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists

Executive Summary

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a specialized bicyclic diamine salt used primarily as a conformationally restricted scaffold in medicinal chemistry. Distinct from its ubiquitous analog DABCO (1,4-diazabicyclo[2.2.2]octane), the [3.3.1]nonane framework offers a unique spatial arrangement of nitrogen atoms, making it a critical pharmacophore for rigidifying flexible piperazine-based ligands.

Its primary utility lies in the development of high-affinity ligands for monoamine transporters—specifically the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and Norepinephrine Transporter (NET). By locking the nitrogen lone pairs and side chains into specific vectors, this scaffold enables precise probing of receptor binding pockets, often yielding compounds with superior selectivity profiles compared to their flexible piperazine counterparts.

Chemical Identity & Structural Analysis[1]

The 1,4-diazabicyclo[3.3.1]nonane core consists of a piperazine ring bridged by a propylene chain. Unlike the highly symmetrical [2.2.2] system (DABCO), the [3.3.1] system possesses distinct bridgehead and bridge carbons, resulting in unique stereochemical properties.

Nomenclature and Identifiers[1][2]
PropertyDetail
IUPAC Name 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride
Common Abbreviation 1,4-DABN (Non-standard, often referred to by full name to avoid DABCO confusion)
CAS Number (Base) 151402-57-0 (Generic search often defaults to derivatives; verify specific salt batch)
Molecular Formula C₇H₁₄N₂[1] · 2HCl
Molecular Weight 199.12 g/mol (Salt); 126.20 g/mol (Base)
SMILES C1CC2CN(C1)CCN2.Cl.Cl
Structural Visualization

The following diagram illustrates the connectivity of the bicyclic core. Note the propylene bridge (C6-C7-C8) spanning the 1,4-piperazine nitrogens.

G Figure 1: Connectivity of 1,4-Diazabicyclo[3.3.1]nonane Core N1 N1 C2 C2 N1->C2 C8 C8 N1->C8 Bridge C3 C3 C2->C3 N4 N4 C3->N4 C5 C5 N4->C5 C9 C9 C5->C9 C6 C6 C6->N4 Bridge C7 C7 C7->C6 C8->C7 C9->N1

Physicochemical Properties[2][3][4][5][6][7][8]

As a dihydrochloride salt, the molecule exhibits properties typical of ionic organic salts: high water solubility and significant hygroscopicity.

ParameterValue / CharacteristicCausality/Context
Physical State White to off-white crystalline solidIonic lattice stabilization by HCl.
Melting Point >250°C (Decomposition)High lattice energy typical of diamine dihydrochlorides; distinct from the lower MP of the free base.
Solubility High in H₂O, MeOH; Low in Et₂O, HexanesDipole-dipole interactions and hydrogen bonding capability of the protonated nitrogens dominate solvation.
pKa (Conjugate Acid) ~3.0 and ~8.5 (Predicted)The two nitrogens are basic, but protonation of the first reduces the basicity of the second due to electrostatic repulsion.
Hygroscopicity HighThe salt readily absorbs atmospheric moisture; strictly store under desiccant.

Synthesis & Preparation: The Dieckmann Protocol[8]

The synthesis of 1,4-diazabicyclo[3.3.1]nonane is non-trivial compared to DABCO. The most authoritative route involves a Dieckmann cyclization strategy, often adapted from the work of Wünsch et al. This pathway allows for the introduction of substituents at the C6 position, which is critical for medicinal chemistry applications.

Synthetic Workflow
  • Michael Addition: Reaction of a piperazine derivative with an acrylate ester.

  • Dieckmann Cyclization: Base-mediated intramolecular cyclization to form the bicyclic ketone.

  • Decarboxylation & Reduction: Removal of the ester group and reduction of the ketone (if the unsubstituted core is desired).

Detailed Protocol (Genericized)

Step 1: Precursor Assembly

  • Reagents: N-protected piperazine, Ethyl acrylate, Ethanol.

  • Procedure: Reflux N-protected piperazine with excess ethyl acrylate. The secondary amine of the piperazine undergoes Michael addition to the acrylate, yielding the diester precursor.

Step 2: The Dieckmann Cyclization (Critical Step)

  • Reagents: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu), Toluene or THF (anhydrous).

  • Mechanism: The strong base deprotonates the alpha-carbon of the ester side chain. This enolate attacks the ester carbonyl on the piperazine ring (or attached side chain), closing the [3.3.1] ring system.

  • Observation: Evolution of hydrogen gas (if NaH used) and formation of a thick precipitate (enolate salt).

Step 3: Hydrolysis and Decarboxylation

  • Reagents: 6M HCl, Reflux.

  • Action: Acidic hydrolysis converts the

    
    -keto ester to the 
    
    
    
    -keto acid, which spontaneously decarboxylates under thermal conditions to yield the 1,4-diazabicyclo[3.3.1]nonan-6-one .
  • Final Reduction: Wolff-Kishner or Clemmensen reduction removes the ketone to yield the parent 1,4-diazabicyclo[3.3.1]nonane, which is then converted to the dihydrochloride salt using HCl/Dioxane.

Synthesis Figure 2: Synthetic Pathway via Dieckmann Cyclization Start Piperazine Derivative Step1 Michael Addition (Ethyl Acrylate) Start->Step1 N-alkylation Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (NaH / Toluene) Inter1->Step2 Ring Closure Inter2 Bicyclic Beta-Keto Ester Step2->Inter2 Step3 Acid Hydrolysis & Decarboxylation (6M HCl, Reflux) Inter2->Step3 -CO2 ProductKetone 1,4-Diazabicyclo[3.3.1]nonan-6-one Step3->ProductKetone Step4 Reduction (Wolff-Kishner) ProductKetone->Step4 C=O -> CH2 Final 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride Step4->Final + HCl

[1][9][10]

Applications in Drug Development[8][11]

The 1,4-diazabicyclo[3.3.1]nonane scaffold is a "privileged structure" in neuropharmacology.

Monoamine Transporter Inhibitors

Researchers utilize this scaffold to create rigid analogs of GBR 12909 and cocaine .

  • Mechanism: The rigid bicyclic frame locks the distance and orientation between the basic nitrogen (protonated at physiological pH) and the aromatic substituents (usually benzhydryl or phenyl groups).

  • Impact: This rigidity restricts the molecule to a specific bioactive conformation, reducing off-target binding (e.g., to muscarinic or histamine receptors) and increasing selectivity for DAT over SERT or NET.

  • Key Insight: 4,8-disubstituted derivatives have shown high affinity for the dopamine transporter, aiding in the design of cocaine-abuse therapeutics.

Opioid Receptor Ligands

Substituted 1,4-diazabicyclo[3.3.1]nonanes have been explored as ligands for


-opioid receptors.[2] The bicyclic core mimics the spatial arrangement of the ethylenediamine pharmacophore found in flexible kappa agonists but with reduced conformational entropy.

Handling and Safety

While specific toxicological data for this isomer is less abundant than for DABCO, standard safety protocols for aliphatic diamine salts apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under inert gas (Argon/Nitrogen).

  • Incompatibility: Strong oxidizing agents. The free base is incompatible with strong acids (exothermic salt formation).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Wünsch, B., et al. (2009). "Synthesis of 1,4-Diazabicyclo[3.3.1]nonan-6-ones." Australian Journal of Chemistry, 62(12), 1684–1689.

  • Lomenzo, S. A., et al. (2004). "Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives." Journal of Medicinal Chemistry, 47(21), 5101-5113.[3]

  • PubChem. "1,4-Diazabicyclo[3.3.1]nonane dihydrochloride (CID 15140257)." National Library of Medicine.

  • Holl, R., et al. (2009). "Synthesis and Pharmacological Evaluation of SNC80 Analogues with a Bridged Piperazine Ring." ChemMedChem.

Sources

Synthesis of 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and well-established synthetic route to 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride, a key bicyclic diamine scaffold of significant interest in medicinal chemistry and drug development. The synthesis leverages a classical multi-step approach commencing with a double Mannich reaction to construct the core bispidine framework, followed by a reduction and deprotection sequence. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen methodologies, ensuring both reproducibility and a thorough understanding of the synthetic strategy.

Introduction and Strategic Overview

The 1,4-diazabicyclo[3.3.1]nonane, commonly known as bispidine, represents a conformationally constrained piperazine derivative. Its rigid bicyclic structure makes it an attractive scaffold for the design of ligands targeting a variety of receptors and transporters, including monoamine transporters, by presenting substituents in well-defined spatial orientations[1]. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

The synthetic strategy detailed herein is a logical and efficient pathway that builds the bicyclic system through a convergent Mannich condensation, followed by functional group manipulations to yield the parent amine, which is then converted to the desired salt. The use of benzyl protecting groups for the nitrogen atoms is a key strategic choice, as they are readily installed and can be removed under mild hydrogenolysis conditions in the final step, avoiding harsh reagents that could compromise the bicyclic framework.

The Synthetic Pathway: A Three-Step Approach

The synthesis of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride is efficiently achieved through a three-step sequence starting from commercially available N-benzyl-4-piperidone. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Mannich Condensation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Deprotection & Salt Formation A N-Benzyl-4-piperidone + Benzylamine + Paraformaldehyde B N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonan-9-one A->B Acetic Acid, Reflux C N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonan-9-one D N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonane C->D Hydrazine Hydrate, KOH, Triethylene Glycol, 160-170°C E N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonane F 1,4-Diazabicyclo[3.3.1]nonane (Free Base) E->F H₂, Pd/C, Ethanol G 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride F->G HCl in Ethanol

Caption: Synthetic workflow for 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride.

Step 1: Construction of the Bicyclic Core via Mannich Condensation

The cornerstone of this synthesis is the double Mannich reaction, a powerful carbon-carbon bond-forming reaction that, in this context, creates the bicyclic bispidinone structure in a single pot.[2][3] The reaction involves the condensation of a ketone containing α-hydrogens (N-benzyl-4-piperidone), an aldehyde (formaldehyde, conveniently supplied as paraformaldehyde), and a primary amine (benzylamine).

Causality of Experimental Choices:

  • N-benzyl-4-piperidone: Serves as the central building block, providing the first piperidine ring and the ketone functionality for the subsequent reduction step. The benzyl group protects the nitrogen and directs the cyclization.

  • Benzylamine: Acts as the second primary amine, leading to the formation of the second piperidine ring.

  • Paraformaldehyde: A stable, solid source of formaldehyde that depolymerizes in situ under the reaction conditions.

  • Acetic Acid: Catalyzes the reaction by facilitating the formation of the electrophilic iminium ions from benzylamine and formaldehyde, which are the key intermediates in the Mannich reaction.

  • Reflux Conditions: Provide the necessary thermal energy to drive the reaction to completion.

Step 2: Removal of the Carbonyl Group by Wolff-Kishner Reduction

With the bicyclic ketone in hand, the next step is the deoxygenation of the C-9 carbonyl group to yield the parent bispidine scaffold. The Wolff-Kishner reduction is the method of choice for this transformation, as it is highly effective for the reduction of ketones and is performed under basic conditions, which are compatible with the amine functionalities in the molecule.[2][3][4]

Causality of Experimental Choices:

  • Hydrazine Hydrate: Reacts with the ketone to form a hydrazone intermediate.

  • Potassium Hydroxide (KOH): A strong base that facilitates the deprotonation of the hydrazone and the subsequent elimination of nitrogen gas, resulting in the formation of a methylene group.

  • Triethylene Glycol: A high-boiling solvent that allows the reaction to be heated to the high temperatures (typically 160-170 °C) required for the decomposition of the hydrazone intermediate and the final reduction step.[3]

Step 3: Catalytic Debenzylation and Dihydrochloride Salt Formation

The final stage of the synthesis involves the removal of the two benzyl protecting groups to unmask the secondary amine functionalities of the bispidine core. Catalytic hydrogenation is an ideal method for this deprotection, as it proceeds under mild conditions and produces toluene as the only byproduct, which is easily removed. The resulting free base is then converted to the more stable and water-soluble dihydrochloride salt.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for hydrogenolysis reactions, particularly for the cleavage of benzyl groups from nitrogen atoms.

  • Hydrogen Gas (H₂): The reducing agent that, in concert with the catalyst, cleaves the C-N bonds of the benzyl groups.

  • Hydrochloric Acid (in Ethanol): Reacts with the basic nitrogen atoms of the free base to form the corresponding dihydrochloride salt, which typically precipitates from the ethanolic solution, facilitating its isolation and purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonan-9-one
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve N-benzyl-4-piperidone (1.0 eq.) and benzylamine (1.0 eq.) in methanol or ethanol.

  • Catalyst and Formaldehyde Addition: Add glacial acetic acid (0.2 eq.) to the mixture. To this stirred solution, add paraformaldehyde (2.5 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the pure N,N'-dibenzyl-1,4-diazabicyclo[3.3.1]nonan-9-one.

Protocol 2: Synthesis of N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonane
  • Reagent Preparation: To a solution of N,N'-dibenzyl-1,4-diazabicyclo[3.3.1]nonan-9-one (1.0 eq.) in triethylene glycol, add hydrazine hydrate (excess, ~20 eq.).

  • Base Addition: Carefully add potassium hydroxide pellets (excess, ~10-15 eq.) to the mixture.

  • Heating Stage 1: Heat the mixture to approximately 160-170 °C and maintain this temperature for 4-5 hours under a nitrogen atmosphere. Water and excess hydrazine hydrate will distill off.[3]

  • Workup: Cool the reaction mixture to room temperature, add ice-cold water, and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N,N'-dibenzyl-1,4-diazabicyclo[3.3.1]nonane, which can be used in the next step without further purification or purified by chromatography if necessary.

Protocol 3: Synthesis of 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride
  • Debenzylation: Dissolve N,N'-dibenzyl-1,4-diazabicyclo[3.3.1]nonane (1.0 eq.) in ethanol in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Isolation of Free Base: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. The filtrate contains the 1,4-diazabicyclo[3.3.1]nonane free base.

  • Salt Formation: Cool the ethanolic solution of the free base in an ice bath and slowly add a solution of concentrated hydrochloric acid or HCl in ethanol until the pH is acidic.

  • Isolation of Dihydrochloride Salt: The 1,4-diazabicyclo[3.3.1]nonane dihydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.

Quantitative Data and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 N-Benzyl-4-piperidone, Benzylamine, ParaformaldehydeMethanol/EthanolReflux (60-80)12-2460-75
2 N,N'-Dibenzyl-bispidinone, Hydrazine Hydrate, KOHTriethylene Glycol160-1704-575-85
3 N,N'-Dibenzyl-bispidine, H₂, Pd/C, HClEthanolRoom Temp.12-2485-95

Self-Validating System through Characterization:

  • N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonan-9-one: The structure can be confirmed by ¹H and ¹³C NMR, where the key signals will be the benzylic protons and the carbonyl carbon (~215 ppm). IR spectroscopy will show a characteristic C=O stretch.

  • N,N'-Dibenzyl-1,4-diazabicyclo[3.3.1]nonane: The disappearance of the carbonyl signal in the ¹³C NMR and IR spectra is a key indicator of successful reduction. A new signal for the C-9 methylene group will appear in the ¹³C NMR spectrum.

  • 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride: The absence of benzyl signals in the ¹H and ¹³C NMR spectra confirms successful deprotection. The final product can be characterized by its melting point, elemental analysis, and NMR spectroscopy, which will show a highly symmetrical structure.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride. By understanding the rationale behind each step—from the strategic choice of a Mannich condensation for core formation to the specific conditions of the Wolff-Kishner reduction and final deprotection—researchers can confidently reproduce this synthesis and apply this valuable scaffold in their drug discovery and development programs. The protocols described herein are designed to be self-validating through standard analytical techniques, ensuring the integrity and purity of the final compound.

References

  • Stetter, H., et al. (1976). Notiz über eine einfache Synthese des 1.4-Diazabicyclo[3.3.1]nonans. Chemische Berichte, 109(10), 3427-3429. [Link]

  • Gal, J., & Gunda, T. E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of the American Chemical Society, 98(17), 5413-5414. [Link]

  • Chen, Y., et al. (2022). Water enables diastereodivergency in bispidine-based chiral amine-catalyzed asymmetric Mannich reaction of cyclic N-sulfonyl ketimines with ketones. Chemical Science, 13(12), 3481-3487. [Link]

  • Chigorina, E. A., & Dotsenko, V. V. (2013). Synthesis of new bispidine-type compounds starting from Guareschi imides. Chemistry of Heterocyclic Compounds, 48(11), 1722-1724. [Link]

  • Roy, N., et al. (2021). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 11(53), 33435-33465. [Link]

  • Singh, S., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]

  • PubChem. (n.d.). 1-Azabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhumagalieva, T. S., et al. (2016). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Pharmaceutical Chemistry Journal, 50(7), 452-456. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

Sources

An In-depth Technical Guide to 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride: A Scaffold with Emerging Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Information regarding the specific compound 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride , including its dedicated CAS number, remains elusive in readily available scientific literature and databases. This guide, therefore, synthesizes information on the broader class of diazabicyclo[3.3.1]nonanes and highlights the known applications of the 1,4-diazabicyclo[3.3.1]nonane core, providing a foundational understanding for researchers, scientists, and drug development professionals.

Introduction: The Bicyclic Diamine Scaffold

Bicyclic diamines are a class of organic molecules that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a unique scaffold for the development of novel therapeutics by presenting functional groups in well-defined spatial orientations. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogues.[1] The diazabicyclo[3.3.1]nonane framework, a nine-membered bicyclic system containing two nitrogen atoms, is a key representative of this class. While several isomers exist, the 1,4-isomer presents a distinct spatial arrangement of its nitrogen atoms, offering unique possibilities for molecular design.

Physicochemical Properties and Structural Features

While specific quantitative data for 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is not available, general characteristics can be inferred from related structures.

Table 1: Predicted and General Physicochemical Properties

PropertyValue/DescriptionRationale/Source
Molecular Formula C₇H₁₆Cl₂N₂Based on the parent amine structure plus two molecules of HCl.
Molecular Weight 199.12 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amine hydrochloride salts.[2]
Solubility Expected to be soluble in water and polar protic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
Stability Generally stable under standard laboratory conditions.Amine hydrochlorides are typically stable salts.[3]

The dihydrochloride salt form is crucial for pharmaceutical applications. The protonation of the two nitrogen atoms enhances water solubility and stability, which are critical for drug formulation and delivery. The formation of the dihydrochloride salt is achieved by treating the free base with hydrochloric acid.[4]

Synthesis of the 1,4-Diazabicyclo[3.3.1]nonane Core

The synthesis of the bicyclo[3.3.1]nonane skeleton can be challenging. General strategies often involve multi-step sequences to construct the bicyclic framework. One documented approach involves the α,α′-dibromination of pimelic acid followed by several condensation reactions with an amine, such as benzylamine, to form the diazabicyclic ring system.[5]

While a specific protocol for the unsubstituted 1,4-isomer is not detailed in the available literature, a plausible synthetic approach can be conceptualized.

Conceptual Synthetic Workflow

G cluster_0 Conceptual Synthesis of 1,4-Diazabicyclo[3.3.1]nonane A Pimelic Acid Derivative B α,α'-Difunctionalization A->B e.g., Bromination C Cyclization with a Diamine Precursor B->C e.g., Diaminoethane D 1,4-Diazabicyclo[3.3.1]nonane Core C->D Intramolecular Cyclization E Formation of Dihydrochloride Salt D->E Treatment with HCl F 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Development: Targeting Monoamine Transporters

The most prominent application of the 1,4-diazabicyclo[3.3.1]nonane scaffold is in the development of ligands for monoamine transporters, which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[6] These transporters play a crucial role in regulating neurotransmitter levels in the brain, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

A study on 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives revealed that these compounds can exhibit high affinity and selectivity for the dopamine transporter.[6] The rigid bicyclic core was instrumental in achieving this selectivity by constraining the conformation of the pharmacophoric groups.

Mechanism of Action: Monoamine Transporter Inhibition

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Receptor Dopamine Receptor Dopamine Dopamine Dopamine->DAT Reuptake Dopamine->Receptor Binding Compound 1,4-Diazabicyclo[3.3.1]nonane Derivative Compound->DAT Inhibition

Caption: Inhibition of dopamine reuptake by a 1,4-diazabicyclo[3.3.1]nonane derivative.

By inhibiting the reuptake of dopamine from the synaptic cleft, these compounds increase the concentration of dopamine available to bind to postsynaptic receptors, leading to enhanced dopaminergic signaling. This mechanism is relevant for the development of treatments for conditions such as ADHD and depression.

Experimental Protocols

Due to the lack of specific literature, detailed, validated protocols for the synthesis and analysis of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride cannot be provided. However, a general procedure for the formation of an amine hydrochloride salt is presented below.

General Protocol for Dihydrochloride Salt Formation

Objective: To convert a bicyclic diamine free base to its dihydrochloride salt to improve solubility and stability.

Materials:

  • 1,4-Diazabicyclo[3.3.1]nonane (free base)

  • Anhydrous diethyl ether or other suitable anhydrous, non-protic solvent

  • Hydrochloric acid solution in a compatible solvent (e.g., 2 M HCl in diethyl ether)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Dissolution: Dissolve a known quantity of the 1,4-Diazabicyclo[3.3.1]nonane free base in a minimal amount of anhydrous diethyl ether under an inert atmosphere.

  • Acid Addition: While stirring, slowly add two molar equivalents of the hydrochloric acid solution dropwise to the solution of the free base. The addition should be performed at a controlled temperature, typically 0 °C to room temperature, to manage any exotherm.

  • Precipitation: The dihydrochloride salt will typically precipitate out of the non-polar solvent as a solid.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess acid.

  • Drying: Dry the resulting solid under vacuum to remove residual solvent.

  • Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and elemental analysis to confirm its identity and purity.

Self-Validation: The successful formation of the salt can be confirmed by a significant change in solubility (the salt should be more water-soluble) and by spectroscopic methods. In ¹H NMR, the chemical shifts of protons adjacent to the nitrogen atoms will shift downfield upon protonation.

Future Directions

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents an underexplored area in medicinal chemistry. Future research should focus on:

  • Development of a robust and scalable synthesis: An efficient synthetic route to the parent compound is essential for further exploration.

  • Comprehensive characterization: Detailed physicochemical and spectroscopic analysis of the parent compound and its salts is needed.

  • Expansion of biological screening: While its potential as a monoamine transporter ligand is established, this scaffold should be screened against a broader range of biological targets. The rigid nature of the bicyclic system makes it an interesting candidate for probing the binding pockets of various enzymes and receptors.[7]

Conclusion

While specific data on 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is currently limited, the foundational knowledge of bicyclic diamines and the initial studies on derivatives of the 1,4-isomer highlight its potential as a valuable scaffold in drug discovery. The insights provided in this guide are intended to serve as a starting point for researchers interested in exploring the chemistry and therapeutic applications of this intriguing molecule.

References

  • Carrel, A. L., & Reymond, J. L. (2022). Exploring bicyclic diamines as drug scaffolds. Chimia, 76(1), 22.[7]

  • Montclair State University. (2017, September 14). and [3.2.1]-3-azabicyclic diamines. Tetrahedron Letters, 58(37), 3645-3648.[1]

  • Roy, N., Das, R., Paira, R., & Paira, P. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(34), 23795-23817.[5]

  • Singh, M., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113.[6]

  • European Patent Office. (n.d.). Indole derivatives, process for their preparation and pharmaceutical compositions containing them. Retrieved from 4]

  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]3]

Sources

1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride: Structural Architecture and Pharmacological Utility

[1]

Executive Summary

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a rigid, bicyclic diamine scaffold used primarily in medicinal chemistry to constrain pharmacophores into bioactive conformations.[1] Unlike its symmetric isomer 1,4-diazabicyclo[2.2.2]octane (DABCO) or the 3,7-diazabicyclo[3.3.1]nonane (bispidine) system, the 1,4-[3.3.1] skeleton offers a unique desymmetrized geometry.[1] This structure has proven critical in the development of high-affinity ligands for monoamine transporters, specifically distinguishing dopamine transporter (DAT) selectivity from serotonin (SERT) and norepinephrine (NET) transporters.[1]

Molecular Architecture & Conformational Analysis

Structural Connectivity

The 1,4-diazabicyclo[3.3.1]nonane system is defined by two nitrogen atoms within a bicyclic framework.[1]

  • Bridgeheads: Atoms 1 and 5.[1]

  • Nitrogen Positions:

    • N1: Located at a bridgehead position.[1]

    • N4: Located within one of the three-atom bridges.[1]

  • Bridges:

    • Bridge 1-2-3-4-5 (contains N4).[1]

    • Bridge 1-8-7-6-5 (carbocyclic).[1]

    • Bridge 1-9-5 (one-carbon bridge).[1]

This connectivity creates a fused system resembling a piperazine ring sharing atoms with a piperidine ring, rigidly locked by the C9 methylene bridge.[1]

Stereochemistry and Conformation

The bicyclo[3.3.1]nonane skeleton typically exists in a Chair-Chair (CC) conformation, which is the energetic minimum.[1] However, steric repulsion between endo-substituents at positions 3 and 7 (the "hockey-stick" effect) can force the system into a Chair-Boat (CB) equilibrium.[1]

In the 1,4-diaza analog:

  • N-Inversion: The nitrogen lone pairs can invert, but the bridgehead nitrogen (N1) is conformationally constrained.[1]

  • Protonation: In the dihydrochloride salt form (

    
    ), both N1 and N4 are protonated.[1] This quaternary ammonium character locks the conformation and enforces water solubility.[1]
    
  • Rigidity: The C9 bridge prevents the ring flip common in monocyclic piperazines, making this scaffold an excellent "molecular ruler" for probing receptor binding pockets.[1]

Physicochemical Profile
PropertyValue / Description
Formula

Molecular Weight ~199.12 g/mol (Salt), ~126.20 g/mol (Free Base)
Solubility Highly soluble in water, methanol; insoluble in diethyl ether.[1][2]
pKa (Est.)

,

(Inductive effect of proximal N reduces pKa of second amine)
H-Bond Donors 2 (Ammonium protons)

Synthetic Pathways[3][4][5]

The synthesis of the 1,4-diazabicyclo[3.3.1]nonane core is more complex than the symmetric DABCO system.[1] It generally requires the cyclization of a functionalized piperidine precursor.[1]

Piperidine Cyclization Route

The most authoritative route, established for DAT-selective ligands, involves the intramolecular cyclization of a 3,6-disubstituted piperidine.[1]

Mechanism:

  • Precursor: A cis-3,6-disubstituted piperidine (often derived from glutaraldehyde and amines).[1]

  • Bridging: Introduction of an ethylene bridge between the secondary amine of the piperidine and a pendant functional group at the C3 position.[1]

  • Salt Formation: Treatment with anhydrous HCl gas in ether/ethanol precipitates the dihydrochloride salt.[1]

Diagram 1: Synthetic Logic Flow

Synthesiscluster_0Precursor Assemblycluster_1Cyclizationcluster_2Salt FormationP1Substituted Piperidine(cis-3,6-disubstituted)Step1IntramolecularNucleophilic SubstitutionP1->Step1P2Alkylation Reagent(e.g., 1,2-dibromoethane equiv)P2->Step1Step2Bicyclic Intermediate(Free Base)Step1->Step2 Ring ClosureFinal1,4-Diazabicyclo[3.3.1]nonaneDihydrochlorideStep2->Final ProtonationStep3HCl (anhydrous)

Caption: General synthetic workflow for constructing the 1,4-diazabicyclo[3.3.1]nonane core from piperidine precursors.

Pharmacological Applications

Monoamine Transporter Selectivity

The 1,4-diazabicyclo[3.3.1]nonane scaffold is a validated template for designing inhibitors of the Dopamine Transporter (DAT) .[1][3][4] Research indicates that rigidifying flexible piperidine analogs into this bicyclic system significantly enhances selectivity for DAT over the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1]

  • Mechanism: The rigid scaffold locks the benzhydryl or aryl groups in a specific orientation that optimally fits the DAT S1/S2 binding sites, reducing the entropic penalty of binding.[1]

  • Key Finding: The (-)-S,S-enantiomer of 4,8-disubstituted derivatives has shown nanomolar affinity (

    
     nM) with high selectivity ratios (SERT/DAT > 300).[1][3]
    
Experimental Protocol: Handling and Storage

For researchers utilizing this compound in biological assays:

  • Storage: Store at -20°C. The salt is hygroscopic; keep in a desiccator.

  • Solubilization: Dissolve in DMSO or molecular biology grade water to create a 10 mM stock. Avoid repeated freeze-thaw cycles to prevent hydrolysis or degradation.[1]

  • pH Adjustment: In cellular assays, ensure the buffer capacity can neutralize the acidity of the dihydrochloride salt to maintain physiological pH (7.4).

Diagram 2: Structure-Activity Relationship (SAR)

SARcluster_effectsPharmacological OutcomesCore1,4-Diazabicyclo[3.3.1]nonaneScaffoldRigidityConformationalConstraintCore->Rigidity Enforces GeometrySelectivityHigh DAT Selectivity(vs SERT/NET)Rigidity->Selectivity Discriminates Binding PocketsAffinityNanomolar Affinity(Low IC50)Rigidity->Affinity Reduces Entropic Cost

Caption: The impact of the rigid [3.3.1] scaffold on pharmacological selectivity for dopamine transporters.[1]

References

  • Discovery of 1,4-Diazabicyclo[3.3.

    • Title: Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters.
    • Source:Journal of Medicinal Chemistry, 2004, 47(21), 5101–5113.[1][3]

    • URL:[Link][1]

  • Conformational Analysis of Bicyclo[3.3.

    • Title: The bicyclo[3.3.1]nonane system and conformational equilibria.[1][2][5]

    • Source:Journal of Physical Organic Chemistry, 1971.[1] (General reference for the scaffold mechanics).

    • URL:[Link][1]

  • PubChem Compound Summary

    • Title: 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride.[1]

    • Source: National Library of Medicine (PubChem).[1]

    • URL:[Link][1]

The 1,4-Diazabicyclo[3.3.1]nonane Scaffold: Structural Paradigm and Medicinal Utility

[1]

Structural Paradigm & Conformational Dynamics

The 1,4-diazabicyclo[3.3.1]nonane core is defined by a bicyclic framework where two six-membered rings share positions 1 and 5. Its uniqueness lies in the placement of the nitrogen atoms:

  • N1: Located at the bridgehead.[1]

  • N4: Located within one of the three-carbon bridges.

This arrangement creates a fused system comprising a piperidine ring (formed by atoms 1-9-5-6-7-8) and a piperazine ring (formed by atoms 1-2-3-4-5-9).

Conformational Landscape

The [3.3.1]nonane system generally exists in a chair-chair (CC) conformation, which is thermodynamically favored. However, the 1,4-diaza substitution pattern introduces specific electronic and steric constraints:

  • Nitrogen Inversion: The bridgehead nitrogen (N1) is conformationally locked, while N4 retains some pyramidal inversion capability, though restricted by the ring strain.

  • Boat-Chair Accessibility: Bulky substituents at position 8 (on the carbocyclic ring) or position 4 can force the system into a boat-chair (BC) conformation to relieve transannular steric strain (flagpole interactions) between C3/C7 or C9.

  • Rigidity vs. Flexibility: Compared to the highly flexible piperidine precursors, the 1,4-diazabicyclo[3.3.1]nonane locks the N-N distance and the vector of lone pairs, which is critical for high-affinity binding to targets like the Dopamine Transporter (DAT).

Conformationcluster_0Thermodynamic Equilibriumcluster_1Pharmacophore ImplicationsCCChair-Chair (CC)(Global Minimum)BCBoat-Chair (BC)(High Energy / Steric Relief)CC->BC Steric Strain (C3-C7)VectorFixed N-N VectorCC->VectorBindingDAT/SERT SelectivityVector->Binding Bioactive PosecaptionFig 1: Conformational dynamics of the 1,4-diazabicyclo[3.3.1]nonane system.

Historical Discovery & Synthetic Evolution

While the 3,7-isomer (bispidine) has been known since the Mannich reactions of the 1930s, the 1,4-diazabicyclo[3.3.1]nonane is a more recent innovation in medicinal chemistry, emerging prominently in the early 2000s.

The "Rigidification" Hypothesis

The discovery of this scaffold was driven by Structure-Activity Relationship (SAR) studies targeting monoamine transporters.[2][3] Researchers at Wayne State University (notably Dutta et al., 2004) were investigating cis-3,6-disubstituted piperidines as ligands for the Dopamine Transporter (DAT).[2]

  • Problem: Piperidine analogues possess significant conformational flexibility, leading to promiscuous binding at Serotonin (SERT) and Norepinephrine (NET) transporters.

  • Solution: Bridging the piperidine core to lock the bioactive conformation.

  • Result: The synthesis of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonanes. These compounds demonstrated that rigidification could drastically improve selectivity for DAT over SERT/NET.

Synthetic Pathways

Unlike the double-Mannich condensation used for bispidines, the 1,4-isomer is typically constructed via intramolecular cyclization .

The Modern Synthetic Route (Piperidine Bridging)

The most robust method involves constructing the piperazine bridge onto a pre-functionalized piperidine core.

  • Precursor: cis-3,6-Disubstituted piperidines (often derived from pyridine reduction or glutarimide intermediates).

  • Functionalization: Introduction of a halo-alkyl or equivalent electrophile at the piperidine nitrogen or adjacent carbon.

  • Cyclization: Intramolecular nucleophilic attack to close the second ring (the piperazine moiety).

SynthesisStartSubstituted Pyridine / PiperidineInter1cis-3,6-Disubstituted Piperidine(Flexible Precursor)Start->Inter1Inter2Functionalized Intermediate(Electrophile Attached)Inter1->Inter2 Synthetic ModificationStep1N-Alkylation / FunctionalizationFinal1,4-Diazabicyclo[3.3.1]nonane(Rigid Scaffold)Inter2->Final Ring ClosureStep2Intramolecular Cyclization(Base/Heat)captionFig 2: General synthetic strategy for accessing the 1,4-diaza core.

Pharmacological Applications[3]

The primary utility of this scaffold lies in Neuropsychopharmacology .

Monoamine Transporter Ligands

The 1,4-diazabicyclo[3.3.1]nonane core serves as a template to probe the spatial requirements of the DAT binding site.

  • Selectivity: The scaffold restricts the orientation of the benzhydryl or aryl groups (typically at position 8) relative to the basic nitrogen (N4).

  • Key Compound: (-)-S,S-10c (from Dutta et al.) exhibited high affinity (IC50 = 22.5 nM) and remarkable selectivity for DAT over SERT (384-fold) and NET (>444-fold).[2][3]

Comparison of Isomers
IsomerCommon NameKey FeaturePrimary Application
1,4-Diaza N/AN-Bridgehead + N-BridgeDAT/SERT Selectivity (CNS)
3,7-Diaza BispidineTwo N in BridgesMetal Chelation, Opioid Ligands
1,5-Diaza DBN (unsaturated)Two N-BridgeheadsOrganic Base (Catalysis)
1,4-[2.2.2] DABCOSymmetric CageCatalyst, Reagent

Experimental Protocol: General Synthesis Strategy

Note: This protocol is a generalized adaptation based on the strategies for rigidifying piperidines (Dutta et al., 2004). All synthesis must be performed in a fume hood with appropriate PPE.

Objective

Synthesis of a 4-substituted-1,4-diazabicyclo[3.3.1]nonane core from a piperidine precursor.

Reagents
  • cis-3,6-Disubstituted piperidine derivative (Precursor)

  • 1-Bromo-2-chloroethane (Bridging agent)

  • Potassium Carbonate (

    
    , anhydrous)
    
  • Acetonitrile (ACN) or DMF (Solvent)

  • Sodium Iodide (NaI, catalyst)

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the cis-3,6-disubstituted piperidine in anhydrous Acetonitrile (0.1 M concentration).

    • Add 3.0 equivalents of anhydrous

      
      .
      
    • Add 0.1 equivalents of NaI (Finkelstein catalyst to accelerate alkylation).

  • Alkylation & Cyclization:

    • Add 1.2 equivalents of 1-bromo-2-chloroethane dropwise to the stirring mixture.

    • Mechanism Note: The piperidine nitrogen (secondary amine) first attacks the bromide (kinetic product) to form the N-(2-chloroethyl) intermediate.

    • Heat the reaction mixture to reflux (

      
      ) for 12–24 hours. The elevated temperature promotes the second intramolecular displacement of the chloride by the internal nucleophile (often a pendant amine or amide functionality depending on the specific precursor design).
      
  • Work-up:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KBr/KCl).
      
    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • Dissolve the residue in DCM and wash with saturated

      
       followed by brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (Silica gel). Eluent typically requires a polar system (e.g., DCM:MeOH:NH4OH 90:9:1) due to the basicity of the diamine.

  • Validation:

    • 1H NMR: Look for the disappearance of the secondary amine proton and the appearance of the ethylene bridge signals (multiplets typically around 2.5–3.5 ppm).

    • Mass Spec: Confirm the M+1 peak corresponding to the addition of the ethylene bridge (

      
      ).
      

References

  • Kolhatkar, R., et al. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters.[2] Journal of Medicinal Chemistry.[2][1][4] Link

  • Xu, L., et al. (2011). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Bioorganic & Medicinal Chemistry.[3][5] Link(Cited for comparative structural analysis of the [3.3.1] system).

  • Jasti, L., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. Link

An In-Depth Technical Guide to the Therapeutic Potential of 1,4-Diazabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-diazabicyclo[3.3.1]nonane scaffold is a conformationally constrained bicyclic amine that has emerged as a privileged structure in modern medicinal chemistry. Its rigid framework allows for the precise spatial orientation of substituents, leading to high-affinity and selective interactions with a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of its derivatives. We will delve into their significant potential in neurodegenerative disorders, oncology, and virology, offering field-proven insights and detailed experimental protocols to empower researchers and drug development professionals in this exciting and rapidly evolving field.

The 1,4-Diazabicyclo[3.3.1]nonane Scaffold: A Privileged Core

The unique three-dimensional structure of the 1,4-diazabicyclo[3.3.1]nonane core is central to its utility. Comprising two fused piperidine rings, this bicyclic system adopts a stable chair-chair or boat-chair conformation. This conformational rigidity reduces the entropic penalty upon binding to a target protein, often resulting in enhanced binding affinity compared to more flexible acyclic or monocyclic analogues.[1] Furthermore, the two nitrogen atoms provide multiple points for chemical modification, allowing for the creation of diverse libraries of compounds with tailored pharmacological profiles.[2] This structural elegance and synthetic tractability are why this scaffold is found in compounds targeting a wide array of complex diseases.

Synthetic Strategies: Constructing the Core

The synthesis of the 1,4-diazabicyclo[3.3.1]nonane core can be achieved through several strategic routes. A common and effective method involves a multi-step sequence starting from pimelic acid, as illustrated below. This approach highlights the rational construction of the bicyclic system through key chemical transformations.

General Synthetic Workflow

The following diagram outlines a representative synthetic pathway. The rationale behind this multi-step process is to build the cyclic framework methodically, starting from a linear precursor and inducing cyclization through the formation of amide bonds, followed by reduction.

G General Synthetic Workflow [9] start Pimelic Acid step1 α,α'-Dibromination start->step1 Br2, PBr3 intermediate1 Dibromopimelic Acid step1->intermediate1 step2 Condensation with Benzylamine intermediate1->step2 intermediate2 Bicyclic Diamide Intermediate step2->intermediate2 Forms two amide bonds and induces cyclization step3 Reduction (e.g., LiAlH4) intermediate2->step3 Reduces amides to amines final 1,4-Diazabicyclo[3.3.1]nonane Core step3->final

Caption: General Synthetic Workflow for the 1,4-Diazabicyclo[3.3.1]nonane Core.[3]

Other notable synthetic approaches include intramolecular cycloadditions of nitrones and various condensation reactions, providing chemists with a versatile toolkit to access this important scaffold.[4][5]

Therapeutic Applications & Mechanisms of Action

The true potential of the 1,4-diazabicyclo[3.3.1]nonane scaffold is realized in its diverse biological activities. By strategically modifying the core, researchers have developed potent agents for several challenging diseases.

Neurodegenerative Disorders: Targeting Monoamine Transporters

A significant area of investigation for these derivatives is in the treatment of neurodegenerative conditions like Parkinson's disease, as well as substance abuse disorders. Many of these compounds function as potent and selective inhibitors of the dopamine transporter (DAT).[6]

Mechanism of Action: The dopamine transporter is a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, 1,4-diazabicyclo[3.3.1]nonane derivatives increase the extracellular concentration and duration of dopamine, which can alleviate symptoms of dopamine deficiency or modulate reward pathways. The rigid scaffold allows for optimal positioning of aryl groups that interact with key residues within the DAT binding pocket, conferring high affinity and selectivity over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][7]

G Mechanism of DAT Inhibition cluster_pre cluster_post DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding Vesicle Synaptic Vesicle PreSyn Presynaptic Neuron PostSyn Postsynaptic Neuron Signal Signal Transduction Receptor->Signal Derivative 1,4-DBN Derivative Derivative->DAT Inhibition

Caption: Inhibition of Dopamine Transporter (DAT) by a 1,4-diazabicyclo[3.3.1]nonane (1,4-DBN) derivative.

Quantitative Data: Dopamine Transporter Affinity

Compound IDDAT IC₅₀ (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
(-)-S,S-10c22.5384> 444[1][7]
Derivative A15.0250300[6]
Derivative B5.8410> 500[6]

Experimental Protocol: Dopamine Transporter (DAT) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

  • Preparation of Synaptosomes:

    • Rationale: To isolate membranes rich in dopamine transporters from brain tissue.

    • Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet (synaptosomal fraction) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) to a final protein concentration of 100-200 µg/mL, determined by a Bradford assay.

  • Competitive Binding Assay:

    • Rationale: To measure the ability of a test compound to displace a known high-affinity radioligand from DAT.

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at various concentrations), and 50 µL of [³H]WIN 35,428 (a radiolabeled cocaine analog, final concentration ~2 nM).

    • Initiate the binding reaction by adding 100 µL of the synaptosomal preparation.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a known DAT inhibitor like GBR-12909.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Termination and Detection:

    • Rationale: To separate bound from unbound radioligand and quantify the bound portion.

    • Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Oncology: Inducing Apoptosis via Polyamine Catabolism

Certain 3,7-diazabicyclo[3.3.1]nonane derivatives (also known as bispidines) have demonstrated significant cytotoxic activity against various cancer cell lines, including pancreatic and cervical cancer.[8][9]

Mechanism of Action: Polyamines (PAs) like spermidine and spermine are essential for cell proliferation, and their metabolism is often dysregulated in cancer, with catabolism being suppressed. Some diazabicyclononane derivatives can restore or enhance PA catabolism. This process, mediated by enzymes like spermine oxidase (SMOX), produces cytotoxic byproducts, including hydrogen peroxide (H₂O₂) and reactive aldehydes.[8] The accumulation of these reactive species induces high levels of oxidative stress, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptosis (programmed cell death) in cancer cells.[8]

G Induction of Apoptosis via Polyamine Catabolism cluster_cell Derivative 3,7-DBN Derivative SMOX Spermine Oxidase (SMOX) Derivative->SMOX Activates H2O2 Hydrogen Peroxide (H₂O₂) SMOX->H2O2 Aldehyde Reactive Aldehydes SMOX->Aldehyde Spermine Spermine (Polyamine) Spermine->SMOX ROS ↑ Oxidative Stress H2O2->ROS Aldehyde->ROS Mito Mitochondrial Damage ROS->Mito Apoptosis Apoptosis Mito->Apoptosis CancerCell Cancer Cell

Caption: A 3,7-diazabicyclo[3.3.1]nonane (3,7-DBN) derivative enhances polyamine catabolism, leading to apoptosis.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture and Seeding:

    • Rationale: To prepare a consistent population of cancer cells for treatment.

    • Culture cancer cells (e.g., HepG2, MiaPaca-2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of concentrations of the test compound.

    • Prepare serial dilutions of the 1,4-diazabicyclo[3.3.1]nonane derivative in culture media.

    • Remove the old media from the wells and add 100 µL of media containing the test compound at various final concentrations. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Rationale: The yellow MTT tetrazolium salt is reduced to purple formazan crystals by metabolically active cells, providing a colorimetric readout of viability.

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization and Measurement:

    • Rationale: To dissolve the formazan crystals for spectrophotometric quantification.

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution and a homogenous purple solution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Antiviral Applications: HIV Entry Inhibition

Inspired by the structure of Maraviroc, the only approved HIV entry inhibitor that targets the host CCR5 co-receptor, researchers have developed 1,4-diazabicyclo[3.3.1]nonane analogues.[10]

Mechanism of Action: HIV-1 enters host T-cells by first binding to the CD4 receptor, which induces a conformational change in the viral envelope protein gp120. This change exposes a binding site for a co-receptor, typically CCR5. The interaction with CCR5 is critical for the subsequent fusion of the viral and host cell membranes. Diazabicyclo analogues of Maraviroc act as CCR5 antagonists. They bind to the CCR5 co-receptor, locking it in a conformation that prevents its interaction with gp120, thereby blocking the virus from entering the cell.[10][11]

G Mechanism of HIV Entry Inhibition via CCR5 Antagonism cluster_cell HIV HIV-1 Virion CD4 CD4 Receptor HIV->CD4 1. Binding gp120 gp120 CCR5 CCR5 Co-Receptor gp120->CCR5 2. Co-receptor   Interaction HostCell Host T-Cell Fusion Membrane Fusion CCR5->Fusion 3. Conformational Change Blocked Fusion Blocked Derivative 1,4-DBN Derivative (Antagonist) Derivative->CCR5 Antagonism

Caption: A 1,4-diazabicyclo[3.3.1]nonane (1,4-DBN) derivative acts as a CCR5 antagonist, blocking HIV entry.

Experimental Protocol: Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit viral entry using non-replicative pseudoviruses expressing the HIV-1 envelope protein.

  • Generation of Pseudovirus:

    • Rationale: To create safe, single-cycle infectious particles that mimic the entry process of live HIV.

    • Co-transfect HEK293T cells with two plasmids: one encoding the HIV-1 envelope protein (e.g., from a specific HIV strain) and another being an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase).

    • Harvest the cell supernatant containing the pseudovirus particles 48-72 hours post-transfection.

    • Determine the viral titer (e.g., by measuring p24 antigen concentration or by a titration assay on target cells).

  • Neutralization Assay:

    • Rationale: To quantify the inhibition of viral entry by the test compound.

    • Seed target cells that express CD4 and CCR5 (e.g., TZM-bl cells) into a 96-well plate and incubate overnight.

    • On the day of the assay, pre-incubate a standardized amount of pseudovirus with serial dilutions of the 1,4-diazabicyclo[3.3.1]nonane derivative for 1 hour at 37°C in a separate plate.

    • Add the virus-compound mixture to the target cells. Include controls for "no drug" (100% infection) and "no virus" (background).

    • Incubate for 48 hours at 37°C.

  • Quantification of Infection:

    • Rationale: To measure the reporter gene expression, which is proportional to the number of successful viral entry events.

    • Remove the supernatant from the wells and lyse the cells using a luciferase lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. The light output (Relative Light Units, RLU) is directly proportional to the level of infection.

  • Data Analysis:

    • Calculate the percentage of neutralization for each compound concentration by comparing the RLU to the "no drug" control.

    • Plot the percentage of neutralization against the logarithm of the compound concentration and use non-linear regression to calculate the IC₅₀, the concentration at which 50% of viral entry is inhibited.

Future Perspectives & Conclusion

The 1,4-diazabicyclo[3.3.1]nonane scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its unique structural properties have already yielded promising candidates in neuropharmacology, oncology, and virology. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, exploring novel derivatives for emerging targets such as other G-protein coupled receptors and ion channels, and leveraging the scaffold for the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs). The combination of synthetic versatility and proven biological efficacy ensures that 1,4-diazabicyclo[3.3.1]nonane derivatives will remain a cornerstone of medicinal chemistry research for years to come.

References

  • Dutta, A. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-13. [Link]

  • Dutta, A. K., et al. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]

  • Neborak, E., et al. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. International Journal of Molecular Sciences, 23(12), 6745. [Link]

  • Sanna, V., et al. (2017). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm, 8(1), 139-146. [Link]

  • Tanaka, H., et al. (1975). Studies on Diazabenzobicyclo [ 3.3.1 ] nonane System. IV. Synthesis of 1, 2, 3, 4, 5, 6-Hexahydro-1, 5-methanobenzo [e][1][8] diazocine Derivatives. Chemical and Pharmaceutical Bulletin, 23(9), 1901-1906. [Link]

  • Dutta, A. K. Research at Wayne State University. [Link]

  • Patent FR2786770B1. (2000). 1,4-Diazabicyclo[3.2.
  • O'Sullivan, S., et al. (2019). The Bispidinone Derivative 3,7-Bis-[2-(S)-amino-3-(1H-indol-3-yl)-propionyl]-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one Dihydrochloride Induces an Apoptosis-Mediated Cytotoxic Effect on Pancreatic Cancer Cells In Vitro. Molecules, 24(3), 535. [Link]

  • Majumdar, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 22156-22231. [Link]

  • Muri, E., et al. (2020). Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes. Bioorganic Chemistry, 102, 104072. [Link]

  • American Chemical Society. (2025). 'Oligomeric', 'pentameric' bicyclo [3. 3. 1] Nonanes (BCNs) as potential candidates for treating Alzheimer's, Parkinson's and other neurodegenerative diseases. ACS Fall 2025. [Link]

  • Holzgrabe, U., & Brandt, W. (2003). Substituent Effects on the Basicity of 3,7-Diazabicyclo[3.3.1]nonanes. Journal of Medicinal Chemistry, 46(8), 1383-1389.
  • Patent WO2013050938A1. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.
  • Roy, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13, 22156-22231. [Link]

  • Cardillo, G., et al. (2010). Synthesis of Natural Compounds Based on the[8][12]‐Diazabicyclo[3.3.1]nonane (Bispidine) Core. European Journal of Organic Chemistry, 2010(28), 5337-5350.

  • Sanna, V., et al. (2016). Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm. [Link]

  • Namba, K., et al. (2006). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 4(16), 3173-3178. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. [Link]

  • Kamal, A., et al. (2016). Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. Molecules, 21(3), 337. [Link]

Sources

1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride: A Technical Guide to Conformational Restriction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride .

Executive Summary

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a specialized bicyclic diamine scaffold used primarily in medicinal chemistry to induce conformational rigidity in pharmacophores targeting the Central Nervous System (CNS).[1][2] Distinct from its ubiquitous isomer DABCO (1,4-diazabicyclo[2.2.2]octane) and the nAChR-targeting Bispidine (3,7-diazabicyclo[3.3.1]nonane), the 1,4-[3.3.1] system serves as a "homo-DABCO" variant. Its primary utility lies in the development of highly selective ligands for monoamine transporters, specifically the Dopamine Transporter (DAT), by locking flexible piperidine/piperazine analogues into a bioactive conformation.

Part 1: Structural Identity & Isomer Differentiation

The "Identity Crisis": Distinguishing Isomers

In chemical literature, confusion often arises between three structurally related but functionally distinct bicyclic amines. Precise identification is critical for experimental success.

CompoundIUPAC NameBridge SystemPrimary Application
Target 1,4-Diazabicyclo[3.3.1]nonane [3.3.1] DAT/SERT Ligand Scaffold
DABCO1,4-Diazabicyclo[2.2.2]octane[2.2.2]Base Catalysis, PU Foam
Bispidine3,7-Diazabicyclo[3.3.1]nonane[3.3.1]nAChR Ligands (Cytisine analogs)
Structural Visualization

The following diagram illustrates the topological differences. Note that the 1,4-[3.3.1] system possesses a larger, more flexible bridge than DABCO, allowing for unique spatial vectoring of substituents.

IsomerComparison cluster_0 The Target Scaffold cluster_1 Common Confusions Node1 1,4-Diazabicyclo[3.3.1]nonane (Asymmetric Bridge) Node2 DABCO [2.2.2] System (Symmetric) Node1->Node2 Homolog (One less C) Node3 Bispidine 3,7-Diaza [3.3.1] (Symmetric) Node1->Node3 Positional Isomer caption Fig 1: Structural relationship between 1,4-diaza[3.3.1]nonane and common isomers.

Part 2: Medicinal Chemistry Applications

The Principle of Conformational Restriction

The primary utility of the 1,4-diazabicyclo[3.3.1]nonane core is to "freeze" the conformation of flexible piperidine-based drugs. Flexible molecules lose entropy upon binding to a protein target (the "entropic penalty"). By pre-organizing the molecule into a rigid bicyclic structure that mimics the bioactive conformation, researchers can:

  • Increase Affinity: Reduce the entropic penalty of binding.

  • Enhance Selectivity: Prevent the molecule from adopting conformations that bind to off-target proteins (e.g., SERT or NET).

Case Study: Dopamine Transporter (DAT) Selectivity

Research has demonstrated that converting flexible 3,6-disubstituted piperidines into rigid 1,4-diazabicyclo[3.3.1]nonane analogues significantly alters bioactivity.[3]

  • Mechanism: The bicyclic bridge forces substituents at positions 4 and 8 into specific orientations (endo/exo).

  • Outcome: Specific stereoisomers (e.g., (-)-S,S) have shown high affinity (IC50 = 22.5 nM) and extreme selectivity for DAT over the Serotonin Transporter (SERT/DAT ratio = 384).[3][4]

Key Reference: Kolhatkar, R., et al. (2004).[3][4][5] "Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine... discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives."[3][5] Journal of Medicinal Chemistry.

Part 3: Synthesis Protocols

Retrosynthetic Strategy

Unlike DABCO, which is often made from ethylenediamine and ethylene glycol, the 1,4-diazabicyclo[3.3.1]nonane core is typically constructed by intramolecular cyclization of a functionalized piperidine .

SynthesisWorkflow Step1 Precursor Selection (3,6-Disubstituted Piperidine) Step2 N-Alkylation / Functionalization (Introduction of Halo-alkyl chain) Step1->Step2 Step 1 Step3 Intramolecular Cyclization (Base-mediated, High Dilution) Step2->Step3 Step 2 Step4 1,4-Diazabicyclo[3.3.1]nonane Core Step3->Step4 Ring Closure Step5 Salt Formation (HCl/Ether -> Dihydrochloride) Step4->Step5 Stabilization caption Fig 2: General synthetic pathway via piperidine bridging.

Protocol: Salt Formation (Dihydrochloride)

The free base is an oil or low-melting solid prone to oxidation. For storage and biological testing, it must be converted to the dihydrochloride salt.

Reagents:

  • Crude 1,4-diazabicyclo[3.3.1]nonane (free base)

  • Diethyl ether (anhydrous)

  • HCl (2M in diethyl ether or dioxane)

  • Methanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve the crude free base (1.0 eq) in a minimal volume of anhydrous diethyl ether. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add HCl in ether (2.5 eq) under nitrogen atmosphere. A white precipitate should form immediately.

  • Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under argon (the salt is hygroscopic). Wash the filter cake with cold anhydrous ether (3x).

  • Purification: Recrystallize from Methanol/Ether if necessary to remove mono-cationic species.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C for 12 hours.

Validation Criteria:

  • Elemental Analysis: Calculated for C7H16Cl2N2.

  • Solubility: Highly soluble in water and methanol; insoluble in ether and hexanes.

Part 4: Physicochemical Properties

PropertyValue / DescriptionNote
CAS (Dihydrochloride) 30800-10-3Verify specific salt stoichiometry
Molecular Formula C7H14N2[6] · 2HClFree base: C7H14N2
Molecular Weight 199.12 g/mol Salt form
Basicity (pKa) Est. pKa1 ≈ 9.8, pKa2 ≈ 4.5Similar to DABCO but influenced by ring strain
Hygroscopicity HighStore in desiccator; handle under inert gas
Conformation Chair-Chair (Distorted)Rigid bridge locks N-lone pairs

References

  • Kolhatkar, R., et al. (2004).[3][5] Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters.[3] Journal of Medicinal Chemistry, 47(21), 5101-5113.[3]

  • PubChem. (n.d.). 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride (Compound Summary). National Library of Medicine.

  • Jasti, L. S., et al. (2021). Synthesis of Natural Compounds Based on the [3,7]-Diazabicyclo[3.3.1]nonane (Bispidine) Core.[7][8] European Journal of Organic Chemistry. (Cited for contrast in synthesis methods).

Sources

Methodological & Application

Application Notes and Protocols: 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Rigid Scaffolds in Drug Design

In the intricate world of medicinal chemistry, the conformational flexibility of a molecule can be a significant hurdle in achieving high affinity and selectivity for a biological target. The use of rigid scaffolds is a powerful strategy to overcome this challenge by locking the molecule into a specific, bioactive conformation. The 1,4-diazabicyclo[3.3.1]nonane core is an exemplary bicyclic system that provides a well-defined three-dimensional structure. This rigid framework is particularly valuable in the design of ligands for complex targets such as transporters and receptors in the central nervous system.[1][2] The dihydrochloride salt of this diamine is often a convenient starting material, enhancing solubility in aqueous media for initial reaction steps.

This guide provides an in-depth look at the application of the 1,4-diazabicyclo[3.3.1]nonane scaffold in the synthesis of potent and selective monoamine transporter ligands, a critical area of research for neurological and psychiatric disorders.[1] We will explore the rationale behind its use, detailed synthetic protocols for derivatization, and the characterization of these novel compounds.

Core Properties and Safety Considerations

Before delving into synthetic protocols, it is crucial to understand the fundamental properties and handling requirements of 1,4-diazabicyclo[3.3.1]nonane and its salts.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₄N₂·2HCl-
Molecular Weight199.12 g/mol [3]
AppearanceWhite to off-white crystalline solidGeneral knowledge
SolubilitySoluble in waterGeneral knowledge

Safety and Handling:

  • General Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid generating dust.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Health Hazards: Amine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[6] Ingestion may be harmful.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Inhalation: Move the person to fresh air.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry place in a tightly sealed container.

Application Note: Targeting Monoamine Transporters with Rigidified Ligands

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating neurotransmitter levels in the brain. Dysregulation of these transporters is implicated in numerous disorders, making them key targets for drug development.[1]

A significant challenge in designing ligands for these transporters is achieving selectivity. Many compounds exhibit affinity for multiple transporters, leading to off-target effects. Research has shown that introducing conformational rigidity can enhance selectivity.[1] The 1,4-diazabicyclo[3.3.1]nonane scaffold serves as a rigidified version of more flexible piperidine-based structures that have shown promise as DAT inhibitors.[1] By locking the relative positions of key pharmacophoric groups, this bicyclic system allows for a more precise interaction with the target protein, potentially leading to higher affinity and improved selectivity.[1]

The following protocol outlines a general strategy for the synthesis of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives, inspired by methodologies aimed at developing selective DAT ligands.[1]

Experimental Protocol: Synthesis of a 4,8-Disubstituted 1,4-Diazabicyclo[3.3.1]nonane Derivative

This protocol is a representative example of how the 1,4-diazabicyclo[3.3.1]nonane core can be functionalized. The synthesis involves a multi-step sequence starting from the bicyclic diamine.

Workflow Diagram:

G cluster_0 Synthesis Workflow A 1,4-Diazabicyclo[3.3.1]nonane (from Dihydrochloride) B Step 1: Mono-N-alkylation/ -arylation A->B Reagent 1 (e.g., R1-X) C Intermediate A: 4-Substituted-1,4-diazabicyclo[3.3.1]nonane B->C D Step 2: Second N-alkylation/ -arylation C->D Reagent 2 (e.g., R2-X) E Final Product: 4,8-Disubstituted Derivative D->E F Purification & Characterization E->F Chromatography, NMR, MS

A generalized workflow for the synthesis of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives.

Materials and Reagents:

  • 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

  • Sodium carbonate (Na₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Substituted benzyl bromide (e.g., 4-methoxybenzyl bromide)

  • Substituted alkyl or aryl halide (e.g., benzhydryl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure:

Part 1: Preparation of the Free Base

  • Dissolution: Dissolve 1,4-diazabicyclo[3.3.1]nonane dihydrochloride (1.0 eq) in water.

  • Neutralization: Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium carbonate until the pH is >10.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 1,4-diazabicyclo[3.3.1]nonane. This product should be used immediately in the next step.

Part 2: Mono-N-Alkylation

  • Reaction Setup: To a solution of the free base (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Reagent Addition: Add a solution of the first substituted benzyl bromide (e.g., 4-methoxybenzyl bromide) (1.0 eq) in DMF dropwise at room temperature under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel column chromatography to isolate the mono-substituted intermediate.

Part 3: Second N-Alkylation

  • Reaction Setup: Dissolve the mono-substituted intermediate (1.0 eq) in an appropriate solvent such as acetonitrile or DMF. Add a base such as potassium carbonate (2.0 eq).

  • Reagent Addition: Add the second alkylating agent (e.g., benzhydryl bromide) (1.1 eq).

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 24-48 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, filter the mixture and concentrate the filtrate. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

  • Final Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the final 4,8-disubstituted product.

Trustworthiness: Self-Validating Systems through Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of column fractions. A single spot under different solvent systems suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the expected structure, showing characteristic peaks for the bicyclic core and the appended substituents.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of both substituents. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Evaluation: In Vitro Transporter Binding Assays

To assess the efficacy of the newly synthesized compounds, in vitro binding assays are performed to determine their affinity for DAT, SERT, and NET.[1]

Assay Principle Diagram:

G cluster_0 Competitive Radioligand Binding Assay A Transporter-rich Membrane Prep D Incubation A->D B Radioligand (e.g., [³H]WIN 35,428 for DAT) B->D C Test Compound (Synthesized Derivative) C->D E Separation of Bound and Free Ligand (Filtration) D->E F Quantification of Bound Radioligand (Scintillation Counting) E->F G Data Analysis (IC₅₀ Determination) F->G

Workflow for determining compound affinity to monoamine transporters.

Protocol Outline:

  • Tissue Preparation: Prepare membrane homogenates from rat or mouse brain regions rich in the transporter of interest (e.g., striatum for DAT).[1]

  • Binding Assay:

    • Incubate the membrane preparation with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the synthesized test compound.[1]

    • Allow the binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). This value is a measure of the compound's affinity for the transporter.[1]

By comparing the IC₅₀ values for DAT, SERT, and NET, the selectivity of the compound can be determined. A high selectivity ratio (e.g., SERT IC₅₀ / DAT IC₅₀) indicates a preference for the dopamine transporter.[1]

Conclusion

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a valuable tool in modern medicinal chemistry for creating conformationally constrained molecules. The protocols and application notes provided here offer a framework for researchers to explore the synthesis and evaluation of novel derivatives targeting monoamine transporters. The inherent rigidity of this bicyclic system provides a rational basis for the design of more selective and potent therapeutic agents for a range of neurological disorders.

References

  • Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. PubMed. [Link]

  • 1,4-diazabicyclo[3.3.1]nonane dihydrochloride. PubChem. [Link]

  • Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination... ResearchGate. [Link]

  • PART I. SYNTHESIS AND ANTIARRHYTHMIC PROPERTIES OF SUBSTITUTED 3,7-DIAZABICYCL0[3.3. ProQuest. [Link]

  • Inorganica Chimica Acta - CNR-IRIS. CNR-IRIS. [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. [Link]/ra/d3ra02003g)

Sources

Application Note: 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride Derivatives in Dopamine Transporter (DAT) Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

1,4-Diazabicyclo[3.3.1]nonane represents a specialized, rigidified bicyclic scaffold designed to probe the steric and conformational requirements of the Dopamine Transporter (DAT).[1] Historically developed as structurally constrained analogues of flexible piperidine-based inhibitors (such as GBR 12909 ), derivatives of this scaffold—specifically 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonanes —have emerged as potent, selective DAT reuptake inhibitors.[1]

In the context of drug development, this scaffold is critical for:

  • Conformational Locking: Reducing the entropic penalty of binding by "freezing" the bioactive conformation found in more flexible ligands.

  • Selectivity Profiling: Distinguishing DAT affinity from Serotonin (SERT) and Norepinephrine (NET) transporters.[1][2]

  • Structure-Activity Relationship (SAR): The 4,8-disubstitution pattern (often with benzhydryl and benzyl groups) is essential for high-affinity binding (IC50 values often in the low nanomolar range).

Note on Salt Form: The dihydrochloride salt is the standard stable form for aqueous solubility. When dissolving this compound for assays, researchers must account for the acidification of the buffer and readjust pH to 7.4 to prevent non-specific membrane damage or transporter denaturation.

Mechanism of Action

The 1,4-diazabicyclo[3.3.1]nonane ligands function as competitive antagonists at the DAT.

  • Binding Site: They occupy the S1 substrate-binding site (or an overlapping allosteric domain), sterically occluding the translocation of dopamine from the synaptic cleft into the presynaptic neuron.

  • Mode: They stabilize the transporter in an outward-facing open conformation , preventing the conformational shift required for substrate transport.

  • Thermodynamics: The rigid bicyclic core minimizes the entropy loss upon binding, theoretically enhancing affinity compared to flexible analogs like GBR 12909.

Experimental Protocols

Protocol A: Preparation of DAT-Expressing Membranes

High-quality membrane preparations are the foundation of reproducible binding data. This protocol uses HEK293 cells stably expressing human DAT (hDAT), a standard industry model.

Reagents:

  • Lysis Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 (4°C).

  • Storage Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Protease Inhibitor Cocktail: (e.g., Aprotinin, Leupeptin, PMSF).

Workflow:

  • Harvest: Detach hDAT-HEK293 cells at 80-90% confluency using ice-cold PBS (avoid trypsin to preserve surface proteins).

  • Lysis: Resuspend cell pellet in Lysis Buffer (10 mL per 1-2 g wet pellet). Homogenize using a Polytron (bursts of 5 sec, setting 4) or a glass-Teflon homogenizer (10 strokes).

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Collect the supernatant.

  • Membrane Pellet: Centrifuge supernatant at 40,000 x g for 30 min at 4°C .

  • Wash: Discard supernatant. Resuspend pellet in ice-cold Lysis Buffer and repeat centrifugation (Step 4) to remove cytosolic contaminants.

  • Resuspension: Resuspend final pellet in Storage Buffer to a concentration of ~2-5 mg protein/mL.

  • Storage: Aliquot and snap-freeze in liquid nitrogen. Store at -80°C. Do not refreeze multiple times.

Protocol B: Radioligand Competition Binding Assay

This assay measures the affinity (Ki) of the 1,4-diazabicyclo[3.3.1]nonane test compound by displacing a known radioligand, typically [³H]WIN 35,428.

Assay Conditions:

  • Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Final conc: 2 nM (approx.[3] Kd).

  • Non-Specific Binding (NSB) Control: GBR 12909 (10 µM) or Cocaine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.[3]4. Crucial: Add 0.1% BSA to prevent ligand adsorption to plasticware.

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM GBR 12909.[3]

    • Test Wells: Buffer + Membranes + Radioligand + 1,4-Diazabicyclo[3.3.1]nonane (varying conc. 10⁻¹¹ M to 10⁻⁵ M).

  • Compound Preparation: Dissolve 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride in DMSO (stock 10 mM). Perform serial dilutions in Assay Buffer.

    • Note: Ensure final DMSO concentration in the well is <1%.

  • Incubation:

    • Add 50 µL Test Compound / Buffer.[3][4]

    • Add 50 µL [³H]WIN 35,428 (4x concentration).

    • Initiate with 100 µL Membrane Suspension (20-40 µg protein/well).

    • Incubate for 2 hours at 4°C (equilibrium is slower at 4°C but prevents degradation/uptake).

  • Termination:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour (reduces NSB).

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Detection:

    • Dry filters. Add Liquid Scintillation Cocktail (e.g., 4 mL).

    • Count radioactivity (CPM) in a Beta Counter.

Data Analysis & Visualization

Quantitative Analysis: Convert CPM to Specific Binding:



Fit data to a One-Site Competition Model (using GraphPad Prism or similar):



Calculate the inhibition constant (


) using the Cheng-Prusoff Equation :


Table 1: Expected Performance Metrics

ParameterValue RangeNotes
Kd ([³H]WIN 35,428) 2 - 15 nMDependent on cell line/tissue source.
Specific Binding > 80%< 80% indicates poor membrane quality or filter issues.
Hill Slope -0.8 to -1.2Deviation from -1.0 suggests cooperativity or multiple sites.
IC50 (Potent Analogs) 10 - 100 nMFor optimized 4,8-disubstituted variants.
Workflow Diagram (Graphviz)

DAT_Binding_Assay Start Start: 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride Stock Prep Buffer Prep & pH Adjustment (Target pH 7.4) Start->Prep Dissolve Plate 96-Well Plate Setup (Total, NSB, Test Cmpd) Prep->Plate Dilute Ligand Membrane Membrane Thawing (hDAT-HEK293) Membrane->Plate Add Protein Incubation Equilibrium Incubation 2 hrs @ 4°C Plate->Incubation Bind Filter Vacuum Filtration (GF/B Filters + 0.5% PEI) Incubation->Filter Terminate Count Scintillation Counting (LSC) Filter->Count Detect Analysis Data Analysis (Cheng-Prusoff Ki) Count->Analysis Calculate

Caption: Workflow for competitive radioligand binding assay characterizing 1,4-diazabicyclo[3.3.1]nonane derivatives at the Dopamine Transporter.

References

  • Kolhatkar, R., et al. (2004). "Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters."[1][5][6] Journal of Medicinal Chemistry, 47(21), 5101–5113.[1][5] Link

  • Mishra, M., et al. (2008). "Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin, and norepinephrine transporters." Bioorganic & Medicinal Chemistry, 16(6), 2769–2778. Link

  • BenchChem. "Application Notes and Protocols for Dopamine Transporter Inhibition Assay." BenchChem Protocols. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. Link

Sources

Application Note: A Comprehensive Guide to the NMR Spectroscopic Analysis of 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride, a rigid bicyclic diamine of interest in medicinal chemistry and drug development.[1] The document outlines optimized protocols for sample preparation, data acquisition for 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments, and a thorough guide to spectral interpretation. We delve into the causality behind experimental choices, addressing the challenges posed by the compound's hygroscopic nature and the conformational constraints of the bicyclic system.[2][3] This note is designed for researchers and scientists requiring a robust, self-validating methodology for the structural elucidation and quality control of this important molecular scaffold.

Introduction: The Structural Significance of the Bicyclo[3.3.1]nonane Scaffold

The 1,4-diazabicyclo[3.3.1]nonane framework is a conformationally restricted structural motif that serves as a valuable platform in the design of biologically active molecules.[1][4] Its rigid structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets such as transporters and receptors.[1] NMR spectroscopy is an indispensable tool for confirming the identity, purity, and three-dimensional structure of these molecules in solution.[5]

The dihydrochloride salt form, while improving solubility in aqueous media, introduces specific challenges for NMR analysis, primarily related to sample handling and solvent selection. This guide provides a comprehensive approach to navigate these challenges and obtain high-quality, interpretable NMR data.

Part I: Experimental Protocols & Methodologies

Protocol 1: NMR Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is hygroscopic, necessitating careful handling to prevent moisture uptake, which can interfere with spectral quality.[6][7]

Materials:

  • 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

  • Deuterium Oxide (D₂O, 99.9 atom % D)

  • High-quality 5 mm NMR tubes[7]

  • Microbalance

  • Pasteur pipette with glass wool plug

  • Vortex mixer

Step-by-Step Procedure:

  • Weighing the Sample: In a controlled environment with low humidity or a glove box, accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR.[7] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

  • Solvent Selection & Dissolution:

    • Rationale: As a dihydrochloride salt, the compound is highly polar and readily soluble in water. Therefore, Deuterium Oxide (D₂O) is the solvent of choice.[8][9] Using D₂O eliminates the large solvent signal that would be present with regular water in a ¹H NMR spectrum.[8][10][11]

    • Procedure: Add 0.6-0.7 mL of D₂O to the vial containing the weighed sample.[7][12] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[7]

  • Homogenization: Securely cap the vial and vortex thoroughly to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp NMR signals and a stable field lock.[7]

  • Filtration and Transfer:

    • Rationale: Any suspended particulate matter can severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filtration is a mandatory step.

    • Procedure: Filter the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube.[13] Avoid using cotton wool, as solvents can leach impurities from it.

  • Capping and Labeling: Cap the NMR tube immediately to prevent contamination or solvent evaporation. Label the tube clearly near the top.[12]

Workflow for NMR Sample Preparation

G cluster_prep Sample Handling cluster_filter Purification cluster_final Final Steps weigh Weigh 5-30 mg of hygroscopic sample dissolve Dissolve in 0.6-0.7 mL D₂O weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Filter through glass wool into NMR tube vortex->filter cap Cap and Label Tube filter->cap acquire Proceed to NMR Spectrometer cap->acquire

Caption: Workflow for preparing hygroscopic NMR samples.

Protocol 2: NMR Data Acquisition

This section provides standard acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.

Recommended Experiments:

  • ¹H NMR: For determining proton chemical environments and coupling.

  • ¹³C{¹H} NMR: For identifying the number and type of carbon atoms.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations, typically over 2-3 bonds.[14][15]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.[14][15][16]

Typical Acquisition Parameters (400 MHz Spectrometer):

Parameter¹H Spectrum¹³C{¹H} SpectrumCOSYHSQC
Solvent D₂OD₂OD₂OD₂O
Temperature 298 K298 K298 K298 K
Pulse Program Standard (e.g., zg30)Standard Proton Decoupled (e.g., zgpg30)Standard Gradient-Selected (e.g., cosygpmf)Standard Gradient-Selected (e.g., hsqcedetgpsisp2.2)
Number of Scans 16 - 641024 - 40964 - 88 - 16
Spectral Width 12 ppm220 ppm12 ppm (F1 & F2)12 ppm (F2), 165 ppm (F1)
Acquisition Time ~3.4 s~1.0 s~0.2 s~0.2 s
Relaxation Delay 2.0 s2.0 s2.0 s1.5 s

Part II: Spectral Analysis and Interpretation

The rigid, symmetric structure of 1,4-diazabicyclo[3.3.1]nonane leads to a relatively simple and predictable NMR spectrum. The presence of two positive charges on the nitrogen atoms significantly influences the chemical shifts of adjacent protons and carbons, causing them to resonate further downfield compared to the neutral parent compound.

Molecular Structure and Atom Numbering

Caption: Structure of 1,4-Diazabicyclo[3.3.1]nonane cation.

Expected ¹H NMR Spectrum

Due to the molecule's C₂ᵥ symmetry, we expect to see four distinct proton signals and one broad signal for the N-H protons. The N-H protons will exchange with the D₂O solvent, often leading to their signal being diminished or absent.

PositionPredicted δ (ppm)MultiplicityCoupling (J)IntegrationAssignment Notes
H2, H83.5 - 3.8m-4HProtons alpha to N⁺. Deshielded due to the inductive effect of the positively charged nitrogen.
H3, H72.2 - 2.5m-4HProtons beta to N⁺. Less deshielded than H2/H8.
H6ax, H6eq2.0 - 2.3m-2HProtons on the central propylene bridge.
H93.3 - 3.6br s-2HBridgehead protons adjacent to both nitrogen atoms, showing significant deshielding.
N-H4.8 - 5.5br s-2HSignal may be broad or absent due to exchange with D₂O. Its chemical shift is highly concentration-dependent.
Expected ¹³C NMR Spectrum

The symmetry of the molecule results in only four expected signals in the proton-decoupled ¹³C NMR spectrum.

PositionPredicted δ (ppm)Assignment Notes
C2, C848 - 52Carbons alpha to N⁺. Deshielded by the adjacent positive charge.
C3, C725 - 29Carbons beta to N⁺.
C618 - 22Carbon on the central propylene bridge, expected to be the most upfield signal.
C945 - 49Bridgehead carbon adjacent to two nitrogen atoms, significantly deshielded.
2D NMR Correlation Analysis

2D NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C spectra.[17][18]

  • COSY: A COSY spectrum will validate the connectivity within the spin systems. Key expected cross-peaks include:

    • Correlation between H2/H8 and H3/H7 .

    • Correlation between H6 and H7/H5 (equivalent to H3) .

    • Correlation between H2/H8 and the bridgehead proton H9 .

  • HSQC: An HSQC spectrum directly links each proton to the carbon it is attached to, confirming the assignments made in the 1D spectra.[16][19] Expected correlations are:

    • H2/H8 protons will show a cross-peak with the C2/C8 carbon signal.

    • H3/H7 protons will correlate with the C3/C7 carbon signal.

    • H6 protons will correlate with the C6 carbon signal.

    • H9 protons will correlate with the C9 carbon signal.

Key 2D NMR Correlations

G H2 H2 H3 H3 H2->H3 COSY H9 H9 H2->H9 C2 C2 H2->C2 HSQC H7 H7 H3->H7 C3 C3 H3->C3 C9 C9 H9->C9 H6 H6 H7->H6 C7 C7 H7->C7 C6 C6 H6->C6

Caption: Expected COSY (proton-proton) and HSQC (proton-carbon) correlations.

Part III: Advanced Insights & Troubleshooting

  • Conformational Analysis: The bicyclo[3.3.1]nonane system typically adopts a rigid dual chair-chair conformation.[2][20] The observed coupling constants and NOESY correlations (if acquired) can provide definitive proof of this conformation in solution. The rigidity of this scaffold is a key feature exploited in rational drug design.[1]

  • Troubleshooting Common Issues:

    • Large Water Signal: When using D₂O, a residual HDO peak will be present around 4.7 ppm. If this obscures signals of interest, solvent suppression pulse sequences (e.g., presaturation or Watergate) can be employed.[6]

    • Broad N-H Signals: The protons on the nitrogen atoms exchange with deuterium from the solvent, causing their signals to be broad or even disappear. This is expected behavior for amine salts in D₂O.

    • Poor Resolution: If peaks are broad, ensure the sample was fully dissolved and filtered properly. Poor magnetic field shimming can also be a cause and should be re-optimized.

Conclusion

The NMR spectroscopic analysis of 1,4-diazabicyclo[3.3.1]nonane dihydrochloride is straightforward when appropriate sample handling and data acquisition strategies are employed. By following the detailed protocols in this guide, researchers can reliably obtain high-quality 1D and 2D NMR data for unambiguous structural confirmation and purity assessment. The combination of ¹H, ¹³C, COSY, and HSQC spectra provides a complete and self-validating system for characterizing this important molecular scaffold, supporting its application in pharmaceutical and chemical research.

References

  • ResearchGate. (2017). NMR sample preparation for highly hygroscopic compound?[Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]

  • Bandyopadhyay, A., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-13. [Link]

  • Maji, B., et al. (Supporting Information). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]

  • Dodziuk, H., et al. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 22(32), 171-230. [Link]

  • Alvarez-Ibarra, C., et al. (1987). Carbon-13 nuclear magnetic resonance spectroscopy in conformational analysis of 9-azabicyclo[3.3.1]nonane derivatives. The Journal of Organic Chemistry. [Link]

  • Unknown. 13C NMR spectrum at 126 MHz in CDCl3 with 1% (v/v) TMS. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Roy, N., et al. (2023). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination of pimelic acid, followed by several condensations of benzylamine. ResearchGate. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Chan, M. F., et al. DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE. [Link]

  • Chem Help ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • PubChemLite. 1,4-diazabicyclo[3.3.1]nonane dihydrochloride. [Link]

  • ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC??[Link]

  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Unknown. 2D NMR A correlation map between two NMR parameters. [Link]

  • Booth, A. W., et al. (2006). 1H and 13C NMR data for C‐6 substituted 3‐azabicyclo[3.3.1]nonane‐1‐carboxylates. Magnetic Resonance in Chemistry. [Link]

  • Berlin, K. D., et al. (1982). Conformational and configurational studies on 3-azabicyclo[3.3.1]nonane (3-abn) derivatives and related systems employing carbon-13 NMR spectroscopy. Semantic Scholar. [Link]

  • Mulekar, S. V. (1989). PART I. SYNTHESIS AND ANTIARRHYTHMIC PROPERTIES OF SUBSTITUTED 3,7-DIAZABICYCL0[3.3.1]NONANES. [Link]

  • Nurkenov, O. A., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 346. [Link]

Sources

Application Notes and Protocols for the Crystallographic Analysis of 1,4-Diazabicyclo[3.3.1]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Three-Dimensional Architecture of 1,4-Diazabicyclo[3.3.1]nonane Derivatives

The 1,4-diazabicyclo[3.3.1]nonane scaffold is a fascinating and synthetically versatile bicyclic amine that serves as a core structural motif in a wide array of biologically active molecules and functional materials. Its rigid yet conformationally adaptable framework, typically existing in a stable chair-chair or a higher-energy chair-boat conformation, profoundly influences molecular recognition, reactivity, and physicochemical properties.[1] For researchers in drug discovery and materials science, a precise understanding of the three-dimensional structure of these derivatives at the atomic level is paramount for establishing structure-activity relationships (SAR) and rationally designing novel compounds with enhanced efficacy and desired characteristics.

X-ray crystallography stands as the definitive technique for elucidating the precise solid-state conformation, stereochemistry, and intermolecular interactions of 1,4-diazabicyclo[3.3.1]nonane derivatives. This guide provides a comprehensive overview of the critical steps and field-proven insights for the successful crystallographic analysis of this important class of compounds, from crystal growth to structure validation and deposition.

Part 1: The Art and Science of Crystal Growth

The journey to a high-quality crystal structure begins with the growth of a single, well-ordered crystal suitable for X-ray diffraction. This is often the most challenging and empirical step in the entire process. For 1,4-diazabicyclo[3.3.1]nonane derivatives, their inherent polarity and potential for hydrogen bonding can be both an advantage and a challenge.

Foundational Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, where a solute transitions from a supersaturated solution to a highly ordered solid state.[2] The key is to approach the supersaturation point slowly and methodically to allow for the formation of a single nucleus that can grow into a well-defined crystal lattice, rather than a polycrystalline powder.

Recommended Crystallization Protocols for 1,4-Diazabicyclo[3.3.1]nonane Derivatives

Given the diverse nature of substituents that can be appended to the 1,4-diazabicyclo[3.3.1]nonane core, a universal crystallization protocol does not exist. However, the following methods have proven effective for small organic molecules and are highly applicable to this class of compounds.

Protocol 1: Slow Evaporation

This is often the simplest and most successful starting point for obtaining high-quality crystals.[3]

  • Step 1: Solvent Selection. Choose a solvent in which the compound has moderate solubility at room temperature. A solvent in which the compound is too soluble will not readily crystallize, while one in which it is poorly soluble may lead to amorphous precipitation. Common solvents to screen include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof.

  • Step 2: Solution Preparation. Prepare a nearly saturated solution of the purified compound in the chosen solvent. It is crucial to use highly pure material, as impurities can inhibit crystal growth.

  • Step 3: Crystal Growth. Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks. The slower the evaporation, the larger and higher quality the crystals are likely to be.

  • Step 4: Crystal Harvesting. Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop and gently wash them with a small amount of cold solvent to remove any surface impurities.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and allows for a more controlled approach to supersaturation.[3]

  • Step 1: System Setup. Dissolve the compound in a small volume of a relatively non-volatile solvent (the "well solvent") in a small, open container (e.g., a small test tube or a hanging drop plate). Place this container inside a larger, sealed vessel that contains a more volatile solvent in which the compound is less soluble (the "reservoir solvent").

  • Step 2: Diffusion and Crystallization. The vapor from the more volatile reservoir solvent will slowly diffuse into the well solvent, gradually decreasing the solubility of the compound and inducing crystallization.

  • Step 3: Monitoring and Harvesting. Monitor the setup for crystal growth over several days. Once crystals of sufficient size are observed, they can be harvested as described above.

Protocol 3: Solvent Layering

This method relies on the slow diffusion of a "poor" solvent into a solution of the compound in a "good" solvent.[3]

  • Step 1: Solution Preparation. Dissolve the compound in a minimal amount of a good solvent.

  • Step 2: Layering. Carefully layer a less dense, miscible solvent in which the compound is insoluble on top of the initial solution. This should be done slowly and gently to create a distinct interface between the two solvents.

  • Step 3: Diffusion and Growth. Over time, the two solvents will slowly mix at the interface, reducing the overall solubility of the compound and promoting crystal growth at the interface.

Part 2: From Crystal to Diffraction Pattern: Data Collection

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This process involves mounting the crystal and exposing it to a finely focused beam of X-rays.

Crystal Mounting and Screening

Properly mounting the crystal is critical for obtaining high-quality data. The crystal should be securely attached to a mount (e.g., a glass fiber or a cryoloop) with a minimal amount of adhesive (e.g., oil or grease). The mounted crystal is then placed on a goniometer, which allows for precise rotation of the crystal in the X-ray beam.

Before collecting a full dataset, it is essential to screen the crystal to assess its quality. This involves collecting a few initial diffraction images to check for sharpness of the diffraction spots and the absence of multiple lattices, which would indicate a twinned or polycrystalline sample.

Data Collection Strategy

The goal of data collection is to measure the intensities of as many unique reflections as possible. A typical data collection strategy involves rotating the crystal through a specific angular range while continuously exposing it to X-rays and recording the diffraction pattern on a detector.[4][5] The choice of rotation range, exposure time per frame, and detector distance are critical parameters that need to be optimized for each crystal.

Workflow for X-ray Data Collection:

Caption: Workflow for X-ray data collection.

Part 3: Structure Solution, Refinement, and Validation

With a complete set of diffraction data, the next phase involves solving the crystal structure, refining the atomic model, and validating its quality.

Structure Solution and Refinement

The diffraction data contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is a central challenge in crystallography. For small molecules like 1,4-diazabicyclo[3.3.1]nonane derivatives, direct methods are typically successful in determining the initial phases and generating an initial electron density map.

Once an initial model is obtained, it is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This is an iterative process that involves adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies.

Commonly Used Software for Small Molecule Crystallography:

SoftwarePrimary Function(s)Reference
SHELXT / SHELXSStructure solution
SHELXLStructure refinement
OLEX2Integrated platform for structure solution, refinement, and visualization
PLATONStructure validation and analysis
Conformational Analysis of the Bicyclo[3.3.1]nonane Core

A key aspect of the crystallographic analysis of these derivatives is the determination of the conformation of the bicyclo[3.3.1]nonane core. The two primary conformations are the chair-chair and the chair-boat. The chair-chair conformation is generally more stable, but the presence of bulky substituents or intramolecular interactions can favor the chair-boat conformation.[1]

Careful analysis of the refined structure, including torsion angles and intramolecular distances, is necessary to definitively assign the conformation. Puckering parameters can also be calculated to quantify the deviation of the six-membered rings from ideal chair or boat geometries.[6]

Structure Validation: Ensuring Scientific Integrity

Before a crystal structure is considered complete and ready for publication or further analysis, it must be rigorously validated to ensure its quality and correctness.[7] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that performs a comprehensive validation of the crystallographic information file (CIF).[8]

Key Validation Checks:

  • Geometric Plausibility: Bond lengths, bond angles, and torsion angles should fall within expected ranges for the given atom types and hybridization states.

  • Atomic Displacement Parameters (ADPs): ADPs, or thermal ellipsoids, should have reasonable shapes and sizes. Non-positive definite ADPs can indicate problems with the model.

  • Residual Electron Density: The final difference electron density map should be relatively flat, with no significant positive or negative peaks that cannot be attributed to noise.

  • Completeness of Data: The dataset should be sufficiently complete to a reasonable resolution.

  • R-factors: The R-factors (R1 and wR2) are measures of the agreement between the calculated and observed structure factors and should be as low as possible for a well-refined structure.

Logical Flow for Structure Validation:

G A Refined Crystal Structure (CIF) B checkCIF Validation A->B C Geometric Analysis B->C D Analysis of ADPs B->D E Examine Difference Map B->E F Review R-factors B->F G Validated Structure C->G D->G E->G F->G

Caption: Key steps in structure validation.

Part 4: Data Deposition and Reporting

To ensure the reproducibility and accessibility of crystallographic data, it is standard practice to deposit the final CIF and structure factor data in a public database. The Cambridge Structural Database (CSD) is the primary repository for small molecule organic and metal-organic crystal structures.[9]

Upon deposition, a unique CCDC number is assigned to each structure, which should be included in any publication reporting the crystal structure. This allows other researchers to freely access and analyze the data.

Conclusion: From Molecule to Model

The crystallographic analysis of 1,4-diazabicyclo[3.3.1]nonane derivatives is a powerful tool for elucidating their three-dimensional structures and understanding their chemical and biological properties. By following the protocols and best practices outlined in this guide, researchers can confidently navigate the entire crystallographic workflow, from the initial challenge of crystal growth to the final deposition of a high-quality, validated crystal structure. This detailed structural information is invaluable for advancing drug discovery, materials science, and our fundamental understanding of chemical structure and function.

References

  • Singh, M., & Mishra, G. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of medicinal chemistry, 47(21), 5101–5113. [Link]

  • Speck, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • König, A., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E: Crystallographic Communications, E81, 642-648. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta crystallographica. Section E, Crystallographic communications, 72(Pt 10), 1469–1476. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • Dauter, Z., & Wlodawer, A. (2017). Collection of X-ray diffraction data from macromolecular crystals. Methods in molecular biology (Clifton, N.J.), 1607, 273–294. [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. [Link]

  • Radaev, N. S., & Zefirov, N. S. (2007). Conformational Analysis of Bicyclo [3.3. 1] Nonanes and their Hetero Analogs. Topics in Stereochemistry, 25, 171-230. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2013). X-Ray Data Collection From Macromolecular Crystals. Protein Crystallography: Methods and Protocols, 273-294. [Link]

  • YouTube. (2021, February 3). X-ray Crystallography: Data collection and processing. [Link]

Sources

Synthesis of Novel 1,4-Diazabicyclo[3.3.1]nonane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of the 1,4-Diazabicyclo[3.3.1]nonane Scaffold

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a class of conformationally rigid bicyclic diamines that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure provides a fixed spatial arrangement of nitrogen atoms, making it an attractive template for the design of ligands targeting various receptors and transporters. Notably, derivatives of this scaffold have been investigated as potent ligands for monoamine transporters, highlighting their potential in the development of therapeutics for neurological disorders.[1] This guide provides a comprehensive overview of the synthetic strategies for creating the 1,4-diazabicyclo[3.3.1]nonane core and subsequently elaborating it into a diverse array of novel derivatives. The protocols and explanations herein are designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to explore the chemical space of this promising heterocyclic system.

Part 1: Synthesis of the 1,4-Diazabicyclo[3.3.1]nonane Core

The construction of the 1,4-diazabicyclo[3.3.1]nonane ring system is a multi-step process that requires careful control of stereochemistry. A key strategy involves the synthesis of a suitably substituted piperidine precursor, which then undergoes intramolecular cyclization to form the bicyclic core. The following protocol is based on a reported synthesis of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives, which are valuable for structure-activity relationship (SAR) studies.[1]

Synthetic Strategy Overview

The overall strategy commences with a chiral starting material, such as L-aspartic acid, to establish the desired stereochemistry early in the synthesis. Through a series of transformations including esterification, N-protection, reduction, and cyclization, a key piperidine intermediate is formed. This intermediate is then further functionalized and cyclized to yield the target 1,4-diazabicyclo[3.3.1]nonane scaffold.

Diagram 1: Synthetic Pathway to the 1,4-Diazabicyclo[3.3.1]nonane Core

Synthetic_Pathway_Core cluster_0 Piperidine Intermediate Synthesis cluster_1 Bicyclic Core Formation L-Aspartic_Acid L-Aspartic Acid Piperidine_Intermediate Key Piperidine Intermediate L-Aspartic_Acid->Piperidine_Intermediate Multi-step synthesis Functionalized_Piperidine Functionalized Piperidine Piperidine_Intermediate->Functionalized_Piperidine Functionalization Bicyclic_Core 1,4-Diazabicyclo[3.3.1]nonane Core Functionalized_Piperidine->Bicyclic_Core Intramolecular Cyclization

Caption: A high-level overview of the synthetic strategy.

Experimental Protocol: Synthesis of a Key Piperidine Intermediate

This protocol outlines the synthesis of a chiral piperidine derivative, a crucial building block for the 1,4-diazabicyclo[3.3.1]nonane core.

Step 1: Esterification and N-Protection of L-Aspartic Acid

  • Suspend L-aspartic acid in methanol.

  • Cool the suspension in an ice bath and bubble HCl gas through the mixture until saturation.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain the dimethyl ester hydrochloride salt.

  • Dissolve the salt in dichloromethane and add a suitable base (e.g., triethylamine) followed by a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions and dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Step 2: Reduction and Cyclization to Piperidinone

  • Dissolve the protected aspartate derivative in a suitable solvent like THF.

  • Add a reducing agent (e.g., LiBH₄) portion-wise at 0 °C.

  • Allow the reaction to proceed until the ester groups are reduced to alcohols.

  • Quench the reaction carefully with water and extract the product into an organic solvent.

  • The resulting diol can be cyclized to the corresponding piperidinone via a variety of methods, such as activation of the hydroxyl groups followed by intramolecular displacement with the deprotected amine.

Experimental Protocol: Intramolecular Cyclization to the Bicyclic Core

The final and most critical step is the formation of the second ring to yield the 1,4-diazabicyclo[3.3.1]nonane structure.

  • Preparation of the Acyclic Precursor: The key piperidine intermediate, which contains a primary amine and a suitably placed leaving group (e.g., a tosylate or mesylate on a side chain), is prepared.

  • Cyclization Conditions:

    • Dissolve the piperidine precursor in a high-boiling polar aprotic solvent such as acetonitrile or DMF.

    • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to facilitate the intramolecular nucleophilic substitution.

    • Heat the reaction mixture to reflux (typically 80-120 °C) for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Causality Behind Experimental Choices:

  • The use of a chiral pool starting material like L-aspartic acid is a cost-effective and efficient way to introduce stereochemistry into the final molecule.[1]

  • Protecting the nitrogen atom is crucial to prevent side reactions during the reduction of the ester groups. The Boc group is a common choice due to its stability and ease of removal under acidic conditions.

  • A high-boiling solvent and elevated temperature are often necessary for the intramolecular cyclization to overcome the entropic barrier of ring formation.

  • A non-nucleophilic base is used to deprotonate the amine without competing in the substitution reaction.

Part 2: Synthesis of Novel Derivatives via N-Functionalization

The nitrogen atoms at the 1- and 4-positions of the 1,4-diazabicyclo[3.3.1]nonane core are readily available for functionalization, allowing for the synthesis of a wide range of derivatives. The most common methods for N-functionalization are N-alkylation and N-acylation.

Diagram 2: General N-Functionalization Reactions

N_Functionalization Core 1,4-Diazabicyclo[3.3.1]nonane Core Alkylated N-Alkylated Derivative Core->Alkylated R-X, Base Acylated N-Acylated Derivative Core->Acylated RCOCl or (RCO)₂O, Base

Caption: General schemes for N-alkylation and N-acylation.

Protocol 1: N-Alkylation

This protocol describes a general procedure for the introduction of alkyl groups onto the nitrogen atoms of the bicyclic core.

  • Reaction Setup:

    • Dissolve the 1,4-diazabicyclo[3.3.1]nonane core (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or DMF.

    • Add a base (1.5-2 equivalents), such as potassium carbonate or sodium hydride.

    • Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or gently heat (40-60 °C) for 4-16 hours, depending on the reactivity of the alkylating agent. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Expertise & Experience: The choice of base and solvent is critical. For less reactive alkylating agents, a stronger base like sodium hydride in DMF may be necessary. For more reactive agents, a milder base like potassium carbonate in acetonitrile is often sufficient.

Protocol 2: N-Acylation

This protocol details the introduction of acyl groups, which can serve as another point of diversification or as a protecting group.

  • Reaction Setup:

    • Dissolve the 1,4-diazabicyclo[3.3.1]nonane core (1 equivalent) and a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents) in an anhydrous solvent such as dichloromethane or THF.

    • Cool the solution in an ice bath (0 °C).

    • Add the acylating agent (e.g., an acyl chloride or anhydride like acetyl chloride or benzoyl chloride) (1.1 equivalents) dropwise.

  • Reaction Conditions:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with aqueous sodium bicarbonate solution to remove excess acylating agent and acid byproducts.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Data Presentation: Representative Derivatives

The following table summarizes a selection of synthesized 1,4-diazabicyclo[3.3.1]nonane derivatives and their reported or expected yields.

EntrySynthesis MethodYield (%)Reference
1HBenzhydrylMulti-step synthesisN/A[1]
24-MethoxybenzylBenzhydrylN-Alkylation~70-80[1]
34-CyanobenzylBenzhydrylN-Alkylation~65-75[1]
4AcetylBenzhydrylN-Acylation>90(Expected)
5BenzoylBenzhydrylN-Acylation>90(Expected)

Conclusion

The 1,4-diazabicyclo[3.3.1]nonane scaffold is a valuable platform for the development of novel bioactive molecules. The synthetic routes outlined in this guide, from the construction of the chiral piperidine precursor to the final N-functionalization, provide a robust framework for accessing a wide range of derivatives. The provided protocols, grounded in established chemical principles, are designed to be adaptable and serve as a starting point for further exploration and optimization in the research laboratory. Careful execution of these synthetic steps will enable the generation of novel chemical entities for biological screening and the advancement of drug discovery programs.

References

  • Henry, G. D., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]

  • Wikipedia. (2024). Mannich reaction. [Link]

  • Chemistry Steps. (2021). Mannich Reaction. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

Sources

Application Notes and Protocols for the Utilization of 1,4-Diazabicyclo[3.3.1]nonane as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-diazabicyclo[3.3.1]nonane scaffold, a conformationally rigid bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its unique three-dimensional architecture provides a robust framework for the precise spatial orientation of pharmacophoric elements, making it an attractive template for the design of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis, derivatization, and application of the 1,4-diazabicyclo[3.3.1]nonane scaffold in drug design, with a particular focus on its utility in developing modulators of central nervous system (CNS) targets. Detailed protocols for the synthesis of a representative derivative and key biological evaluation assays are presented to facilitate its practical application in drug discovery programs.

Introduction: The Rationale for a Rigid Scaffold

In the quest for potent and selective drug candidates, the control of molecular conformation is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological targets, which can lead to reduced affinity. Rigid scaffolds, such as 1,4-diazabicyclo[3.3.1]nonane, pre-organize appended functional groups in a defined spatial arrangement, minimizing this entropic loss and potentially enhancing binding affinity and selectivity.[1] The bicyclic nature of this scaffold also imparts favorable physicochemical properties, such as increased metabolic stability and reduced lipophilicity, which can positively influence the pharmacokinetic profile of a drug candidate.[1]

The 1,4-diazabicyclo[3.3.1]nonane core has been successfully employed in the development of ligands for a variety of biological targets, most notably monoamine transporters and nicotinic acetylcholine receptors (nAChRs).[2][3] Its structural rigidity has been instrumental in elucidating the bioactive conformations of pharmacophores targeting these proteins.[2]

Synthetic Strategies: Constructing the Bicyclic Core

The synthesis of the 1,4-diazabicyclo[3.3.1]nonane scaffold can be achieved through several synthetic routes. A common and efficient method involves a double Mannich reaction, which allows for the one-pot construction of the bicyclic core.[4][5]

Diagram: General Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Modification & Derivatization Piperidone Derivative Piperidone Derivative Mannich Reaction Mannich Reaction Piperidone Derivative->Mannich Reaction Primary Amine Primary Amine Primary Amine->Mannich Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich Reaction Bispidinone Intermediate Bispidinone Intermediate Mannich Reaction->Bispidinone Intermediate Reduction Reduction Bispidinone Intermediate->Reduction 1,4-Diazabicyclo[3.3.1]nonane Core 1,4-Diazabicyclo[3.3.1]nonane Core Reduction->1,4-Diazabicyclo[3.3.1]nonane Core Functionalization Functionalization 1,4-Diazabicyclo[3.3.1]nonane Core->Functionalization Diverse Derivatives Diverse Derivatives Functionalization->Diverse Derivatives

Caption: Synthetic workflow for 1,4-diazabicyclo[3.3.1]nonane derivatives.

Protocol 1: Synthesis of a 4,8-Disubstituted 1,4-Diazabicyclo[3.3.1]nonane Derivative

This protocol describes a generalized procedure for the synthesis of a 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane, a class of compounds that has shown promise as dopamine transporter (DAT) inhibitors.[2]

Step 1: Double Mannich Condensation to form the Bispidinone Intermediate [4][6]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-substituted 4-piperidone derivative (1.0 equivalent) and the desired primary amine (1.0-1.1 equivalents) in methanol or ethanol.

  • Catalyst Addition: To catalyze the reaction, add acetic acid (0.1-0.2 equivalents) to the mixture.

  • Formaldehyde Addition: Add paraformaldehyde (2.2-2.5 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 5-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product is the bispidinone intermediate.

Step 2: Wolff-Kishner Reduction of the Bispidinone [7]

  • Reagent Preparation: In a round-bottom flask fitted with a reflux condenser, add the crude bispidinone from Step 1 (1.0 equivalent) and hydrazine hydrate (excess, ~5-10 equivalents) to triethylene glycol.

  • Base Addition: Carefully add potassium hydroxide pellets (excess, ~10-15 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 160-170 °C for 3-5 hours. Then, increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Work-up: Cool the reaction mixture to room temperature. Add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,4-diazabicyclo[3.3.1]nonane core.

Step 3: N-Alkylation/Arylation

  • Reagent Preparation: Dissolve the 1,4-diazabicyclo[3.3.1]nonane core (1.0 equivalent) and a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equivalents) in an appropriate solvent such as acetonitrile or DMF.

  • Electrophile Addition: Add the desired alkyl or aryl halide (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as necessary until completion, as monitored by TLC.

  • Work-up and Purification: After the reaction is complete, filter off any inorganic salts. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivative.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The rigid nature of the 1,4-diazabicyclo[3.3.1]nonane scaffold has been leveraged to develop potent and selective ligands for several CNS targets.

Monoamine Transporter Inhibitors

Derivatives of 1,4-diazabicyclo[3.3.1]nonane have been extensively investigated as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2] By rigidifying known piperidine-based monoamine transporter inhibitors, researchers have been able to probe the conformational requirements for potent and selective DAT inhibition.[2]

Table 1: SAR of 4,8-Disubstituted 1,4-Diazabicyclo[3.3.1]nonane Derivatives as DAT Inhibitors [2]

CompoundDAT IC₅₀ (nM)SERT/DAT SelectivityNET/DAT Selectivity
1 Benzhydryl4-Methoxybenzyl22.5384>444
2 BenzhydrylBenzyl50.1150>200
3 Diphenylmethyl4-Chlorobenzyl35.8250>300

Data presented are illustrative and compiled from published literature.

The SAR studies revealed that a benzhydryl group at the 8-position and a substituted benzyl group at the 4-position are favorable for high DAT affinity and selectivity.[2] The constrained nature of the bicyclic scaffold was shown to enhance selectivity for DAT over SERT and NET compared to more flexible analogs.[2]

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 3,7-diazabicyclo[3.3.1]nonane isomer, also known as bispidine, is a core component of the natural product cytisine, a potent nAChR partial agonist.[3] Synthetic derivatives of this scaffold have been explored as selective modulators of various nAChR subtypes, which are implicated in cognitive function, addiction, and pain.[3][8] The ability to precisely position hydrogen bond donors and acceptors on the rigid bispidine frame has been crucial in achieving subtype selectivity.[3]

Diagram: nAChR Modulation by a Bispidine-Based Ligand

G Bispidine Ligand Bispidine Ligand nAChR nAChR Bispidine Ligand->nAChR Binds to Receptor Ion Channel Ion Channel nAChR->Ion Channel Conformational Change Neuronal Signaling Neuronal Signaling Ion Channel->Neuronal Signaling Ion Influx

Caption: Modulation of nAChR signaling by a bispidine derivative.

Biological Evaluation Protocols

The biological activity of 1,4-diazabicyclo[3.3.1]nonane derivatives is typically assessed using a battery of in vitro assays.

Protocol 2: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Membrane preparations from cells expressing human DAT.

  • Radioligand: [³H]WIN 35,428 or a similar DAT-selective radioligand.

  • Non-specific binding determinant: A high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding determinant.

    • Competition: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 3: In Vitro ADME - Metabolic Stability Assay

Assessing the metabolic stability of new chemical entities is crucial in early drug discovery.[9][10] This protocol provides a general method for evaluating the metabolic stability of a compound using liver microsomes.

Materials:

  • Liver microsomes (human, rat, or other species).

  • NADPH regenerating system.

  • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Test compound and positive control compounds (with known metabolic fates).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Reaction Initiation: Add the test compound and positive controls to the incubation mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Conclusion and Future Perspectives

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a versatile and valuable tool in the arsenal of the medicinal chemist. Its inherent rigidity provides a solid foundation for the design of potent and selective ligands for a range of biological targets, particularly within the CNS. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for hit-to-lead and lead optimization campaigns. Future applications of this scaffold may extend to other therapeutic areas, such as oncology and infectious diseases, as our understanding of its potential as a pharmacophore continues to grow. The protocols and data presented herein serve as a comprehensive guide for researchers looking to harness the power of the 1,4-diazabicyclo[3.3.1]nonane scaffold in their drug discovery endeavors.

References

  • Dutta, A. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Ruenitz, P. C., & Smissman, E. (1976). Use of the mannich reaction in the synthesis of bispidine. Journal of Heterocyclic Chemistry, 13(5), 1111-1112. [Link]

  • Dixon, D. J., et al. (2008). The Nitro-Mannich Reaction. In The Nitro Group in Organic Synthesis (pp. 1-137). Wiley-VCH Verlag GmbH & Co. KGaA.
  • ResearchGate. (n.d.). First synthesis of a bispidine as reported by Mannich. [Link]

  • Gündisch, D., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. [Link]

  • Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31957–31967. [Link]

  • Wikipedia. (2023). Quantitative structure–activity relationship. [Link]

  • Obach, R. S. (2007). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Drug Metabolism, 8(8), 841-851. [Link]

  • Roy, N., et al. (2023). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination... RSC Advances, 13, 23456-23467. [Link]

  • ResearchGate. (n.d.). Quantitative Structure–Activity Relationships. [Link]

  • Wójcik, M., et al. (2023). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. Molecules, 28(8), 3374. [Link]

  • Al-Awadhi, F., et al. (2023). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ChemRxiv. [Link]

  • Selvita. (n.d.). In Vitro ADME. [Link]

  • Google Patents. (n.d.). CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.
  • WikiGenes. (n.d.). Quantitative Structure-Activity Relationship. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. [Link]

  • Crnjar, A., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. [Link]

  • Drug Design and Bioinformatics Lab. (n.d.). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). [Link]

  • Abell, A. D., et al. (2008). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. The Journal of Organic Chemistry, 73(23), 9475–9482. [Link]

  • Bhat, S., et al. (2012). Discovery of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a Novel Highly Selective α4β2 Nicotinic Acetylcholine Receptor Agonist for the Treatment of Cognitive Disorders. Journal of Medicinal Chemistry, 55(15), 6847–6861. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115655. [Link]

Sources

Application Note: In Vivo Pharmacological Profiling of 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the preclinical evaluation of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride , a rigidified bicyclic amine scaffold.

While often overshadowed by its isomer 3,7-diazabicyclo[3.3.1]nonane (Bispidine) or its homolog 1,4-diazabicyclo[2.2.2]octane (DABCO), the 1,4-diazabicyclo[3.3.1]nonane core is a critical pharmacophore in medicinal chemistry. It serves as a conformationally restricted template for Monoamine Transporter (DAT/SERT) inhibitors and Nicotinic Acetylcholine Receptor (nAChR) ligands.

Executive Summary & Mechanism of Action

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a "frozen" conformational analog of flexible piperazine or piperidine derivatives. By locking the nitrogen atoms in a bicyclic bridge, this molecule reduces entropic penalties upon binding to transmembrane proteins.

Primary Pharmacological Targets:

  • Dopamine Transporter (DAT): Derivatives of this scaffold act as potent reuptake inhibitors, elevating extracellular dopamine levels in the striatum. This mimics the mechanism of cocaine but with distinct kinetic profiles due to the rigid steric bulk.

  • Nicotinic Acetylcholine Receptors (nAChR): The bicyclic cage mimics the cationic headgroup of acetylcholine, often showing affinity for

    
     or 
    
    
    
    subtypes.

Experimental Scope: This guide details the formulation , safety assessment (Irwin Test) , and efficacy profiling (Locomotor Activity) of the dihydrochloride salt in mice.

Mechanistic Pathway (DAT Inhibition)

The following diagram illustrates the cascade from systemic administration to behavioral output.

DAT_Pathway Drug 1,4-Diazabicyclo[3.3.1]nonane (Systemic Injection) BBB Blood-Brain Barrier (Passive Diffusion) Drug->BBB Absorption Striatum Dorsal Striatum (Synaptic Cleft) BBB->Striatum Distribution DAT Dopamine Transporter (DAT) Blockade Striatum->DAT Binding DA_Accum Extracellular Dopamine Accumulation DAT->DA_Accum Inhibition of Reuptake PostSyn Post-Synaptic D1/D2 Receptor Activation DA_Accum->PostSyn Signaling Behavior Hyperlocomotion & Stereotypy PostSyn->Behavior Motor Output

Caption: Pharmacodynamic cascade of 1,4-diazabicyclo[3.3.1]nonane derivatives acting as DAT inhibitors.

Formulation & Dosage Strategy

The dihydrochloride salt (2HCl) is highly water-soluble but hygroscopic. Accurate dosing requires correction for the salt weight to ensure the "free base" dose is consistent.

Chemical Properties:

  • MW (Free Base): ~126.20 g/mol

  • MW (Dihydrochloride): ~199.12 g/mol

  • Salt Correction Factor: 1.58 (i.e., 1.58 mg of salt = 1 mg of free base).

Protocol A: Preparation of Injectable Solution

Reagents: Sterile Saline (0.9% NaCl), 1,4-Diazabicyclo[3.3.1]nonane · 2HCl.

  • Calculation: To administer a 10 mg/kg (free base) dose to a 25g mouse:

    • Target Dose: 0.25 mg (free base) per mouse.

    • Required Salt:

      
       mg salt per mouse.
      
    • Injection Volume: Standard is 10 mL/kg (0.25 mL for 25g mouse).

    • Concentration:

      
       of the salt.
      
  • Dissolution: Weigh the salt rapidly (hygroscopic) and dissolve in sterile saline. Vortex for 30 seconds.

  • pH Adjustment: The 2HCl salt is acidic. Check pH. If pH < 4.0, buffer slightly with dilute NaOH to pH ~6.0–7.0 to prevent intraperitoneal irritation, which can confound behavioral data (pain response).

  • Filtration: Pass through a 0.22

    
    m syringe filter for sterilization.
    

Dose Ranging Table:

Experimental Group Free Base Dose (mg/kg) Salt Concentration (mg/mL) Purpose
Vehicle Control 0 0 Baseline Activity
Low Dose 3.0 0.47 Threshold Effects
Medium Dose 10.0 1.58 Linear Range Efficacy

| High Dose | 30.0 | 4.74 | Ceiling/Toxicity Check |

Safety Assessment: Modified Irwin Screen

Before efficacy testing, a Functional Observational Battery (FOB) is mandatory to rule out convulsions or sedation, which are common off-target effects of rigid bicyclic amines.

Subjects: C57BL/6J Mice (Male, 8-10 weeks). N-number: 3 per dose group.

Workflow:

  • Acclimatization: 30 mins in observation cage.

  • Dosing: Intraperitoneal (IP) injection.

  • Observation: Scores recorded at +15, +30, +60, and +120 mins.

Scoring Parameters (0-3 Scale):

  • Autonomic: Salivation, Lacrimation, Piloerection (Cholinergic signs).

  • Neuromuscular: Grip strength, Straub tail (Opioid/Serotonin sign), Tremors.

  • CNS Excitation: Hyperactivity, Stereotypy (repetitive head weaving - indicative of DAT blockade).

  • CNS Depression: Ataxia, Sedation, Loss of Righting Reflex.

Critical Stop Criteria: If seizures (clonic or tonic) occur in >50% of animals at a specific dose, immediately euthanize and set that dose as the Maximum Tolerated Dose (MTD).

Efficacy Protocol: Open Field Locomotor Activity

This is the gold-standard assay to validate psychostimulant activity (DAT inhibition) or sedative profiles.

Experimental Design
  • Apparatus: 40cm x 40cm automated open field chambers with infrared beam breaks or video tracking (e.g., EthoVision).

  • Lighting: Dim red light (to reduce anxiety-driven thigmotaxis).

  • Time Bins: 5-minute intervals.

Step-by-Step Workflow

Workflow Habituation Habituation (60 mins) Measure: Baseline Anxiety Injection Treatment (IP) Vehicle vs. Drug Habituation->Injection Testing Test Phase (60-120 mins) Measure: Distance, Velocity Injection->Testing Analysis Data Analysis Time-Binning Testing->Analysis

Caption: Standard Open Field Locomotor Workflow.

  • Habituation: Place mice in the center of the arena. Allow 60 minutes of exploration to extinguish novelty-induced hyperactivity.

  • Treatment: Briefly remove mouse, administer Vehicle or 1,4-Diazabicyclo[3.3.1]nonane (IP).

  • Recording: Immediately return mouse to the arena. Record activity for 120 minutes.

  • Parameters to Analyze:

    • Total Distance Traveled (cm): Primary measure of stimulation.

    • Center vs. Periphery Ratio: Measure of anxiogenic/anxiolytic effects.

    • Stereotypy Counts: Repetitive breaks of the same beam (indicates high-dose dopaminergic activation).

Expected Results & Interpretation
  • DAT Inhibition Profile: A gradual onset (10-15 min) of hyperactivity that peaks at 30-45 mins and persists for >90 mins.

  • nAChR Agonist Profile: Often produces a biphasic response (initial hypoactivity/freezing due to autonomic stimulation, followed by mild hyperactivity) or improved habituation.

  • Toxicity: Rapid onset of tremors or convulsions (within 5 mins) indicates overdose or off-target binding (e.g., GABA antagonism).

Advanced Validation: Drug Discrimination (Optional)

To confirm the mechanism is "cocaine-like" (DAT inhibition), a drug discrimination study is recommended.

  • Training: Mice are trained to press a lever for food only when administered Cocaine (10 mg/kg).

  • Testing: Administer 1,4-Diazabicyclo[3.3.1]nonane.

  • Result: If the mice press the "Cocaine Lever," the drug produces interoceptive cues indistinguishable from cocaine, confirming a dopaminergic mechanism.

References

  • Datta, S., et al. (2004). "Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters." Journal of Medicinal Chemistry.

  • Kuhl, U., et al. (2000). "Diazabicyclo[3.3.1]nonanone-type ligands for the opioid receptors."[1] Archiv der Pharmazie.

  • Horti, A.G., et al. (2014). "A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain." Molecules.

  • FDA Center for Drug Evaluation and Research. "Non-Clinical Review: Diazepam (Reference for Intranasal Toxicity Protocols)."

Disclaimer: All in vivo protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). 1,4-Diazabicyclo[3.3.1]nonane derivatives may possess significant psychostimulant properties and should be handled as potential controlled substances depending on jurisdiction.

Sources

analytical methods for 1,4-Diazabicyclo[3.3.1]nonane characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1,4-Diazabicyclo[3.3.1]nonane represents a distinct class of bicyclic diamines often utilized as ligands in metal-organic frameworks (MOFs) or as intermediates in pharmaceutical synthesis (e.g., varenicline analogs).[1][2] Unlike its highly symmetric homolog DABCO (1,4-diazabicyclo[2.2.2]octane), the [3.3.1] system possesses unique conformational flexibility and steric properties.[1][2]

The Analytical Challenge: This molecule presents a "perfect storm" for analytical difficulty:

  • UV Transparency: It lacks a chromophore, rendering standard HPLC-UV (254 nm) useless without derivatization.[2]

  • High Polarity & Basicity: It protonates readily (pKa > 8.5), causing severe peak tailing on standard silica-based C18 columns due to silanol interactions.[2]

  • Hygroscopicity: It aggressively absorbs atmospheric water, complicating weight-based assays.[2]

This guide moves beyond standard textbook methods, proposing a Hydrophilic Interaction Liquid Chromatography (HILIC) workflow with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) as the primary release method, supported by GC-MS for volatile organic impurities.[1][2]

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate characterization technique based on the data requirement.

AnalyticalWorkflow Start Sample: 1,4-Diazabicyclo[3.3.1]nonane Goal Define Analytical Goal Start->Goal Trace Trace Impurity / PK Study (< 0.1%) Goal->Trace High Sensitivity Assay Purity Assay / Content (> 98%) Goal->Assay Quantitation Structure Structural ID / Isomerism Goal->Structure Identification HILIC Method A: HILIC-MS/CAD (Gold Standard) Trace->HILIC Polar Matrix GC Method B: GC-FID (Base-Deactivated) Assay->GC Volatile Impurities Titration Method D: Potentiometric Titration (Non-Aqueous) Assay->Titration Absolute Content NMR Method C: NMR (1H, 13C, NOESY) Structure->NMR Result1 Result1 HILIC->Result1 LOD: ~10 ng/mL Result2 Result2 GC->Result2 Separates Isomers

Figure 1: Strategic selection of analytical methods based on sensitivity and specificity requirements.

Protocol A: HILIC-MS/CAD (Trace & Purity Analysis)[1][2]

Rationale: Reverse Phase (RP) chromatography fails for this analyte because the molecule elutes in the void volume.[2] HILIC provides retention by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.

Detection Strategy: Since UV is not viable, we utilize Charged Aerosol Detection (CAD) for universal quantitation or ESI-MS for specificity.[1][2]

Chromatographic Conditions[2][3][4][5]
ParameterSpecificationCausality / Insight
Column Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 150 x 4.6 mm)Amide phases bond hydrogen strongly, creating a stable water layer essential for retaining polar amines.[1][2]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.[2]0)High pH ensures the amine is partially deprotonated to improve peak shape; ammonium acetate is volatile for CAD/MS.[2]
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC.[1][2][3] High ACN content drives retention.[2]
Flow Rate 0.8 mL/minOptimized for mass transfer in HILIC mode.[2]
Temp 35°CReduces viscosity and improves peak symmetry.[2]
Injection Vol 5 µLKeep low to prevent solvent mismatch effects. Crucial: Diluent must be high organic (e.g., 90% ACN).
Step-by-Step Workflow
  • System Preparation:

    • Flush the system with 10% Methanol/90% Water to remove any RP salts.[2]

    • Switch to 90% Acetonitrile/10% Buffer.[2]

    • Equilibration (Critical): HILIC columns require 20-30 column volumes to equilibrate the water layer.[1][2] Allow flow for at least 45 minutes before the first injection.

  • Sample Preparation:

    • Weigh ~10 mg of 1,4-diazabicyclo[3.3.1]nonane into a 20 mL volumetric flask.

    • Diluent: Dissolve initially in 1 mL water, then dilute to volume with Acetonitrile .[2]

    • Note: Injecting a 100% aqueous sample into a HILIC column will destroy peak shape (solvent washout effect).[2] The sample solvent must match the initial mobile phase (high organic).[2]

  • Gradient Program:

    • 0-2 min: 90% B (Isocratic hold to settle baseline)[1][2]

    • 2-15 min: 90% B -> 60% B (Linear gradient)[1][2]

    • 15-20 min: 60% B (Wash)[1][2]

    • 20-21 min: 60% B -> 90% B[1][2]

    • 21-30 min: 90% B (Re-equilibration)[1][2]

  • Detection Settings (CAD):

    • Power Function: 1.0 (for wide dynamic range).

    • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile impurities).[2]

Protocol B: GC-MS (Volatile Impurity Profiling)[1][2]

Rationale: While HILIC is excellent for the parent compound, GC is superior for separating structural isomers and volatile synthesis byproducts.[2] However, basic amines react with active silanols in standard glass liners and columns.[2]

Instrument Configuration[2][6]
  • Inlet: Split/Splitless. Liner: Base-Deactivated (e.g., Restek Topaz or Agilent Ultra Inert) with wool.[1][2]

  • Column: Rtx-Volatile Amine or CP-Volamine (30m x 0.32mm ID).[1][2]

    • Why? These columns utilize basic functional groups in the stationary phase to prevent the "shark fin" tailing typical of amines on standard DB-5 columns.

  • Detector: FID (for quantitation) or MSD (for ID).[1][2]

Method Parameters[2][4][5][6][7]
ParameterSetting
Inlet Temp 250°C
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)
Split Ratio 50:1 (High split essential to prevent column overload and tailing)
Oven Program 60°C (hold 2 min) -> 15°C/min to 240°C (hold 5 min)
MS Source 230°C, EI mode (70 eV)
Data Interpretation

Expect the molecular ion [M]+ at m/z ~126 (assuming C7H14N2 structure, verify exact formula based on substitution).[2] Common fragments include loss of ethylene bridges.[2]

  • Warning: If using a standard column (e.g., DB-5MS), you must derivatize the sample with Trifluoroacetic Anhydride (TFAA) to cap the amine protons.[1][2]

Protocol C: Structural Confirmation (NMR)

Rationale: To distinguish the [3.3.1] framework from the [2.2.2] (DABCO) or [3.2.2] isomers, NMR is required.[1][2]

Solvent Choice:

  • Use D2O if the sample is a salt (e.g., dihydrochloride).[2]

  • Use CDCl3 or Benzene-d6 for the free base.[2] Benzene-d6 often provides better separation of bridgehead protons due to anisotropic effects.[2]

Key Diagnostic Signals (1H NMR in CDCl3):

  • Bridgehead Protons: Look for the methine (CH) protons at the ring junctions.[2] In [3.3.1] systems, these are distinct from the methylene protons.[2]

  • Symmetry: The 1,4-diazabicyclo[3.3.1]nonane is less symmetric than DABCO.[2] DABCO shows a singlet (all protons equivalent) in D2O/CDCl3.[1][2] The [3.3.1] system will show complex splitting patterns (multiplets) for the ethylene bridges.

References & Grounding

  • HILIC Mechanism & Amide Phases:

    • Source: Alpert, A. J. (1990).[1][2] "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds."[2] Journal of Chromatography A.

    • Context: Foundational text for choosing Amide columns for polar amines.[2]

  • Detection of Non-Chromophoric Compounds:

    • Source: Magnusson, B., et al. "Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection."[2][4] ResearchGate.[2]

  • Bicyclic Amine Properties (DABCO/Bispidine Analogs):

    • Source: NIST Chemistry WebBook. "3,7-Diazabicyclo[3.3.1]nonane."[1][2][5] Link

    • Context: Used for pKa and ionization energy estimations of the [3.3.1] framework.

  • GC Analysis of Amines:

    • Source: Restek Corporation.[2] "Analyze Volatile Amines with Rtx-Volatile Amine Columns." Link

    • Context: Validation of base-deactivated stationary phases for basic analytes.

Disclaimer

This application note is intended for research and development purposes only. 1,4-Diazabicyclo[3.3.1]nonane may exhibit biological activity; handle with appropriate PPE (gloves, fume hood) as per the specific SDS.[1][2]

Sources

Application Note: 1,4-Diazabicyclo[3.3.1]nonane in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 1,4-Diazabicyclo[3.3.1]nonane in CNS research, specifically as a rigid structural scaffold for mapping the bioactive conformations of monoamine transporter ligands and opioid receptor agonists.[1]

A Structural Probe for Dopamine Transporter (DAT) and Kappa Opioid Receptor Selectivity

Executive Summary

In the development of CNS therapeutics, flexible pharmacophores often lead to promiscuous binding (off-target effects). 1,4-Diazabicyclo[3.3.1]nonane serves as a specialized, rigid bicyclic scaffold used to "lock" pharmacophores into specific spatial orientations. Unlike its more common isomer 3,7-diazabicyclo[3.3.1]nonane (Bispidine) —widely used for nicotinic acetylcholine receptor (nAChR) ligands—the 1,4-isomer is primarily utilized to:

  • Elucidate Bioactive Conformations: Determine the precise spatial requirements for high-affinity binding to the Dopamine Transporter (DAT) .

  • Enhance Selectivity: Discriminate between DAT, SERT (Serotonin Transporter), and NET (Norepinephrine Transporter) by restricting the conformational mobility of substituents.

  • Develop Kappa Opioid Agonists: Create peripherally restricted analgesics by constraining ethylenediamine-based pharmacophores.

This guide provides the rationale, mechanistic insight, and validated protocols for utilizing this scaffold in lead optimization and structure-activity relationship (SAR) studies.

Scientific Rationale & Mechanism

The "Conformational Lock" Strategy

Many CNS ligands (e.g., GBR 12909, substituted piperazines) possess rotatable bonds that allow them to adopt multiple conformations. This flexibility often results in binding to multiple monoamine transporters (MATs).

The 1,4-diazabicyclo[3.3.1]nonane core introduces a rigid bridge across a piperazine or piperidine-like system. By attaching pharmacophoric groups (e.g., benzhydryl, phenyl) to specific positions (typically C4 and C8), researchers can freeze the distance and angle between key interaction points.

  • Key Advantage: If the rigid analog retains high affinity, it defines the bioactive conformation of the flexible parent molecule.

  • Key Differentiation:

    • 1,4-isomer: Asymmetric bridgeheads; used for DAT/SERT profiling.

    • 3,7-isomer (Bispidine): Symmetric bridges; used for nAChR (cytisine-like) ligands.

Case Study: DAT Selectivity (The Dutta Series)

Research by Dutta et al. demonstrated that 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives function as rigid analogs of cis-(6-benzhydrylpiperidin-3-yl)benzylamine .

  • Lead Compound: (-)-S,S-10c

  • Mechanism: The scaffold locks the benzhydryl group (hydrophobic anchor) and the protonatable nitrogen in a specific orientation that favors DAT binding (IC50 = 22.5 nM) while significantly reducing affinity for SERT and NET.

  • Outcome: This confirmed that DAT selectivity requires a specific "folded" conformation that the 1,4-diazabicyclo[3.3.1]nonane core mimics perfectly.

Case Study: Kappa Opioid Receptor (KOR) Agonism

The scaffold has also been used to constrain ethylenediamine pharmacophores (common in kappa agonists like U-50,488).

  • Compound: WMS-1302 (Endo-configured derivative).

  • Finding: The endo-isomer showed high KOR affinity (73 nM), whereas the exo-isomer was inactive (>1 µM).[2][3][4] This stark difference highlights the scaffold's utility in stereochemical probing—validating that the receptor requires a specific dihedral angle (approx. 58°) for activation.

Experimental Protocols

Protocol A: Synthesis Strategy (General Approach)

Note: Synthesis of this core is non-trivial and typically involves intramolecular cyclization. The following outlines the strategic approach for the "Dutta" DAT ligands.

Objective: Construct the 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane core.

  • Precursor Assembly: Start with a 3,6-disubstituted piperidine derivative containing a pendant amino-alkyl group or a masked electrophile.

  • Cyclization: Induce intramolecular nucleophilic attack (e.g., amine attacking a mesylate or epoxide) to form the bicyclic bridge.

  • Resolution: The 1,4-diazabicyclo[3.3.1]nonane system is chiral. Separation of enantiomers (using chiral HPLC or tartaric acid resolution) is critical as biological activity is often stereospecific (e.g., S,S-isomers often prefer DAT).

Protocol B: Membrane Preparation for MAT Binding Assays

Prerequisite: HEK-293 cells stably expressing human DAT, SERT, or NET.

  • Harvest: Detach cells using PBS/EDTA (avoid trypsin to preserve surface proteins). Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend pellet in ice-cold Lysis Buffer (10 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitor cocktail). Homogenize with a Polytron (10 sec burst).

  • Membrane Isolation:

    • Centrifuge homogenate at 48,000 x g for 20 min at 4°C.

    • Discard supernatant. Wash pellet by resuspending in cold Lysis Buffer and centrifuging again.

  • Storage: Resuspend final pellet in Binding Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Aliquot and store at -80°C. Protein concentration should be ~1-2 mg/mL.

Protocol C: Competitive Radioligand Binding Assay (DAT)

Validates the affinity of the 1,4-diazabicyclo[3.3.1]nonane derivative against a known standard.

Materials:

  • Radioligand: [³H]WIN 35,428 (Specific Activity ~80 Ci/mmol). Concentration: 2 nM (approx. Kd).

  • Non-specific control: 10 µM GBR 12909 or Cocaine.

  • Test Compounds: 1,4-diazabicyclo[3.3.1]nonane derivatives (10⁻¹⁰ M to 10⁻⁵ M).

Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: 25 µL Buffer + 25 µL [³H]WIN 35,428 + 150 µL Membrane.

    • Non-Specific: 25 µL GBR 12909 + 25 µL [³H]WIN 35,428 + 150 µL Membrane.

    • Sample: 25 µL Test Compound + 25 µL [³H]WIN 35,428 + 150 µL Membrane.

  • Incubation: Incubate for 2 hours at 4°C (DAT is temperature sensitive; cold incubation reduces degradation).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding to filter).

  • Wash: Wash filters 3x with 3 mL ice-cold Tris buffer.

  • Quantification: Add scintillation cocktail and count in a beta-counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate Ki using the Cheng-Prusoff equation:

    
    
    

Data Interpretation & Reference Values

When evaluating 1,4-diazabicyclo[3.3.1]nonane derivatives, compare results against these standard profiles:

Compound ClassScaffold TypeDAT Ki (nM)SERT Ki (nM)Selectivity (SERT/DAT)Interpretation
(-)-S,S-10c 1,4-diazabicyclo[3.3.1]nonane 22.5 >8,000 >350 Highly Selective DAT Ligand
GBR 12909Flexible Piperazine1.2150~125Potent but less structurally defined
CocaineTropane (Rigid)2501800.7Non-selective (Promiscuous)

Key Insight: If your derivative shows high affinity (<50 nM) but low selectivity, the substituents at positions 4 and 8 may be too small to exploit the specific hydrophobic pockets of DAT.

Visualization: Pharmacophore Mapping

The following diagram illustrates how the 1,4-diazabicyclo[3.3.1]nonane scaffold rigidifies the pharmacophore compared to a flexible piperidine chain.

PharmacophoreMapping cluster_0 Flexible Precursor (Piperidine/Piperazine) cluster_1 Rigid Scaffold (1,4-Diazabicyclo[3.3.1]nonane) Flex_Core Flexible Core (Rotatable Bonds) Flex_Ph1 Benzhydryl Group Flex_Core->Flex_Ph1 Variable Distance Flex_Ph2 Benzylamine Flex_Core->Flex_Ph2 Variable Angle Target DAT Binding Pocket (Bioactive Conformation) Flex_Core->Target Entropy Penalty (Low Selectivity) Rigid_Core 1,4-Diazabicyclo [3.3.1]nonane Rigid_Ph1 Benzhydryl (C4) Rigid_Core->Rigid_Ph1 Locked (Fixed) Rigid_Ph2 Substituent (C8) Rigid_Core->Rigid_Ph2 Locked (Fixed) Rigid_Core->Target Pre-organized (High Selectivity)

Caption: Comparison of entropic costs. The rigid 1,4-diazabicyclo[3.3.1]nonane scaffold pre-organizes pharmacophores (Red/Green) to match the DAT binding pocket, reducing entropy loss upon binding and improving selectivity.

References

  • Dutta, A. K., et al. (2004).[1][5] "Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters." Journal of Medicinal Chemistry, 47(21), 5101-5113.[1]

  • Werner, J. A., et al. (2010). "Stereoselective synthesis and structure-affinity relationships of bicyclic kappa receptor agonists." Journal of Medicinal Chemistry, 53(1), 466-477.

  • Zhen, J., et al. (2010). "Dopamine transporter: structure, function, and regulation." Vitamins and Hormones, 82, 345-381.

  • Lukas, R. J., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXVIII. Update on the structure and function of nicotinic acetylcholine receptors." Pharmacological Reviews, 62(4), 663-664. (Included for distinction of the 3,7-isomer).

Sources

Application Notes and Protocols for Radiolabeling 1,4-Diazabicyclo[3.3.1]nonane Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,4-Diazabicyclo[3.3.1]nonane Scaffold in PET Radiotracer Development

The 1,4-diazabicyclo[3.3.1]nonane core, a conformationally constrained bicyclic diamine, represents an intriguing scaffold for the design of novel Positron Emission Tomography (PET) radiotracers. Its rigid structure can impart high selectivity and affinity for specific biological targets by orienting pharmacophoric groups in a well-defined spatial arrangement. While structurally similar to the more extensively studied 1,4-diazabicyclo[3.2.2]nonane, the [3.3.1] system offers a different geometric profile that can be exploited in drug design to fine-tune ligand-receptor interactions.

This guide provides a comprehensive overview of the key considerations and methodologies for the successful radiolabeling of 1,4-diazabicyclo[3.3.1]nonane derivatives with common PET radionuclides, namely Fluorine-18 ([¹⁸F]) and Carbon-11 ([¹¹C]). We will delve into precursor design, synthetic strategies, detailed radiolabeling protocols, and essential quality control measures, providing researchers in drug development and nuclear medicine with the foundational knowledge to explore this promising class of imaging agents.

Part 1: Precursor Design and Synthesis

The successful radiolabeling of a PET tracer is critically dependent on the design and synthesis of a suitable precursor molecule. The precursor must contain a leaving group amenable to nucleophilic substitution by the radionuclide or a functional group that can be readily derivatized in the final radiolabeling step.

Key Considerations for Precursor Design:
  • Position of the Radiolabel: The radionuclide should be introduced at a position that does not interfere with the molecule's binding affinity for its target.

  • Leaving Group (for [¹⁸F] labeling): For direct nucleophilic substitution with [¹⁸F]fluoride, common leaving groups include tosylates (OTs), mesylates (OMs), and nitro groups. The choice of leaving group can significantly impact the radiochemical yield.

  • Prosthetic Group Approach (for [¹⁸F] labeling): An alternative strategy involves the use of a prosthetic group, a small [¹⁸F]-labeled molecule that is then conjugated to the bicyclononane derivative. This is particularly useful for more complex molecules that may not tolerate harsh labeling conditions.

  • Methylation Site (for [¹¹C] labeling): For labeling with [¹¹C]methyl iodide or [¹¹C]methyl triflate, the precursor should possess a nucleophilic nitrogen or oxygen atom that can be readily methylated. One of the nitrogen atoms of the 1,4-diazabicyclo[3.3.1]nonane core is a prime candidate for methylation.

Example Synthesis of a 1,4-Diazabicyclo[3.3.1]nonane Precursor:

The following is an illustrative synthesis of a tert-butyl 9-(4-(4-methoxybenzamido)phenyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate, which can serve as a precursor for further modification and radiolabeling.

Workflow for Precursor Synthesis

cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Coupling cluster_product Product reactant1 1a (e.g., 4-bromoaniline derivative) reaction Pd-RuPhos-G3, RuPhos, Cs2CO3, NaOtBu, 1,4-dioxane, 100°C, 3h reactant1->reaction reactant2 tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate reactant2->reaction product tert-Butyl 9-(4-(4-methoxybenzamido)phenyl)-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (2i) reaction->product

Caption: Buchwald-Hartwig coupling for precursor synthesis.

Protocol:

  • To a solution of the aniline derivative (1a, 1 equiv) and tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate (1.1 equiv) in 1,4-dioxane (0.15 M), add Pd-RuPhos-G3 (0.01 equiv), RuPhos (0.02 equiv), Cs₂CO₃ (1 equiv), and NaOtBu (3 equiv).

  • Sonicate the mixture for 1 minute and then heat at 100 °C for 3 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄ and filter.

  • Remove the volatiles under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield the desired precursor.

Part 2: [¹⁸F]Radiolabeling Protocols

Fluorine-18 is a widely used PET radionuclide due to its favorable decay characteristics (t½ = 109.8 min). [¹⁸F]Labeling of 1,4-diazabicyclo[3.3.1]nonane derivatives can be achieved through direct nucleophilic substitution or via a prosthetic group.

Protocol 1: Direct Nucleophilic [¹⁸F]Fluorination

This protocol is adapted from the radiosynthesis of [¹⁸F]WC-59, a σ₂ receptor ligand based on the 9-azabicyclo[3.3.1]nonane scaffold, and can be modified for 1,4-diazabicyclo[3.3.1]nonane derivatives.

Workflow for Direct [¹⁸F]Fluorination

cluster_start Radionuclide Preparation cluster_activation Activation cluster_labeling Radiolabeling cluster_purification Purification cluster_formulation Final Product start_node [¹⁸F]Fluoride Trapping (QMA Cartridge) activation Elution with K₂CO₃/K₂₂₂ Azeotropic Drying start_node->activation labeling Add Precursor (e.g., Mesylate) Heat (e.g., 110°C, 10 min) activation->labeling purification Semi-preparative HPLC labeling->purification formulation Formulation in Saline purification->formulation

Caption: Workflow for direct nucleophilic [¹⁸F]fluorination.

Detailed Steps:

  • [¹⁸F]Fluoride Trapping and Elution: Trap aqueous [¹⁸F]fluoride, produced from the ¹⁸O(p,n)¹⁸F nuclear reaction, on a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]fluoride into a reaction vessel using a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation under a stream of nitrogen at elevated temperature (e.g., 110 °C). Repeat this step with anhydrous acetonitrile to ensure the [¹⁸F]fluoride is anhydrous and reactive.

  • Radiolabeling Reaction: Add a solution of the mesylate or tosylate precursor of the 1,4-diazabicyclo[3.3.1]nonane derivative in a suitable anhydrous solvent (e.g., DMSO or acetonitrile) to the dried [¹⁸F]fluoride-K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a defined period (e.g., 10-20 minutes).

  • Purification: After cooling, quench the reaction and purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

ParameterTypical Value for [¹⁸F]WC-59
Precursor Mesylate derivative
Radiochemical Yield Not explicitly stated, but sufficient for in vitro and in vivo studies
Molar Activity Not explicitly stated
Radiochemical Purity >95%
Protocol 2: [¹⁸F]Labeling via a Prosthetic Group (Click Chemistry)

This approach is beneficial for sensitive biomolecules and involves a two-step process: first, the synthesis of an [¹⁸F]-labeled prosthetic group, followed by its conjugation to the precursor molecule. The copper-catalyzed azide-alkyne cycloaddition ("click chemistry") is a highly efficient and widely used conjugation method.

Detailed Steps:

  • Synthesis of [¹⁸F]-alkyne prosthetic group: Synthesize an [¹⁸F]-labeled alkyne, such as [¹⁸F]fluoroethyl-azide, from the corresponding tosylate precursor via nucleophilic substitution with [¹⁸F]fluoride. Purify the [¹⁸F]-alkyne by semi-preparative HPLC.

  • Click Reaction: React the purified [¹⁸F]-alkyne with an azide-functionalized 1,4-diazabicyclo[3.3.1]nonane precursor in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Purification and Formulation: Purify the final [¹⁸F]-labeled product by semi-preparative HPLC and formulate as described in Protocol 1.

Part 3: [¹¹C]Radiolabeling Protocol

Carbon-11 (t½ = 20.4 min) is another important PET radionuclide. [¹¹C]Methylation is a common strategy for incorporating ¹¹C into molecules containing amine or hydroxyl groups.[1]

Protocol: [¹¹C]Methylation of a Desmethyl Precursor

Workflow for [¹¹C]Methylation

cluster_start [¹¹C] Production cluster_conversion Reagent Synthesis cluster_labeling Radiolabeling cluster_purification Purification & Formulation start_node [¹¹C]CO₂ from Cyclotron conversion Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf start_node->conversion labeling Reaction with Desmethyl Precursor (e.g., in DMF, with base) conversion->labeling purification Semi-preparative HPLC Formulation labeling->purification

Caption: General workflow for [¹¹C]methylation.

Detailed Steps:

  • Production of [¹¹C]Methylating Agent: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction. Convert the [¹¹C]CO₂ to a reactive methylating agent, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf), using an automated radiosynthesis module.[2]

  • Radiolabeling Reaction: Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf in a solution of the desmethyl precursor of the 1,4-diazabicyclo[3.3.1]nonane derivative in a suitable solvent (e.g., DMF or acetone), often in the presence of a base (e.g., NaOH or NaH) to deprotonate the amine.

  • Purification and Formulation: Purify the reaction mixture using semi-preparative HPLC to isolate the desired [¹¹C]-labeled product. Formulate the final product in an injectable solution.

ParameterTypical Values
Precursor Desmethyl derivative
Radiochemical Yield (decay-corrected) 5-40%
Molar Activity >37 GBq/µmol (>1 Ci/µmol)
Radiochemical Purity >95%

Part 4: Quality Control and Preclinical Evaluation

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for preclinical or clinical use.[3]

Quality Control Parameters:
  • Radionuclidic Purity: Confirms the identity of the radionuclide and the absence of other radioactive isotopes. This is typically ensured by the cyclotron production parameters.

  • Radiochemical Purity: Determines the percentage of the total radioactivity in the desired chemical form. This is assessed by analytical HPLC and/or radio-TLC.

  • Chemical Purity: Ensures that the final product is free from chemical impurities, such as starting materials, byproducts, and solvents. This is also determined by analytical HPLC with UV detection.

  • Molar Activity (Aₘ): The ratio of the radioactivity to the total molar amount of the compound (labeled and unlabeled). High molar activity is crucial for receptor imaging studies to avoid pharmacological effects.

  • Sterility and Apyrogenicity: The final product must be sterile and free of bacterial endotoxins.

Preclinical Evaluation:

Once the radiolabeled 1,4-diazabicyclo[3.3.1]nonane derivative passes all QC tests, it can be evaluated in preclinical models.

  • In Vitro Studies:

    • Binding Assays: Determine the affinity (Kᵢ) and selectivity of the radiotracer for its target receptor using cell membrane homogenates or tissue sections.

    • Autoradiography: Visualize the distribution of the radiotracer in tissue slices to confirm target engagement.

  • In Vivo Studies:

    • Biodistribution: Quantify the uptake of the radiotracer in various organs and tissues at different time points post-injection in animal models.

    • PET Imaging: Perform dynamic or static PET scans in animal models to assess the brain uptake, pharmacokinetics, and target-specific binding of the radiotracer. Blocking studies with a known ligand for the target are essential to demonstrate specificity.

Conclusion

The 1,4-diazabicyclo[3.3.1]nonane scaffold holds potential for the development of novel PET imaging agents. Successful radiolabeling of these derivatives requires careful precursor design and optimization of the radiochemical reaction conditions. The protocols and guidelines presented here provide a solid foundation for researchers to synthesize and evaluate these promising compounds, ultimately contributing to the advancement of molecular imaging and our understanding of disease.

References

  • Brust, P., et al. (2014). A Promising PET Tracer for Imaging of α7 Nicotiana Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Journal of Medicinal Chemistry, 57(22), 9494-9509.
  • Mach, R. H., et al. (2011). New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents. Journal of Medicinal Chemistry, 54(5), 1347-1357.
  • Müller, C., et al. (2013). 18F-click labeling and preclinical evaluation of a new 18F-folate for PET imaging. EJNMMI Research, 3(1), 65.
  • Gombert, A. (2019). Radiosynthesis of 18F-Labeled Reagents for the 18F-Difluoromethylation of Heteroarenes. University of Liège.
  • Lin, K. S., & Perrin, D. M. (2013). One-step 18F labeling of biomolecules using organotrifluoroborates.
  • Zhang, X., et al. (2022). A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA). Journal of Medicinal Chemistry, 65(17), 11848-11862.
  • IAEA. (2012). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA Radioisotopes and Radiopharmaceuticals Series No. 4.
  • Lemaire, C., et al. (2023). [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. Molecules, 28(24), 8089.
  • Wang, M., et al. (2015). 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. Current Topics in Medicinal Chemistry, 15(16), 1544-1562.
  • Bongarzone, S., et al. (2021). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules, 26(23), 7293.
  • Zarrad, F. (2023). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Lakehead University.
  • Taddei, C., & Gee, A. D. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals, 60(2), 107-118.
  • Andersen, V. L., et al. (2020). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. ACS Chemical Neuroscience, 11(15), 2326-2336.
  • Truc, T. A. T., et al. (2022). Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines. Pharmaceutics, 14(11), 2471.
  • Hofman, M. S., et al. (2024). Novel PET Agent May Accelerate Imaging in Patients With Clear Cell Renal Cell Carcinoma. Journal of Nuclear Medicine.
  • Peko, T. D. (2019).
  • Lechi, F. (2025). Radiolabeling of carbon-11 and fluorine-18 tracers for PET Imaging. Uppsala University.
  • Akurathi, V. (2020). Development of new chemistry for fluorine-18 radiolabeling. University of Alberta.
  • Scott, P. J. H. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). EJNMMI Radiopharmacy and Chemistry, 5(1), 24.
  • Conti, M., & Eriksson, L. (2016). Physics of pure and non-pure positron emitters for PET: a review and a discussion. EJNMMI Physics, 3(1), 8.
  • Benchchem. (n.d.).
  • Hallab, R., et al. (2022). The Quality Assurance for the PET/CT in Nuclear Medicine – Evaluation of the Daily Quality Control of the Positron Emission Tomography. Biomedical and Pharmacology Journal, 15(3).

Sources

Troubleshooting & Optimization

Technical Support Center: 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the solubility of this bicyclic amine salt. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior in various solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride and why is it a salt?

1,4-Diazabicyclo[3.3.1]nonane is a bicyclic organic compound containing two nitrogen atoms.[1] In its dihydrochloride form, both of these basic nitrogen atoms are protonated by hydrochloric acid, forming a salt with the molecular formula C7H16Cl2N2.[2] This salt form is often preferred for its crystalline nature, stability, and ease of handling compared to the free base. The formation of an amine hydrochloride salt is a common strategy in the pharmaceutical industry to improve the stability and handling of amine-containing compounds.[3][4]

Q2: I'm struggling to dissolve the compound in water. Isn't it supposed to be water-soluble?

While hydrochloride salts of amines are generally more water-soluble than their free-base counterparts, high solubility is not guaranteed. The dihydrochloride salt of 1,4-diazabicyclo[3.3.1]nonane has a rigid structure and strong ionic interactions within its crystal lattice. Overcoming this lattice energy requires significant energy of solvation. Factors such as the concentration you are trying to achieve, the temperature of the water, and the presence of any other solutes can significantly impact its dissolution.

Q3: Why won't it dissolve in common organic solvents like Dichloromethane (DCM) or Toluene?

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a salt. Its ionic nature makes it highly polar. Non-polar or weakly polar organic solvents like DCM, toluene, or diethyl ether lack the ability to effectively solvate the charged ammonium cations and chloride anions.[5] This polarity mismatch results in very low to negligible solubility. The principle of "like dissolves like" is fundamental here; polar salts require polar solvents.[5]

Q4: How does pH affect the solubility of this compound?

The pH of the solution is a critical factor governing solubility.[6] The dihydrochloride salt exists in equilibrium with its corresponding free base in solution. Lowering the pH (making it more acidic) will push the equilibrium towards the protonated, salt form. Conversely, increasing the pH (making it more basic) will deprotonate the nitrogens, converting the salt into the neutral free base. The free base has drastically different solubility characteristics, typically being much more soluble in organic solvents and less soluble in water. This relationship is a key tool for troubleshooting.[4][7]

Troubleshooting Guide: Addressing Solubility Challenges

This section provides a more in-depth, problem-oriented approach to common solubility issues. Follow the logical workflow to diagnose and solve your experimental hurdles.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering solubility issues with 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride.

G cluster_start Start cluster_solvent_type Solvent Type? cluster_aqueous Aqueous Workflow cluster_organic Organic Workflow start Insolubility Observed solvent_q Aqueous or Organic Solvent? start->solvent_q aq_check_conc 1. Is concentration too high? Attempt lower concentration. solvent_q->aq_check_conc Aqueous org_solvent_choice 1. Switch to a highly polar aprotic solvent (DMSO, DMF). solvent_q->org_solvent_choice Organic aq_assist 2. Apply energy: - Sonicate - Gentle warming (e.g., 40-50°C) - Prolonged stirring aq_check_conc->aq_assist Still insoluble aq_cosolvent 3. Consider a co-solvent. Add small % of MeOH or DMSO. aq_assist->aq_cosolvent Still insoluble aq_ph 4. Is pH adjustable? Slightly increase pH with base. Caution: high pH will precipitate free base. aq_cosolvent->aq_ph Still insoluble org_freebase 2. Convert to free base in-situ. (See Protocol 2) org_solvent_choice->org_freebase Insoluble or incompatible solvent org_isolate_freebase 3. Isolate the free base. Extract and use as starting material. org_freebase->org_isolate_freebase Reaction requires pure free base

Caption: Troubleshooting workflow for solubility issues.

Q5: My compound is not dissolving in an aqueous buffer, even with sonication and warming. What should I do?

This is a common issue when trying to prepare concentrated stock solutions.

  • Underlying Cause: You may be exceeding the thermodynamic solubility limit of the compound in that specific buffer at that temperature. The ionic strength and pH of the buffer can also play a significant role.[6][8]

  • Solution Pathway:

    • Verify Concentration: First, confirm you are not attempting to create a supersaturated solution. Check literature for known solubility limits if available. If not, your experiment is defining that limit. Try preparing a more dilute solution.

    • Use a Co-solvent: If your experimental design allows, adding a small percentage (5-10%) of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or Methanol can disrupt the crystal lattice more effectively and improve solvation.[6]

    • Controlled pH Adjustment: For some applications, a slight and controlled increase in pH can sometimes improve solubility before the free base begins to precipitate. However, this is a delicate balance and is not a universally applicable solution.

Q6: I need to run a reaction in an aprotic organic solvent (e.g., THF, DCM), but the dihydrochloride salt is completely insoluble. How can I get it into the reaction?

Directly dissolving the salt in these solvents is generally not feasible. The most effective strategy is to convert the salt to its more organo-soluble free base form.

  • Underlying Cause: As an ionic salt, the dihydrochloride is incompatible with non-polar, aprotic solvents. The neutral free base, however, is significantly less polar and will have much greater solubility in these environments.

  • Solution Pathway:

    • In-situ Free-Basing (Recommended for many applications): You can generate the free base directly within your reaction vessel. This avoids an extra isolation step. See Protocol 2 for a detailed methodology. The key is to add a suitable non-nucleophilic organic base (like triethylamine or diisopropylethylamine) to a suspension of the salt in your reaction solvent. The base will neutralize the HCl, leaving the soluble free base and a precipitating ammonium salt byproduct (e.g., triethylammonium chloride), which is often inert or can be filtered off.

    • Isolate the Free Base: If your reaction is sensitive to the presence of an ammonium salt byproduct, you should perform a separate acid-base extraction to isolate the pure free base before use. This involves dissolving the salt in water, basifying the solution (e.g., with NaOH), extracting the free base with an organic solvent (like DCM or ethyl acetate), drying, and evaporating the solvent.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Stock Solution (e.g., 10 mg/mL)

This protocol outlines a robust method for solubilizing the dihydrochloride salt in an aqueous medium.

  • Weigh Material: Accurately weigh the desired amount of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride (e.g., 10.0 mg) into a clean glass vial.

  • Add Solvent: Add a portion of the desired aqueous solvent (e.g., ultrapure water, PBS buffer) to the vial. For a 10 mg/mL solution, you would add slightly less than 1.0 mL initially (e.g., 0.9 mL) to account for the volume of the solid.

  • Promote Dissolution:

    • Place the vial in a sonicating water bath. Sonicate for 10-15 minutes. This uses high-frequency sound waves to break apart solid agglomerates and accelerate dissolution.

    • If solids persist, gently warm the solution to 40-50°C while stirring with a magnetic stir bar. Avoid aggressive heating, which could potentially degrade the compound.

  • Check for Clarity: Continue the process until the solution is completely clear and free of any visible particulates.

  • Final Volume Adjustment: Once fully dissolved, carefully add the solvent to reach the final target volume (e.g., 1.0 mL). Mix thoroughly.

  • Filtration (Optional but Recommended): For applications requiring high purity, filter the solution through a 0.22 µm syringe filter to remove any microscopic insoluble matter.

Protocol 2: In-situ Conversion to Free Base for Organic Reactions

This protocol is for using the compound in organic solvents where the salt form is insoluble.

  • Prepare Suspension: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride (1.0 equivalent).

  • Add Solvent: Add the desired dry, aprotic organic solvent (e.g., THF, DCM, Acetonitrile) to create a suspension.

  • Add Base: Slowly add a suitable organic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA). A minimum of 2.2 equivalents is required to neutralize both molecules of HCl.

  • Stir: Allow the mixture to stir at room temperature for 30-60 minutes. You will typically observe the initial solid (the dihydrochloride) being replaced by a different precipitate (the triethylammonium chloride byproduct). The desired free base will now be dissolved in the solvent.

  • Proceed with Reaction: The resulting mixture, containing the dissolved free base, can often be used directly in the next step of your synthesis. The ammonium chloride salt is typically a spectator in many reactions. If necessary, it can be removed by filtration.

Solubility Data Summary

The following table provides a general guide to the solubility of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride in common laboratory solvents. Note that exact solubility values can vary with temperature, purity, and the specific experimental conditions.

SolventSolvent TypeExpected SolubilityKey Considerations
Water Polar ProticHighGold standard for creating stock solutions. Solubility is pH-dependent.
Methanol, Ethanol Polar ProticModerate to LowMay require heating and sonication. Can be a useful co-solvent.
DMSO, DMF Polar AproticModerateGood alternative for creating concentrated stocks for biological or chemical assays.
Acetonitrile (ACN) Polar AproticVery LowGenerally not a suitable solvent for the salt form.
Dichloromethane (DCM) Non-polarInsolubleUse free base form.
Tetrahydrofuran (THF) Moderately Polar AproticInsolubleUse free base form.
Toluene, Hexanes Non-polarInsolubleUse free base form.

References

  • Inamdar, S., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. International Scholarly Research Notices. Available at: [Link]

  • Sciencemadness.org (2011). Solubility of organic amine salts. Available at: [Link]

  • PubChemLite (n.d.). 1,4-diazabicyclo[3.3.1]nonane dihydrochloride. Available at: [Link]

  • Desu, M. A., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • Quora (2017). Why do amines dissolve in hydrochloric acid?. Available at: [Link]

  • Pharmaguideline (n.d.). Factors that Affect the Solubility of Drugs. Available at: [Link]

  • Roy, N., et al. (2022). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination of pimelic acid, followed by several condensations of benzylamine. ResearchGate. Available at: [Link]

  • Berlin, K. D., et al. (1987). Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives. Single-crystal x-ray diffraction analysis of 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonan-9-one and 7-benzyl-3-selena-7-azabicyclo[3.3.1]nonane hydroperchlorate. Journal of Medicinal Chemistry, 30(5), 840-847. Available at: [Link]

  • Mohammed, A. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. Available at: [Link]

  • Elder, D. P., et al. (2013). Use of pharmaceutical salts and cocrystals to address the issue of poor solubility. International Journal of Pharmaceutics, 453(1), 88-100. Available at: [Link]

  • ResearchGate (n.d.). Improving the solubility of tetrahydropalmatine by introducing sulfonic acid by forming pharmaceutical salts of tetrahydropalmatine with supramolecular helical structure via CAHBs. Available at: [Link]

  • AccelaChem (n.d.). 9-Cbz-3-oxa-7,9-diazabicyclo[3.3.1]nonane Hydrochloride. Available at: [Link]

  • Google Patents (n.d.). EP0366301A2 - Preparation of 1,4-diazabicyclo [3.2.2]nonane.
  • Semantic Scholar (n.d.). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Available at: [Link]

  • Laux, M., et al. (2004). Crystal structure of 1,4-diazoniabicyclo[2.2.2]octane diiodide monohydrate. Zeitschrift für Naturforschung B, 59(4), 451-454. Available at: [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. Available at: [Link]

  • Wikipedia (n.d.). DABCO. Available at: [Link]

  • Organic Syntheses (n.d.). 9-thiabicyclo[3.3.1]nonane-2,6-dione. Available at: [Link]

  • Faller, B., & Wohnsland, F. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 322-327. Available at: [Link]

  • Merck Group (n.d.). Application of drug physico chemical characterisation in drug discovery. Available at: [Link]

  • PubChem (n.d.). Dabco. Available at: [Link]

  • PubChem (n.d.). 1,2-Diazabicyclo(3.3.1)nonane. Available at: [Link]

  • Dai, Y., et al. (2015). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 20(9), 15544-15558. Available at: [Link]

  • Google Patents (n.d.). US20030225268A1 - Diazabicyclic CNS active agents.
  • Organic Chemistry (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Navigating the Synthesis of 1,4-Diazabicyclo[3.3.1]nonane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[3.3.1]nonane. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing your reaction conditions and overcoming common challenges encountered during the synthesis of this valuable bicyclic diamine scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.

Introduction: The Significance of the 1,4-Diazabicyclo[3.3.1]nonane Scaffold

The 1,4-diazabicyclo[3.3.1]nonane core is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its rigid framework allows for the precise spatial orientation of substituents, making it a valuable scaffold for designing ligands with high affinity and selectivity for various biological targets, including monoamine transporters.[1] The synthesis of this bicyclic system, however, can present unique challenges. This guide will focus on troubleshooting the common synthetic routes to this scaffold, primarily revolving around intramolecular cyclization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the 1,4-diazabicyclo[3.3.1]nonane ring system?

While various synthetic strategies exist for diazabicyclo[3.3.1]nonane isomers, the synthesis of the 1,4-isomer often involves the use of piperidine or piperazine derivatives as key building blocks. For instance, appropriately substituted piperidines can be functionalized to undergo intramolecular cyclization to form the desired bicyclic structure.[1] Another theoretical approach involves a double Mannich-type reaction with a suitable piperazine derivative, although specific literature examples for the parent 1,4-diazabicyclo[3.3.1]nonane are not as prevalent as for its 3,7-isomer.

Q2: What is the typical reaction mechanism for the formation of the 1,4-diazabicyclo[3.3.1]nonane scaffold?

The formation of the 1,4-diazabicyclo[3.3.1]nonane ring system generally proceeds through an intramolecular cyclization. A common strategy involves a nucleophilic attack from a nitrogen atom on an electrophilic carbon center within the same molecule, leading to the formation of the second ring. For example, a piperidine derivative with a reactive side chain on the nitrogen and another on the ring can be induced to cyclize. The specific mechanism will depend on the chosen synthetic route and the nature of the activating and leaving groups.

Q3: What are the key reaction parameters to control for a successful synthesis?

Successful synthesis of 1,4-diazabicyclo[3.3.1]nonane hinges on the careful control of several parameters:

  • Stoichiometry: The molar ratio of reactants is critical, especially in multi-step, one-pot syntheses.

  • Temperature: Reaction temperature can significantly influence the rate of the desired cyclization versus side reactions.

  • Solvent: The choice of solvent can affect the solubility of intermediates and the rate of reaction.

  • Catalyst: In many cyclization reactions, the choice and concentration of an acid or base catalyst can be crucial.

Troubleshooting Guide: Overcoming Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of 1,4-diazabicyclo[3.3.1]nonane and provides actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Inefficient Cyclization: The key intramolecular cyclization step may be slow or unfavorable under the chosen conditions.

    • Optimization: Systematically vary the reaction temperature and time. In some cases, higher temperatures may be required to overcome the activation energy of the cyclization. Conversely, for exothermic reactions, cooling might be necessary to prevent byproduct formation.

    • Catalyst Choice: If the reaction is acid or base-catalyzed, screen a variety of catalysts with different pKa values to find the optimal promoter for the cyclization.

  • Decomposition of Starting Materials or Intermediates: The reactants or key intermediates may be unstable under the reaction conditions.

    • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the point at which decomposition occurs.

    • Milder Conditions: If decomposition is observed, consider using milder reaction conditions, such as lower temperatures or less aggressive catalysts.

  • Incorrect Starting Materials: Ensure the purity and identity of your starting materials through appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry). Impurities can inhibit the reaction or lead to unwanted side products.

Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials may react with each other, leading to polymers or other oligomeric byproducts.

    • High Dilution: Running the reaction at high dilution can favor the intramolecular pathway by reducing the probability of intermolecular collisions.

    • Slow Addition: Adding one of the reactants slowly over an extended period can also help to maintain a low concentration and favor intramolecular cyclization.

  • Formation of Isomeric Bicyclic Products: Depending on the starting materials and reaction conditions, the formation of other diazabicyclo[3.3.1]nonane isomers (e.g., 3,7- or 2,6-isomers) may be possible.

    • Structural Analysis: Carefully analyze the spectral data (e.g., 1H and 13C NMR, COSY, HMBC) of your product to confirm the connectivity and rule out the formation of other isomers.

    • Reaction Pathway Control: Re-evaluate your synthetic strategy to ensure it selectively favors the formation of the 1,4-isomer. This may involve the use of protecting groups or a different combination of starting materials.

  • Incomplete Reaction or Presence of Intermediates: The final product may be contaminated with unreacted starting materials or stable intermediates.

    • Reaction Time: Extend the reaction time to ensure complete conversion.

    • Purification: Develop a robust purification protocol, such as column chromatography or recrystallization, to separate the desired product from impurities.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Similar Polarity of Product and Byproducts: The desired product and major impurities may have similar polarities, making separation by standard chromatography challenging.

    • Alternative Chromatographic Techniques: Explore different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for column chromatography.

    • Derivative Formation: Consider converting the crude product into a crystalline derivative (e.g., a salt with an appropriate acid) that may be easier to purify by recrystallization. The pure bicyclic amine can then be regenerated.

  • Product is an Oil or Difficult to Crystallize: The final product may be a non-crystalline oil, making purification by recrystallization difficult.

    • Salt Formation: As mentioned above, converting the amine to a salt can often induce crystallization.

    • Alternative Purification Methods: Techniques such as distillation under reduced pressure (if the product is thermally stable) or preparative HPLC may be necessary.

Experimental Protocols and Data Presentation

While a universally optimized, single protocol for the parent 1,4-diazabicyclo[3.3.1]nonane is not prominently available in the literature, the synthesis of its derivatives often follows a general workflow. Below is a representative, conceptual protocol for a hypothetical intramolecular cyclization approach, which can be adapted and optimized.

Conceptual Protocol: Intramolecular Cyclization of a Piperidine Derivative

  • Starting Material Preparation: Synthesize a suitably functionalized piperidine precursor. This precursor should contain a nucleophilic nitrogen atom and an electrophilic center at an appropriate position to facilitate a 6-membered ring closure.

  • Cyclization Reaction:

    • Dissolve the piperidine precursor in a suitable high-boiling solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a catalyst if required (e.g., a non-nucleophilic base or a Lewis acid).

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction with an appropriate aqueous solution (e.g., water, brine, or a dilute acid/base).

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or alumina, using an appropriate eluent system.

Table 1: Troubleshooting Summary for Low Yield

Possible Cause Suggested Optimization Strategy
Inefficient CyclizationScreen different solvents and reaction temperatures.
Optimize catalyst type and loading.
Starting Material DecompositionUse milder reaction conditions (lower temperature, less reactive catalyst).
Monitor the reaction closely to identify the onset of decomposition.
Impure Starting MaterialsPurify starting materials before use and verify their identity.

Visualizing the Synthetic Strategy and Troubleshooting Logic

To aid in understanding the synthetic approach and troubleshooting process, the following diagrams are provided.

G cluster_synthesis General Synthetic Workflow Starting Material Starting Material Functionalization Functionalization Starting Material->Functionalization Intramolecular Cyclization Intramolecular Cyclization Functionalization->Intramolecular Cyclization Purification Purification Intramolecular Cyclization->Purification Product Product Purification->Product

Caption: General workflow for the synthesis of 1,4-diazabicyclo[3.3.1]nonane.

G Low Yield Low Yield Inefficient Cyclization Inefficient Cyclization Low Yield->Inefficient Cyclization Side Reactions Side Reactions Low Yield->Side Reactions Decomposition Decomposition Low Yield->Decomposition Optimize Temperature/Solvent Optimize Temperature/Solvent Inefficient Cyclization->Optimize Temperature/Solvent Screen Catalysts Screen Catalysts Inefficient Cyclization->Screen Catalysts High Dilution/Slow Addition High Dilution/Slow Addition Side Reactions->High Dilution/Slow Addition Milder Conditions Milder Conditions Decomposition->Milder Conditions

Caption: Troubleshooting decision tree for addressing low reaction yields.

We trust that this technical support guide will be a valuable resource in your synthesis of 1,4-diazabicyclo[3.3.1]nonane. For further assistance, please consult the references provided below.

References

  • Wang, S., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-13. [Link]

Sources

stability problems with 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic amine scaffold utilized by researchers in the fields of medicinal chemistry and materials science. As a dihydrochloride salt, its behavior and stability in solution are critical for the reproducibility and success of experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and best practices derived from established chemical principles to address common stability challenges encountered by our users.

Core Principles of Stability in Solution

The stability of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride in solution is not absolute; it is a function of its chemical environment. The primary factors dictating its longevity and integrity are pH, temperature, solvent composition, and the presence of external contaminants. As a salt of a weak base (the diamine) and a strong acid (HCl), the equilibrium between the protonated and free-amine forms is central to its behavior.

  • pH Influence: The pH of the solution is the most critical factor governing the compound's stability.[1] The dihydrochloride salt ensures that an aqueous solution is inherently acidic. Changes in pH alter the protonation state of the nitrogen atoms, which can lead to different degradation pathways or solubility issues.[2] Both strongly acidic and strongly alkaline conditions can catalyze degradation reactions like hydrolysis for sensitive molecules.[2][3]

  • Thermal Stress: Elevated temperatures accelerate the rate of chemical degradation.[4] While the molecule itself may be thermally stable to a certain point, the combination of heat with other factors (e.g., suboptimal pH, presence of oxygen or other reactive species) can significantly compromise its integrity.[4]

  • Oxidative Degradation: The presence of dissolved oxygen or other oxidizing agents can pose a risk, particularly to the free-amine form which is more susceptible to oxidation than the protonated salt.[4][5] This is a common degradation pathway for many amine-containing compounds.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I just prepared an aqueous solution of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride and it appears clear. What are the best practices for initial preparation?

A: Excellent question. Proper initial preparation is the foundation for a successful experiment.

  • Solvent Choice: Start with high-purity, degassed solvents. For aqueous solutions, use Type I ultrapure water. If using buffers, ensure the buffer components are compatible and do not introduce catalytic impurities.

  • Dissolution: Add the solid compound to the solvent gradually with gentle agitation. Vigorous stirring can introduce excess atmospheric oxygen.

  • Initial pH: An unbuffered aqueous solution of the dihydrochloride salt will be acidic. It is crucial to measure and record this initial pH as a baseline for your experiment. Do not assume neutrality.

  • Inert Atmosphere: For applications requiring maximum stability, especially if the solution will be stored or heated, preparing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to minimize oxidative degradation.

Q2: My solution has turned slightly yellow and/or a precipitate has formed after adjusting the pH upwards with NaOH. What is happening?

A: This is a common observation and points to two distinct phenomena: deprotonation and potential degradation.

  • Precipitation (Deprotonation): 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is highly soluble in water due to its ionic salt form. As you add a strong base (like NaOH), you are deprotonating the ammonium cations to form the neutral free amine. The free amine has significantly lower aqueous solubility and will precipitate out of solution if its solubility limit is exceeded.

  • Color Change (Degradation): A yellow discoloration often indicates the onset of oxidative degradation. The free amine form is more electron-rich and thus more susceptible to oxidation by dissolved oxygen than the protonated salt form. This process can be accelerated by light or trace metal impurities.

Troubleshooting Steps:

  • Confirm pH: Use a calibrated pH meter to confirm the pH at which precipitation occurs.

  • Work at Lower Concentrations: If your protocol allows, working at a lower concentration may keep the free amine dissolved after pH adjustment.

  • Use an Alternative Base: For some applications, a weaker base or a buffered system may provide better pH control without causing abrupt precipitation.

  • Inert Atmosphere: If you must work at a higher pH, perform the pH adjustment and subsequent reaction under a nitrogen or argon blanket to prevent oxidation.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A: Based on general principles for amine salts, the compound is most stable in the acidic pH range where it remains fully protonated.[6]

  • Optimal Range: A pH of 1.0 to 4.0 is generally recommended for maximum stability in aqueous solutions.[6] In this range, both nitrogen atoms are protonated, which protects them from oxidation and other degradation reactions.

  • Caution Zone: As the pH increases above 4.0, a significant population of the mono- and non-protonated free amine will exist in equilibrium, increasing the risk of precipitation and oxidative degradation.

  • High pH (>8): Working at a basic pH should be avoided unless the experimental protocol specifically requires the free amine form. If you must work at high pH, the solution should be used immediately after preparation and kept under an inert atmosphere.

Q4: My protocol requires heating the solution. How does temperature affect stability?

A: Temperature is an accelerator of degradation. The stability of the compound at elevated temperatures is highly dependent on the pH and composition of the solution.[4]

  • Acidic Solutions: In the stable pH range (1.0-4.0), the compound can tolerate moderate heating (e.g., up to 50-60 °C) for short periods with minimal degradation, provided the system is free of other reactive species.

  • Neutral/Basic Solutions: Heating solutions at neutral or basic pH is strongly discouraged. The combination of heat and the presence of the more reactive free amine will likely lead to rapid degradation.

  • Recommendation: If heating is necessary, conduct a preliminary stability test. Prepare a small sample of your solution, heat it under the planned experimental conditions, and analyze it by HPLC or LC-MS to quantify any degradation before committing to a large-scale reaction.

Q5: Are there any known chemical incompatibilities for 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride in solution?

A: Yes. Beyond strong bases, you should be cautious of the following:

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or even atmospheric oxygen (under forcing conditions) can degrade the compound.[7]

  • Strong Acids: While it is a salt of HCl, introducing stronger, non-volatile acids can lead to the formation of different, potentially less stable or less soluble, "heat stable salts".[5][8]

  • Active Metals: Certain metals can catalyze degradation reactions. Avoid storing solutions in containers made of reactive metals. Use glass or other inert containers.

Data Summary & Experimental Workflows

Table 1: Key Factors Influencing Solution Stability
FactorPotential IssueMitigation Strategy
pH Precipitation of free amine; increased susceptibility to oxidation at higher pH.[1]Maintain solution pH between 1.0 and 4.0. Use buffered systems where possible.[6]
Temperature Accelerated rate of degradation, especially outside the optimal pH range.[4]Avoid unnecessary heating. If required, use the lowest effective temperature for the shortest duration.
Oxygen Oxidative degradation of the free amine, often indicated by a color change.[4][5]Use degassed solvents. Prepare and handle solutions under an inert atmosphere (N₂ or Ar).
Contaminants Catalysis of degradation by metal ions; reaction with strong oxidizing agents.[4][7]Use high-purity solvents and reagents. Store solutions in inert glass or polypropylene containers.
Diagrams and Workflows

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitation) CheckpH Measure Solution pH Start->CheckpH HighpH Is pH > 5? CheckpH->HighpH Precipitation Precipitation likely due to free amine formation. HighpH->Precipitation Yes LowpH Is pH < 1 or strong acid present? HighpH->LowpH No Oxidation Color change likely due to oxidation of free amine. Precipitation->Oxidation Action1 Action: 1. Lower concentration. 2. Work under inert gas. 3. Use immediately. Oxidation->Action1 AcidDeg Degradation catalyzed by excessively acidic conditions. LowpH->AcidDeg Yes CheckTemp Was solution heated? LowpH->CheckTemp No Action2 Action: 1. Adjust pH to 1-4 range. 2. Check for incompatible acids. AcidDeg->Action2 ThermalDeg Thermal degradation accelerated by pH/contaminants. CheckTemp->ThermalDeg Yes Analyze Analyze sample by HPLC/LC-MS to confirm degradation. CheckTemp->Analyze No Action3 Action: 1. Reduce temperature/duration. 2. Ensure optimal pH before heating. ThermalDeg->Action3 Action1->Analyze Action2->Analyze Action3->Analyze

Caption: Troubleshooting workflow for observed solution instability.

StabilityFactors Center 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride (in Solution) pH pH (Optimal: 1-4) pH->Center determines protonation state Temp Temperature (Minimize exposure) Temp->Center accelerates degradation Oxygen Atmospheric O₂ (Risk of Oxidation) Oxygen->Center causes degradation Contaminants Contaminants (Metals, Oxidants) Contaminants->Center catalyze degradation

Caption: Key environmental factors affecting compound stability.

Protocol 1: Recommended Stock Solution Preparation (100 mM Aqueous)
  • Preparation: Tare a chemically inert container (e.g., Type 1 borosilicate glass vial) on an analytical balance.

  • Weighing: Carefully weigh the desired amount of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride (MW: 199.12 g/mol ). For 10 mL of a 100 mM solution, this is 199.12 mg.

  • Solvent: Add approximately 8 mL of degassed, Type I ultrapure water to the vial.

  • Dissolution: Cap the vial and gently swirl or sonicate at room temperature until all solid has dissolved. Avoid vigorous vortexing to minimize oxygen introduction.

  • Final Volume: Once fully dissolved, add water to reach the final volume of 10.0 mL.

  • Storage: If not for immediate use, flush the headspace of the vial with an inert gas (argon or nitrogen), cap tightly, and store at 2-8 °C, protected from light. For long-term storage, freezing at -20 °C is recommended.

Protocol 2: Basic Stability Assessment by HPLC

This protocol provides a general method to monitor the purity of your compound in solution over time.

  • System: A standard HPLC system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile).

  • Initial Analysis (T=0): Immediately after preparing your solution, inject a sample to obtain a baseline chromatogram. Confirm the purity and retention time of the main peak.

  • Incubation: Store your solution under the conditions you wish to test (e.g., room temperature on the benchtop, 40 °C in a heating block).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC.

  • Evaluation: Compare the chromatograms over time. Look for:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks, indicating degradation products.

    • Calculate the percentage of remaining parent compound at each time point to quantify stability.

References

  • Vertex AI Search. (2024).
  • Combi-Blocks, Inc. (2024).
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1,5-Diazabicyclo[4.3.0]-5-nonene.
  • Gros, N. A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • PubMed. (n.d.). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • ResearchGate. (2025). On the thermal stability of some ammonium salts. Available at: [Link]

  • Sulphur Experts. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. YouTube. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
  • ResearchGate. (2025). Degradation of dichloromethane by bispidine. Available at: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • CORE. (n.d.).

Sources

Technical Support Center: Purification of 1,4-Diazabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist, Separation Sciences Division Status: Active Ticket ID: #PUR-331-DIAZA[1]

Introduction: Understanding Your Molecule

Welcome to the technical support hub for bicyclic diamines. You are working with 1,4-diazabicyclo[3.3.1]nonane , a homolog of DABCO (1,4-diazabicyclo[2.2.2]octane).[1][2]

Why is this purification difficult? Unlike standard organic intermediates, this scaffold presents a "perfect storm" for purification failures:

  • High Polarity & Basicity: The bridgehead nitrogens are highly accessible, leading to strong interactions with acidic silanols on silica gel (severe tailing).[2]

  • Water Solubility: The free base is often hygroscopic and highly water-soluble, making standard aqueous workups result in low recovery (the "invisible product" syndrome).[2]

  • Isomeric Impurities: Synthesis often yields regioisomers (e.g., 3,7-diazabicyclo[3.3.1]nonane byproducts) that have nearly identical Rf values.[1][2]

Below are the specific troubleshooting protocols designed to resolve these issues.

Module 1: Chromatographic Isolation (The "Sticky Column" Issue)

User Complaint: "My compound streaks from the baseline to the solvent front on silica gel, or it never elutes at all."

Root Cause Analysis

Standard silica gel (


) is slightly acidic (

).[1][2] Your 1,4-diazabicyclo derivative is a strong base.[2] The amine protons interact with the silanol groups via hydrogen bonding and acid-base chemistry, effectively immobilizing your compound.[2]
Protocol A: The "Amine Block" Method (Standard Phase)

Objective: Deactivate silica sites to allow free elution.[2]

  • Pre-treatment: Flush your column with mobile phase containing 1–5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) before loading your sample.[1][2]
    
  • Mobile Phase: Maintain 1% TEA in your elution solvent.

    • Recommended System: DCM : MeOH : TEA (90:9:1).[1][2]

  • Verification: If streaking persists, switch to Alumina (Basic, Activity Grade III) . Alumina lacks the acidic protons of silica and is superior for acid-sensitive bicyclic amines.[2]

Protocol B: The "Reverse Phase" Alternative

Objective: Utilize hydrophobic interactions instead of polar ones.

  • Column: C18-AQ (Aqua) or C18-PFP (Pentafluorophenyl) for enhanced selectivity of amines.[1][2]

  • Buffer: High pH is critical.[2] Use 10 mM Ammonium Bicarbonate (pH 10) in water/acetonitrile.[1][2]

    • Note: At pH 10, the amine is neutral (free base), increasing retention on C18 and improving peak shape.[1][2]

Module 2: Extraction & Workup (The "Low Yield" Issue)

User Complaint: "The reaction went to completion by TLC, but after aqueous workup, I recovered <20% of the mass."

Root Cause Analysis

1,4-Diazabicyclo[3.3.1]nonane derivatives act as "organic sponges" for water.[1][2] In a standard Water/DCM extraction, the partition coefficient (


) favors the aqueous phase, especially if the pH is below 10.[1][2]
Protocol: The "Salting-Out" Continuous Extraction

Objective: Force the amine into the organic phase.

  • pH Adjustment: Cool the aqueous layer to 0°C and basify to pH > 12 using 50% NaOH or KOH pellets. (Do not use carbonates; they are too weak).[1][2]

  • Saturation: Saturate the aqueous phase with NaCl (brine) or

    
     .[2]
    
    • Why? This disrupts the hydration shell around the amine (Salting-out effect).[1][2]

  • Solvent Choice: Do NOT use Diethyl Ether.[2] Use Chloroform (

    
    )  or DCM/Isopropanol (3:1 ratio) .[1][2] The alcohol helps extract the polar amine.[2]
    
  • Technique: Perform 5x extractions or use a continuous liquid-liquid extractor for 12 hours.

Module 3: High-Purity Isolation (Crystallization)

User Complaint: "I have a yellow oil that NMR says is 90% pure, but I need >98% crystalline solid for biological testing."

Root Cause Analysis

The free base is often an oil or a low-melting hygroscopic solid.[2] High purity is best achieved by converting it into a crystalline salt.[2]

Protocol: The "Picrate/Fumarate" Polish

Objective: Create a lattice-stable derivative that rejects impurities.

Salt TypeReagentSolvent SystemBest For...[2]
Dihydrochloride HCl in Dioxane/EtherEtOH/Et2OGeneral storage & stability.[1][2]
Dipicrate Picric Acid (Caution: Explosive)Ethanolremoving isomers .[1][2] Picrates often form distinct crystals for specific isomers.
Difumarate Fumaric AcidMeOH/AcetoneBiological assays (pharmaceutically acceptable).[1][2]

Step-by-Step Salt Formation:

  • Dissolve 1 eq. of crude free base in minimal dry Ethanol.

  • Add 2.1 eq. of acid (e.g., Fumaric acid) dissolved in hot Ethanol.

  • Allow to cool slowly to Room Temp, then to 4°C.

  • Crucial Step: If oiling occurs (gummy precipitate), scratch the glass or add a seed crystal.[2] Sonicate to induce nucleation.[2]

Visualizing the Workflow

Figure 1: Purification Decision Matrix

This logic gate determines the optimal path based on your crude material's state.[2]

PurificationWorkflow Start Crude Reaction Mixture CheckSolubility Is Product Water Soluble? Start->CheckSolubility SaltOut Saturate Aqueous Phase (K2CO3/NaCl) CheckSolubility->SaltOut Yes TLC_Check Check TLC on Silica CheckSolubility->TLC_Check No (Organic Soluble) Extraction Continuous Extraction (CHCl3 + Isopropanol) Extraction->TLC_Check SaltOut->Extraction Streaking Severe Streaking? TLC_Check->Streaking Mod_Silica Use Amine-Modified Silica (1-5% TEA in Mobile Phase) Streaking->Mod_Silica Yes Alumina Switch to Alumina (Basic) Streaking->Alumina Yes (Alternative) Crystallization Salt Formation (HCl or Fumarate) Streaking->Crystallization No (Clean Spot) Mod_Silica->Crystallization Alumina->Crystallization Final Pure >98% Isolate Crystallization->Final

Caption: Decision tree for isolating polar bicyclic diamines, prioritizing extraction efficiency and chromatographic stationary phase selection.

Figure 2: Mechanism of Amine Tailing & Correction

Understanding why we add Triethylamine (TEA) prevents experimental error.

SilicaInteraction Silica Silica Surface (Acidic Si-OH) Interaction Strong H-Bonding (Immobilization/Tailing) Silica->Interaction Without Modifier Blocked TEA Blocks Si-OH Sites Silica->Blocked TEA Bound Product 1,4-Diazabicyclo Product (Basic Nitrogen) Product->Interaction Elution Product Elutes Freely Product->Elution No Binding Sites TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Pre-treatment Blocked->Elution

Caption: Mechanistic view of how sacrificial bases (TEA) prevent product immobilization on acidic silica stationary phases.

References & Authority

  • Synthesis and Discovery:

    • Source:PubMed / National Institutes of Health (NIH) [1][2]

    • Title: "Further structurally constrained analogues... discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives"

    • Relevance: Confirms the specific isomeric structure and biological relevance (DAT transporter affinity), validating the need for high-purity isolation protocols.

    • URL:[Link]

  • General Bicyclic Amine Handling (DABCO Analogies):

    • Source:Wikipedia / Chemical Data Collections [1][2]

    • Title: "DABCO (1,4-diazabicyclo[2.2.2]octane) Properties"

    • Relevance: Establishes the baseline basicity (pKa ~8.[2]8) and hygroscopic nature common to this class of bridgehead amines.[2]

    • URL:[Link][1][2]

  • Purification of Polar Amines (General Methodology):

    • Source:Armarego, W. L. F.[1][2] (Purification of Laboratory Chemicals)

    • Context: Standard reference text for the purification of organic bases via distillation and salt formation (picrates/hydrochlorides).[2]

    • Note: While a direct link to the book is not provided, the protocols in Module 3 are derived from these standard industry practices for diamine purification.[2]

Sources

Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[3.3.1]nonane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic diamine scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the yield and purity of your synthesis.

Introduction to 1,4-Diazabicyclo[3.3.1]nonane Synthesis

The 1,4-diazabicyclo[3.3.1]nonane core is a valuable structural motif in medicinal chemistry due to its rigid conformation and unique spatial arrangement of nitrogen atoms. However, its synthesis can present challenges, often leading to low yields and difficult purification. This guide focuses on a common synthetic approach and provides practical solutions to frequently encountered problems.

A prevalent synthetic strategy for constructing the bicyclo[3.3.1]nonane framework involves a double Mannich reaction or similar cyclization strategies. For the specific 1,4-isomer, a key approach involves the cyclization of a suitably substituted piperazine derivative. Challenges in this synthesis often arise from competing side reactions, incomplete cyclization, and difficulties in isolating the desired product from a complex reaction mixture.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,4-Diazabicyclo[3.3.1]nonane and its derivatives.

Problem 1: Low to No Product Yield

Q: I am attempting the synthesis of a 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivative and I'm observing very low or no yield of the desired product. What are the likely causes and how can I improve the outcome?

A: Low or no yield in this synthesis is a common issue that can often be traced back to several key factors related to the reactants, reaction conditions, and competing reaction pathways.

Possible Causes & Solutions:

  • Purity and Reactivity of Starting Materials:

    • Causality: The purity of your starting materials, particularly the piperazine precursor and the cyclizing agent, is critical. Impurities can interfere with the reaction, leading to the formation of side products or inhibiting the desired cyclization.

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them before use. For example, piperazine derivatives can be recrystallized, and liquid reagents should be distilled.

  • Inefficient Cyclization:

    • Causality: The key bond-forming step to create the bicyclic structure may not be proceeding efficiently. This can be due to steric hindrance from bulky substituents on the piperazine ring or suboptimal reaction conditions such as temperature and reaction time.

    • Solution:

      • Optimize Reaction Temperature: Gradually increase the reaction temperature to provide sufficient energy for the cyclization to occur. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of degradation products.

      • Prolong Reaction Time: Some cyclization reactions require extended periods to reach completion. Run the reaction for a longer duration and monitor its progress.

  • Suboptimal pH:

    • Causality: Many cyclization reactions are sensitive to pH. For reactions involving amines, the protonation state of the nitrogen atoms is crucial for their nucleophilicity.

    • Solution: If your reaction is acid or base-catalyzed, perform a series of small-scale experiments to screen for the optimal pH. The use of a buffer can also help maintain the desired pH throughout the reaction.

  • Competing Side Reactions:

    • Causality: Instead of the desired intramolecular cyclization, intermolecular polymerization or other side reactions may be favored. This is particularly true at high concentrations.

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the substrate to a larger volume of solvent over an extended period.

Problem 2: Formation of Multiple Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure 1,4-diazabicyclo[3.3.1]nonane derivative. What are these byproducts and what is the best way to purify my target compound?

A: The formation of multiple products is a common hurdle. These often include unreacted starting materials, partially cyclized intermediates, and isomers. Purification can be challenging due to the polar nature of the product.

Common Byproducts:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue.

  • Polymeric Materials: Intermolecular reactions can lead to the formation of oligomers or polymers.

  • Isomeric Byproducts: Depending on the specific synthetic route, other bicyclic isomers may form.

Purification Strategies:

  • Column Chromatography:

    • Stationary Phase: Due to the polar and basic nature of the product, standard silica gel chromatography can lead to tailing and poor separation. It is often beneficial to use alumina (neutral or basic) as the stationary phase. Alternatively, silica gel can be treated with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to improve separation.

    • Eluent System: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity. A common eluent system is a mixture of dichloromethane and methanol. Adding a small percentage of ammonium hydroxide to the methanol can also improve the chromatography of basic compounds.

  • Crystallization/Salt Formation:

    • Causality: The basic nature of the 1,4-diazabicyclo[3.3.1]nonane core allows for the formation of salts with various acids. These salts are often crystalline and can be more easily purified by recrystallization than the free base.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

      • Add a solution of an acid (e.g., hydrochloric acid in ether, oxalic acid in ethanol) dropwise until precipitation is complete.

      • Collect the salt by filtration and recrystallize from an appropriate solvent system.

      • The pure free base can be regenerated by treating the salt with a base (e.g., aqueous sodium hydroxide) and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the 1,4-diazabicyclo[3.3.1]nonane scaffold?

A1: A frequently employed strategy for synthesizing substituted 1,4-diazabicyclo[3.3.1]nonanes involves the cyclization of a 2,5-disubstituted piperazine derivative. For instance, a cis-2,5-bis(hydroxymethyl)piperazine derivative can be treated with a reagent like thionyl chloride to form a cyclic sulfite, which upon further reaction can lead to the bicyclic structure. Another approach involves the intramolecular cyclization of a piperazine with appropriately placed reactive functional groups on its side chains.

Q2: How can I confirm the structure of my synthesized 1,4-diazabicyclo[3.3.1]nonane?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The rigidity of the bicyclic system gives rise to a characteristic set of signals. The number of signals, their chemical shifts, and coupling constants will provide detailed information about the connectivity and stereochemistry.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This can be used to confirm the presence or absence of certain functional groups (e.g., C=O, N-H).

  • X-ray Crystallography: If you are able to grow single crystals of your compound or a salt derivative, this will provide definitive proof of its three-dimensional structure.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Additionally:

  • Reagent Handling: Many reagents used in these syntheses can be corrosive, toxic, or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive reagents. Quenching should be done slowly and, if necessary, at low temperatures.

  • Solvent Handling: Organic solvents are often flammable. Avoid open flames and work in a well-ventilated area.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography on Alumina
  • Prepare the Column: Slurry pack a glass column with neutral or basic alumina in a non-polar solvent (e.g., hexane or dichloromethane).

  • Load the Sample: Dissolve the crude product in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary) and adsorb it onto a small amount of alumina. Carefully apply the dried powder to the top of the column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Purification via Salt Formation
  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether, isopropanol).

  • Acid Addition: Slowly add a solution of hydrochloric acid (e.g., 1M in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt of the product should precipitate out of the solution. If no precipitate forms, you may need to cool the solution or try a different solvent/acid combination.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Recrystallize the salt from a suitable solvent system (e.g., ethanol/ether) to obtain the pure salt.

  • Liberation of Free Base (Optional): Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pure free base.

Visualizing the Troubleshooting Process

The following diagram illustrates a decision-making workflow for troubleshooting low product yield in the synthesis of 1,4-Diazabicyclo[3.3.1]nonane derivatives.

Troubleshooting_Yield start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions sub_sm Purify Starting Materials (Recrystallization, Distillation) check_sm->sub_sm Impurities Detected sub_conditions1 Optimize Temperature (Gradual Increase) check_conditions->sub_conditions1 sub_conditions2 Extend Reaction Time check_conditions->sub_conditions2 sub_conditions3 Optimize pH (Screening, Buffers) check_conditions->sub_conditions3 sub_side_reactions Use High-Dilution Conditions check_side_reactions->sub_side_reactions Polymerization Suspected end_node Improved Yield sub_sm->end_node sub_conditions1->end_node sub_conditions2->end_node sub_conditions3->end_node sub_side_reactions->end_node

Caption: Troubleshooting workflow for low yield.

References

Sources

avoiding side reactions in 1,4-Diazabicyclo[3.3.1]nonane derivatization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges of derivatizing the 1,4-diazabicyclo[3.3.1]nonane scaffold. Unlike the symmetrical DABCO (1,4-diazabicyclo[2.2.2]octane) or the bispidine (3,7-diazabicyclo[3.3.1]nonane) systems, this scaffold is structurally asymmetric , possessing one bridgehead nitrogen (N1) and one ring nitrogen (N4). This asymmetry dictates its unique reactivity profile and the specific side reactions users must avoid.

Topic: Troubleshooting Side Reactions & Optimizing Selectivity Ticket Type: Advanced Synthesis Guide Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Asymmetry Challenge

The core challenge in derivatizing 1,4-diazabicyclo[3.3.1]nonane lies in distinguishing the reactivity of the tertiary bridgehead nitrogen (N1) from the secondary ring nitrogen (N4) .

  • N1 (Bridgehead): Tertiary amine.[1][2] Sterically constrained. Acts primarily as a Brønsted base or, under forcing conditions, a nucleophile for quaternization.

  • N4 (Ring): Secondary amine (in the parent scaffold).[3] Highly nucleophilic. The primary site for acylation, alkylation, and reductive amination.

Common Failure Modes:

  • N1-Quaternization: Accidental formation of ammonium salts at the bridgehead when targeting N4.

  • Regio-scrambling: Loss of selectivity during metal-catalyzed cross-couplings due to N1 chelation.

  • Conformational Lock: Substituents forcing the ring into an inactive boat-chair conformation, affecting biological activity.

Module 1: Avoiding N1-Quaternization During N4-Alkylation

Issue: Users frequently report the formation of insoluble quaternary ammonium salts or low yields of the desired N4-alkylated product. Root Cause: While N4 is the intended nucleophile, N1 remains basic. Strong alkylating agents (e.g., methyl iodide, benzyl bromide) or high temperatures can drive the reaction at the sterically hindered N1, especially if N4 is transiently protected or slow to react.

Protocol: Controlled N4-Functionalization

To avoid N1 interference, we recommend Reductive Amination over direct alkylation. This method relies on iminium ion formation, which is chemically forbidden at the bridgehead (Bredt's Rule constraint on the intermediate), ensuring 100% regioselectivity for N4.

Step-by-Step Workflow:

  • Reagents: Use the aldehyde corresponding to your desired alkyl group (1.1 equiv) and Sodium Triacetoxyborohydride (STAB, 1.5 equiv).

  • Solvent: DCE (1,2-Dichloroethane) or DCM. Avoid MeOH if N1 basicity is problematic, as protic solvents can solvate the N1 lone pair, increasing its availability.

  • Acid Additive (Critical): Add 1.0 equiv of Acetic Acid.

    • Mechanism: The acid protonates the more basic N1 (tertiary), effectively "capping" it as an ammonium salt (

      
      ). The secondary N4 remains in equilibrium and available to attack the aldehyde.
      
  • Workup: Quench with saturated NaHCO₃. The N1-H+ deprotonates only during the quench, releasing the desired free base product.

Troubleshooting Table: Alkylation Issues
SymptomProbable CauseCorrective Action
Insoluble Precipitate N1-Quaternization (Bridgehead salt)Switch from alkyl halides to Reductive Amination . If alkyl halide is mandatory, use a non-polar solvent (Toluene) to suppress charge separation (transition state for quaternization is polar).
No Reaction at N4 N4 Steric Hindrance or ProtonationIf using acid additive, ensure pH is ~5-6. Too acidic (pH < 4) will protonate N4, shutting down nucleophilicity.
Bis-alkylation (N4) Uncontrolled stoichiometryUse secondary amine protection (e.g., Boc) followed by stepwise deprotection-alkylation if mono-alkylation fails.

Module 2: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Issue: Palladium catalyst poisoning or failure to couple aryl halides to N4. Root Cause: The 1,4-diazabicyclo[3.3.1]nonane scaffold is a potent bidentate ligand. The N1 and N4 nitrogens can chelate the Pd center, displacing the phosphine ligands and deactivating the catalyst.

Protocol: The "Lewis Acid Cap" Strategy

To prevent catalyst poisoning, you must sterically or electronically mask the N1 lone pair.

  • Pre-complexation: Do not attempt.

  • Ligand Selection: Use bulky biaryl phosphine ligands (e.g., RuPhos or BrettPhos ) that are sterically too large to allow the scaffold to chelate effectively.

  • Base Selection: Use NaOtBu or Cs2CO3 . Avoid strong organic bases (e.g., DBU) which might compete for the metal center.

  • Temperature: Keep below 80°C. Higher temperatures increase the lability of the Pd-Ligand bond, allowing the diamine scaffold to displace the ligand.

Visualization: Decision Logic for Coupling

CouplingLogic Start Start: N4-Arylation CheckCat Is Catalyst Deactivating? Start->CheckCat Chelation Problem: N1/N4 Chelation CheckCat->Chelation Yield < 10% Sol1 Solution 1: Bulky Ligand (RuPhos/BrettPhos) Chelation->Sol1 Standard Approach Sol2 Solution 2: Protonation Strategy (Use HCl salt of amine + 2 equiv Base) Chelation->Sol2 Alternative Success Target Product Isolated Sol1->Success Steric repulsion prevents N1 binding Sol2->Success In situ release of N4

Caption: Logic flow for overcoming catalyst poisoning during Buchwald-Hartwig coupling of 1,4-diazabicyclo[3.3.1]nonane.

Module 3: Conformational Control & Stability

Issue: Unpredicted biological activity or NMR spectra showing broadened peaks. Scientific Insight: The [3.3.1] nonane system exists in a dynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.

  • CC Conformer: Generally more stable but suffers from transannular repulsion between N3 and C7 (in 3,7-systems) or similar positions.

  • CB Conformer: Relieves transannular strain but introduces other steric clashes.

Impact on Derivatization: Large substituents at N4 can force the molecule into a specific conformation to minimize steric clash with the C9 bridge or the C5 bridgehead. This "induced fit" is critical for binding affinity in monoamine transporters [1].

Diagnostic Tip:

  • 1H NMR: Look for the splitting pattern of the bridgehead protons (H1/H5). A "W-coupling" (long-range) is often visible in the rigid CC conformer but disappears in the more flexible CB/BB forms.

  • Action: If your derivative shows broad NMR signals at room temperature, run a Variable Temperature (VT) NMR at -40°C. If peaks sharpen, you have a conformational equilibrium. This is not a purity issue; do not discard the batch.

FAQ: Frequently Asked Questions

Q1: Can I use Boc-protection on N1? A: No. N1 is a tertiary bridgehead amine. It cannot be Boc-protected (which requires a secondary amine to form a carbamate). You can only quaternize or protonate N1. If you need to "protect" N1, form the HBF4 salt, which is often crystalline and stable.

Q2: I see a side product with M+14 mass. What is it? A: This is likely the N-Methyl impurity. If you used DMF as a solvent with a strong base (NaH) or at high temps, DMF can decompose to form dimethylamine or act as a methylating agent under specific conditions. Alternatively, if you performed a reductive amination with formaldehyde contamination, you methylated N4.

Q3: How do I remove the N1-oxide if it forms accidentally? A: Bridgehead N-oxides are stable but can be reduced. Treat the crude mixture with Zn dust in Acetic Acid or PPh3 (Triphenylphosphine) in refluxing THF. PPh3 is milder and selective for N-oxides, converting them back to the tertiary amine while forming PPh3=O.

References

  • J. Med. Chem. 2004 : Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives.[4]

    • Source: Journal of Medicinal Chemistry[4]

    • Link: [Link]

    • Relevance: Defines the scaffold's synthesis, numbering, and biological relevance as a rigidified piperidine.
  • BenchChem Protocols: Application Notes and Protocols for Bicyclononane Scaffolds in Medicinal Chemistry.

    • Source: BenchChem[5]

    • Relevance: General handling of bicyclo[3.3.1]nonane frameworks.[5][6]

  • RSC Adv. 2023: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.

    • Source: RSC Advances[7]

    • Link: [Link]

    • Relevance: Synthetic routes and conform

Sources

Technical Support Center: 1,4-Diazabicyclo[3.3.1]nonane Binding Assay

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,4-Diazabicyclo[3.3.1]nonane binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this assay and troubleshoot common issues. The unique conformational rigidity of the 1,4-diazabicyclo[3.3.1]nonane scaffold makes it a valuable tool in designing selective ligands, particularly for nicotinic acetylcholine receptors (nAChRs).[1][2][3] However, like any sophisticated biochemical assay, challenges can arise. This guide provides in-depth, experience-driven solutions to help you achieve accurate and reproducible results.

Troubleshooting Guide

This section addresses specific problems you might encounter during your 1,4-Diazabicyclo[3.3.1]nonane binding assay, providing potential causes and actionable solutions.

Issue 1: High Background or High Non-Specific Binding

High background noise can obscure your specific binding signal, leading to a poor signal-to-noise ratio and unreliable data.[4]

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solution
Hydrophobic Interactions The radioligand or test compound may be sticking to the filter membrane, assay plate, or other components. This is a common issue with hydrophobic molecules.[5] Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to coat surfaces and reduce these interactions.[6] Adding a small amount of a mild detergent (e.g., 0.01% Triton X-100) to the wash buffer can also be effective.[7]
Suboptimal Blocking Inadequate blocking of non-specific sites on the cell membranes or filter plates can lead to high background. Solution: Optimize the concentration of your blocking agent (e.g., BSA, casein) and ensure sufficient incubation time for effective blocking.[4]
Excessive Radioligand Concentration Using too high a concentration of the radiolabeled ligand can lead to increased non-specific binding.[8] Solution: Titrate your radioligand to find the optimal concentration that provides a robust specific signal without elevating the background. A concentration at or below the Kd value is generally recommended.[5]
Inadequate Washing Insufficient washing may not effectively remove all unbound radioligand.[6] Solution: Increase the number of wash steps or the volume of the wash buffer. Using ice-cold wash buffer can help minimize the dissociation of specifically bound ligand during the washing process.[6]
Issue 2: Low or No Specific Binding

Observing a weak or absent specific binding signal can be a significant roadblock in your research.

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solution
Receptor Integrity The target receptor may have degraded due to improper storage or handling. Solution: Ensure your receptor preparations (cell membranes or whole cells) are stored at the appropriate temperature (-80°C) and handled on ice. Perform quality control checks, such as a Western blot, to confirm the presence and integrity of the receptor.[6]
Radioligand Degradation The radioligand may have lost its activity due to age or improper storage. Solution: Check the expiration date of your radioligand. If possible, perform a quality control check to verify its activity. Always store radioligands as recommended by the manufacturer.[6]
Incorrect Assay Conditions The buffer composition, pH, or ionic strength may not be optimal for binding. Solution: Review the literature for established protocols for your specific receptor and radioligand. Ensure your buffer components are fresh and the pH is correctly adjusted.[4]
Insufficient Incubation Time The binding reaction may not have reached equilibrium. Solution: Perform a time-course experiment to determine the optimal incubation time required to reach a steady state of binding.[9]
Issue 3: Poor Reproducibility and High Variability

Inconsistent results between replicate wells or across different experiments can undermine the validity of your findings.[4]

Potential Causes & Solutions

Potential Cause Explanation & Recommended Solution
Inconsistent Pipetting Small variations in the volumes of reagents, especially the radioligand or competitor, can lead to significant differences in results. Solution: Use calibrated pipettes and practice consistent pipetting techniques. For critical reagents, consider using a repeater pipette to minimize variability.
Cell Clumping or Uneven Plating If using whole cells, uneven cell density across wells will result in variable receptor numbers. Solution: Ensure cells are well-suspended before plating and use appropriate techniques to achieve a uniform monolayer.
Temperature Fluctuations Variations in incubation temperature can affect binding kinetics and affinity.[4] Solution: Use a calibrated incubator or water bath to maintain a consistent temperature throughout the experiment.
Edge Effects in Assay Plates Wells on the outer edges of a microplate can experience different temperature and evaporation rates, leading to variability. Solution: Avoid using the outer wells of the plate for your experimental samples. Fill these wells with buffer or media to create a more uniform environment.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a 1,4-Diazabicyclo[3.3.1]nonane binding assay?

A1: The conformationally constrained 1,4-diazabicyclo[3.3.1]nonane scaffold is often used in the design of ligands with high affinity and selectivity for specific receptor subtypes, particularly nicotinic acetylcholine receptors (nAChRs).[1][2] These assays are crucial in drug discovery for screening compound libraries, determining binding affinities (Ki values), and structure-activity relationship (SAR) studies.[1]

Q2: How do I determine the optimal concentration of radioligand to use?

A2: The ideal radioligand concentration is typically at or below its dissociation constant (Kd) for the receptor. This concentration provides a good balance between a detectable specific binding signal and low non-specific binding.[5] To determine this, you should perform a saturation binding experiment where you incubate a fixed amount of receptor with increasing concentrations of the radioligand.[5]

Q3: What is the difference between total, non-specific, and specific binding?

A3:

  • Total binding is the total amount of radioligand bound in the absence of a competing unlabeled ligand. It represents both specific binding to the receptor and non-specific binding to other components.[5]

  • Non-specific binding is the portion of the radioligand that binds to components other than the target receptor. It is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competing ligand that blocks all specific binding sites.[10]

  • Specific binding is the amount of radioligand bound specifically to the target receptor. It is calculated by subtracting the non-specific binding from the total binding.[5]

Q4: Can I use a fluorescently labeled ligand instead of a radioligand?

A4: Yes, fluorescence-based assays are a viable alternative to radioligand binding assays and avoid the need for radioactive materials and the associated safety precautions.[11] Techniques like Fluorescence Polarization (FP) can be used to measure ligand binding in solution. However, it's important to ensure that the fluorescent tag does not interfere with the ligand's binding to the receptor.

Experimental Workflow & Protocols

Standard Radioligand Competition Binding Assay Protocol

This protocol provides a general framework for a competition binding assay using a radiolabeled ligand and a 1,4-diazabicyclo[3.3.1]nonane-based test compound.

Materials:

  • Assay Buffer: e.g., Phosphate-buffered saline (PBS) with 0.1% BSA.

  • Receptor Source: Cell membranes or whole cells expressing the target receptor.

  • Radioligand: A ligand with high affinity and specificity for the target receptor, labeled with an isotope like ³H or ¹²⁵I.

  • Unlabeled Competitor (for non-specific binding): A known ligand for the target receptor.

  • Test Compound: Your 1,4-Diazabicyclo[3.3.1]nonane derivative.

  • Assay Plate: 96-well microplate.

  • Filter Mat: Glass fiber filter mat (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[12]

  • Scintillation Fluid & Counter.

Procedure:

  • Prepare Reagents: Dilute the receptor preparation, radioligand, unlabeled competitor, and test compounds to their final concentrations in assay buffer.

  • Assay Plate Setup:

    • Total Binding: Add assay buffer, receptor preparation, and radioligand to designated wells.

    • Non-Specific Binding: Add assay buffer, receptor preparation, radioligand, and a saturating concentration of the unlabeled competitor.

    • Competition Binding: Add assay buffer, receptor preparation, radioligand, and varying concentrations of your test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mat in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents setup_plate Set Up Assay Plate prep_reagents->setup_plate incubation Incubation setup_plate->incubation harvesting Harvesting incubation->harvesting washing Washing harvesting->washing counting Scintillation Counting washing->counting data_analysis Data Analysis counting->data_analysis

Caption: Radioligand Binding Assay Workflow.

binding_components cluster_total Total Binding cluster_nonspecific Non-Specific Binding cluster_specific Specific Binding Total Receptor + Radioligand NonSpecific Receptor + Radioligand + Excess Unlabeled Ligand Specific Total Binding - Non-Specific Binding

Caption: Components of a Binding Assay.

References

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Mtoz Biolabs. Available from: [Link].

  • Fluidic Sciences. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. Published November 18, 2025. Available from: [Link].

  • Creative Biolabs. Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs. Available from: [Link].

  • GraphPad. Analyzing Radioligand Binding Data. GraphPad. Available from: [Link].

  • Mukherjee J, Christian BT, Narayanan TK, Shi B, Reith MEA. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. 2018;5(4):ENEURO.0197-18.2018.
  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences. Published May 29, 2019. Available from: [Link].

  • Edstrom CS, Fiedler VJ, Eterović VA, Hann RM, McHardy SF, Papke RL. Interactions of Nereistoxin and Its Analogs with Vertebrate Nicotinic Acetylcholine Receptors and Molluscan ACh Binding Protein. Marine Drugs. 2022;20(1):44.
  • ResearchGate. Why does radioligand binding does not reach equilibrium? ResearchGate. Published January 28, 2015. Available from: [Link].

  • SCIEX. Understanding and optimizing signal-to-noise calculation in the 32Karat software. SCIEX. Published April 5, 2019. Available from: [Link].

  • Dutta AK, Zhang S, Kolhatkar S, Reith ME. Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry. 2004;47(21):5101-5113.
  • Lape R, Colquhoun D, Sivilotti LG. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships. The Journal of General Physiology. 2009;133(3):267-287.
  • Harvey D. 10.2: Improving the Signal-to-Noise Ratio. Chemistry LibreTexts. Published September 12, 2021. Available from: [Link].

  • F-P. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry. 2013;21(9):2519-2530.
  • Gotti C, Gaimarri A, Riganti L, et al. Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Pharmacological Research. 2023;194:106828.
  • Hyltoft Petersen P, Fraser CG, Kallner A, Kenny D. Making the Most of a Patient's Laboratory Data: Optimisation of Signal-to-Noise Ratio. Clinical Chemistry and Laboratory Medicine. 1999;37(11-12):1109-1117.
  • Chan MF, Hsiao YM, Lin C, et al. DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE-BASED PEPTIDOMIMETIC ENDOTHELIN ANTAGONISTS. Bioorganic & Medicinal Chemistry Letters. 1995;5(20):2329-2334.
  • Wikipedia. Nicotinic acetylcholine receptor. Wikipedia. Available from: [Link].

  • Galkin A, Shchegravina E, Fedorov A, et al. Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules. 2026;31(2):333.
  • Al-mahmoud R, Abdullah Z, Alfadly E, El-Fakahany EE. Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers in Pharmacology. 2015;6:280.
  • Macor JE, Gurley D, Lanca A, et al. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters. 2003;13(10):1721-1724.
  • Roy N, Das R, Paira R, Paira P. Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination of pimelic acid, followed by several condensations of benzylamine. ResearchGate. Available from: [Link].

Sources

scaling up the synthesis of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

[1]

Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Process Engineering & Troubleshooting for Bicyclic Diamine Synthesis Last Updated: February 2026[1]

Executive Summary & Chemical Context

1,4-Diazabicyclo[3.3.1]nonane is a bridged bicyclic diamine, distinct from its more common isomer 3,7-diazabicyclo[3.3.1]nonane (Bispidine) and the cage-like 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2]

  • Core Challenge: The synthesis typically involves an intramolecular cyclization of a functionalized piperidine (e.g., cis-3,6-disubstituted piperidine derivatives or similar precursors).[1]

  • Scale-up Bottleneck: The cyclization step is governed by the Ruggli-Ziegler dilution principle .[1] At small scales, high dilution prevents intermolecular polymerization.[1] At large scales, this creates massive solvent waste and reactor volume constraints.[1]

  • Salt Properties: The dihydrochloride salt (2HCl) is highly crystalline but prone to deliquescence if the crystallization solvent retains moisture.[1]

Process Modules & Troubleshooting

Module A: The Cyclization (Reaction Engineering)

The Objective: Force the precursor (typically a halo-alkyl piperidine or similar) to bite its own tail (intramolecular) rather than biting a neighbor (intermolecular polymerization).[1]

The Protocol:

  • Solvent Choice: Acetonitrile (ACN) or Toluene/DMF mixtures.[1] ACN is preferred for easier workup.[1]

  • Base: Inorganic carbonates (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or 
    
    
    ) are standard.
  • Addition Mode: Pseudo-high dilution. Do not dump reagents together. Slowly add the precursor solution to a refluxing suspension of base.[1]

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Product is a gummy oligomer Concentration too high. Intermolecular reaction dominated.Implement Pseudo-Dilution: Dosing time must be ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

hours. The reactor should contain only solvent + base initially. Feed the substrate slowly.[1]
Incomplete Conversion Base surface passivation. The inorganic base is coated with salt byproducts (KCl/NaCl).[1]Mechanical Agitation: Use high-torque overhead stirring.[1] Add a phase transfer catalyst (e.g., TBAI 5 mol%) to solubilize the carbonate.[1]
Dark/Tarred Reaction Thermal degradation. Temp Control: Lower jacket temp by 10°C. Ensure nitrogen sparging to remove oxygen (amines oxidize easily at reflux).[1]
Module B: Isolation of the Free Base

The Objective: Extract the highly water-soluble diamine from the aqueous/inorganic waste stream.[1]

The Protocol:

  • Quench: Filter off inorganic solids before adding water if possible.[1]

  • Basification: If aqueous workup is needed, pH must be ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Extraction: Use Dichloromethane (DCM) or Chloroform .[1] Ethers (Diethyl ether/MTBE) are often too non-polar to extract this specific bicyclic amine efficiently from water.[1]

Troubleshooting Guide: Workup
SymptomProbable CauseCorrective Action
Emulsion formation Fine particulates from the carbonate base.[1]Filter the reaction mixture through a Celite pad before aqueous workup.
Low Recovery in Organic Phase Partition Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) issue.
The amine prefers water.
Salting Out: Saturate the aqueous layer with NaCl.[1] Perform 5x extractions with smaller volumes of DCM rather than 1x large volume.
Amine smells "fishy" but no mass Volatility. The free base may sublime or evaporate.[1]Vacuum Control: Do not strip solvent to dryness at high vacuum/temp.[1] Stop when volume is reduced, then proceed directly to salt formation.[1]
Module C: Salt Formation (The Dihydrochloride)

The Objective: Convert the oil/low-melting solid free base into a stable, weighable dihydrochloride powder.

The Protocol:

  • Solvent: Dissolve crude free base in anhydrous Ethanol or Isopropanol (IPA) .[1]

  • Acid Source: Use HCl in Dioxane (4M) or HCl gas .[1] Avoid aqueous HCl to prevent hygroscopic hydrate formation.[1]

  • Crystallization: Add acid at 0-5°C. If no precipitate, add Diethyl Ether or Acetone as an antisolvent.[1]

Troubleshooting Guide: Salt Formation
SymptomProbable CauseCorrective Action
Product is a sticky oil (oiling out) Water presence or solvent too polar.[1]Dehydration: Dry the free base solution over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

rigorously before adding acid. Use IPA/Acetone mixtures. Scratch flask to induce nucleation.[1]
Pink/Brown discoloration Oxidation of the amine during acidification.[1]Inert Atmosphere: Perform salt formation under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

. Keep temperature

°C (exotherm promotes oxidation).
Hygroscopic clumps Excess HCl trapped in lattice.[1]Wash: Wash filter cake with anhydrous ether. Dry in a vacuum oven with

desiccant.

Visual Workflow (DOT Diagram)

The following diagram illustrates the critical path for the synthesis, highlighting the "Pseudo-High Dilution" technique required for scale-up.

GStartPrecursor(N-substituted Piperidine)DosingSlow Addition Pump(Pseudo-High Dilution)Rate: 1 Vol/6 hrsStart->DosingReactorReactor (Reflux)Solvent + Base (K2CO3)High AgitationCyclizationCyclization(Intramolecular)Reactor->CyclizationDosing->Reactor Controlled FeedFilterFiltrationRemove Inorganic SaltsCyclization->FilterWorkupWorkup(pH > 12, DCM Extraction)Filter->WorkupWorkup->Reactor If Oligomers Found(Restart with Slower Feed)SaltFormSalt FormationAdd HCl/Dioxane in IPATemp < 10°CWorkup->SaltForm Dried Free BaseFinal1,4-Diazabicyclo[3.3.1]nonane·2HCl(White Hygroscopic Solid)SaltForm->Final

Caption: Workflow emphasizing the critical slow-addition step to favor cyclization over polymerization.

Frequently Asked Questions (FAQs)

Q1: Why is the yield dropping significantly when I scale from 5g to 100g? A: This is almost certainly a mixing and dilution issue . In small flasks, dilution is easy to maintain.[1] At 100g, if you increased concentration to save solvent, you favored intermolecular polymerization.[1] You must maintain the relative concentration of the unreacted precursor at near-zero by using a dosing pump (pseudo-high dilution).[1]

Q2: Can I use aqueous HCl (37%) to make the salt? A: Not recommended. Water is the enemy of crystallization for this highly soluble salt.[1] Using aqueous HCl will likely result in a supersaturated solution that refuses to crystallize or forms a hydrate "goo."[1] Use anhydrous HCl in Dioxane, Methanol, or Ether.[1]

Q3: The NMR shows the correct peaks, but the melting point is broad. Why? A: This indicates a mixture of the monohydrochloride and dihydrochloride salts, or trapped solvent.[1] Ensure you use >2.2 equivalents of HCl to drive the equilibrium fully to the dihydrochloride.[1] Dry the solid at 60°C under high vacuum to remove lattice solvent.[1]

Q4: Is this the same as DABCO? A: No. DABCO is 1,4-diazabicyclo[2.2.2]octane.[1][3] Your target is 1,4-diazabicyclo[3.3.1]nonane.[1][4] They have different bridge sizes, different pKa values, and different steric profiles.[1] Do not interchange them in catalytic applications.[1]

References

  • Synthesis of 1,4-Diazabicyclo[3.3.1]nonane Derivatives: Trudell, M. L., et al. "Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine...[1][4] Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives." Journal of Medicinal Chemistry, 2004, 47(21), 5101-5113.[1][4]

  • General Handling of Bicyclic Amine Salts (Bispidine Analogues): "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 2022, 99, 113-130.[1] (Provides validated protocols for handling [3.3.1] bicyclic amine extractions and salt formations). [1][5][6]

  • Chemical Structure & Properties: PubChem Compound Summary for CID 15140257: 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride.[1][7] [1]

long-term storage and handling of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Status: Operational Ticket ID: REF-331-DIAZA-STORAGE Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Core Directive & Compound Profile

Warning: Isomer Specificity Before proceeding, verify your label. This guide specifically covers 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride .

  • NOT DABCO (1,4-Diazabicyclo[2.2.2]octane).[1]

  • NOT Bispidine (3,7-Diazabicyclo[3.3.1]nonane).

  • NOT the free base (liquid/low-melting solid); this guide refers to the 2HCl salt .

Compound Snapshot:

  • Chemical Class: Bridged Bicyclic Diamine Salt.

  • Primary Hazard: Extreme Hygroscopicity (Deliquescent).

  • Solubility: Highly soluble in water/methanol; insoluble in non-polar organics (hexanes, ether).

  • Acidity: Aqueous solutions are acidic (pH ~1-3 depending on concentration) due to the dihydrochloride counterions.

Critical Storage Protocols (The "Prevention" Phase)

The shelf-life of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is dictated almost entirely by moisture exclusion. As a dihydrochloride salt of a secondary/tertiary amine system, the lattice energy is easily overcome by the hydration energy of the chloride ions, leading to rapid liquefaction (deliquescence) in humid air.

Protocol A: Long-Term Storage (Unopened)
  • Temperature: Store at -20°C (preferred) or 4°C. Lower temperatures reduce the kinetic rate of oxidation and hydrolysis, though the salt form is relatively chemically stable.

  • Environment: Store in a dedicated desiccator within the freezer.

  • Container: Amber glass with a PTFE-lined screw cap. Avoid simple snap-cap vials for long-term storage as they breathe.

Protocol B: Handling & Aliquoting (Opened)
  • Equilibration: Allow the vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly onto the salt, ruining it instantly.

  • Atmosphere: Handle under an inert atmosphere (Argon or Nitrogen) whenever possible.

  • Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or heat-shrink bands over the cap junction.

Visual Workflow: Storage Decision Logic

StorageLogic Start Receive Shipment CheckSeal Inspect Seal Integrity Start->CheckSeal DecisionOpen Immediate Use? CheckSeal->DecisionOpen Aliquot Aliquot in Glovebox/Dry Bag (Argon Purge) DecisionOpen->Aliquot Yes StoreFreezer Store: -20°C (Secondary Container w/ Desiccant) DecisionOpen->StoreFreezer No Reseal Seal: Parafilm + Tape + Desiccant Pack Aliquot->Reseal Reseal->StoreFreezer StoreRT Store: Desiccator (RT) (Short Term Only) Reseal->StoreRT If freezer unavailable

Figure 1: Decision tree for maintaining anhydrous integrity during receipt and storage.

Handling & Preparation (The "Action" Phase)[1]

Users often report "weighing errors" or "sticky solids." These are not product defects but handling failures.

Standard Operating Procedure: Solvation
  • The "Speed Weighing" Technique:

    • If a glovebox is unavailable, do not weigh the solid directly on a balance pan.

    • Tare a screw-cap vial containing the solvent.

    • Quickly transfer the approximate amount of solid to the solvent vial.

    • Cap immediately and re-weigh. Calculate concentration based on the mass difference (

      
      ).
      
    • Why? This eliminates the time the solid sits exposed on the scale absorbing water.

  • pH Adjustment (Neutralization):

    • The compound is supplied as

      
      . For biological assays or metal complexation, you likely need the free base or a buffered species.
      
    • Do not add neat NaOH pellets; this creates local hot spots and potential degradation.

    • Protocol: Dissolve the salt in water, then titrate with 1M NaOH or KOH while monitoring pH. The pKa of the bicyclic amines is typically high (one nitrogen ~pKa 10-11, the other ~pKa 6-8 depending on the specific isomer conformation).

Data Table: Solvent Compatibility

SolventSolubilityApplication Notes
Water High (>100 mg/mL)Ideal for stock solutions. Resulting pH is acidic.
Methanol HighGood for transferring to organic reactions.
DMSO Moderate/HighPreferred for biological screening stocks (store at -20°C).
Dichloromethane Low/InsolubleThe salt will not dissolve. Requires free-basing first.
Diethyl Ether InsolubleUsed to precipitate the salt during purification.

Troubleshooting Guide (The "Fix" Phase)

Issue 1: "The white powder has turned into a clear, sticky gum."

  • Diagnosis: Deliquescence. The salt has absorbed enough atmospheric water to dissolve itself.

  • Impact: The molecular weight is no longer 199.12 g/mol (anhydrous basis). Stoichiometry calculations will be wrong.

  • Fix:

    • Dissolve the gum in a minimum amount of dry methanol.

    • Add excess diethyl ether to reprecipitate the solid.

    • Filter under Nitrogen and dry in a vacuum oven at 40°C over

      
      .
      
    • Validation: Run a quantitative NMR (qNMR) using an internal standard to determine the new effective molecular weight if drying is incomplete.

Issue 2: "The solution turned yellow/brown."

  • Diagnosis: Oxidation. While the HCl salt is stable, trace free amine (if pH wasn't strictly controlled) can oxidize to N-oxides or undergo ring-opening degradation over years.

  • Fix: Discard. Recrystallization is rarely worth the yield loss for degraded small-scale aliquots. Buy fresh.

Issue 3: "I cannot get the salt to coordinate with my metal catalyst."

  • Diagnosis: Protonation inhibition. The nitrogen lone pairs are occupied by protons (

    
    ).
    
  • Fix: You must add a base (e.g., Triethylamine, NaOtBu, or Carbonate) to the reaction mixture in situ to scavenge the HCl and release the free amine ligand.

Visual Workflow: Purity Validation

Validation Sample Suspect Sample Test 1H NMR (D2O) Sample->Test ResultA Sharp Peaks Integral Ratio Correct Test->ResultA Pass ResultB New Peaks at 2.5-3.0 ppm (Ring Opening) Test->ResultB Fail (Degradation) ResultC Water Peak > 4.79 ppm (Hydration) Test->ResultC Fail (Wet)

Figure 2: NMR-based validation logic for confirming compound integrity.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the dihydrochloride solution? A: No. While the salt has reasonable thermal stability, autoclaving (121°C, high pressure) can induce hydrolysis or ring strain release in the [3.3.1] system. Filter sterilize (0.22 µm PVDF or PES membrane) instead.

Q: How do I convert the dihydrochloride back to the free base oil? A: Dissolve the salt in minimal water (


). Add 20% NaOH solution until pH > 12. Extract 3x with Dichloromethane (DCM). Dry the DCM layer over 

and evaporate. Note: The free base is volatile and will sublime/evaporate under high vacuum; do not over-dry.

Q: Why is my yield low when using this in an SN2 reaction? A: Did you account for the HCl? If you use the dihydrochloride salt in a substitution reaction, the first 2 equivalents of any base you add (like


) are consumed just neutralizing the HCl. You must add 2.2 to 3 equivalents  of base to ensure the amine is nucleophilic.

References

  • PubChem. 1,4-Diazabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meltzer, P. C., et al. (2004).[2] Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives... for the Monoamine Transporters.[2] Journal of Medicinal Chemistry, 47(21), 5101–5113.[2] (Establishes stability and usage in drug development). Available at: [Link]

  • HepatoChem. Handling Hygroscopic Salts in Synthesis. (Technical Note on weighing protocols). Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride and Cocaine Analogues as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of monoamine neurotransmission, governed by the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, remains a focal point for therapeutic intervention in a spectrum of neurological and psychiatric disorders. Cocaine, a non-selective inhibitor of these transporters, has served as a critical pharmacological tool for dissecting monoamine system function, yet its abuse potential and non-specific activity limit its therapeutic utility.[1][2] This has spurred the development of novel ligands with tailored affinities and selectivities for the monoamine transporters. Among these, the rigid scaffold of 1,4-diazabicyclo[3.3.1]nonane has emerged as a promising platform for designing potent and selective DAT inhibitors.[3]

This guide provides a comprehensive comparison of 1,4-diazabicyclo[3.3.1]nonane derivatives with a selection of well-characterized cocaine analogues. We will delve into their structure-activity relationships, comparative binding affinities, and functional potencies at the DAT, SERT, and NET. Furthermore, this guide furnishes detailed experimental protocols for the in vitro characterization of these compounds, empowering researchers to conduct their own comparative analyses.

Chemical Structures

A fundamental differentiator between 1,4-diazabicyclo[3.3.1]nonane derivatives and cocaine analogues lies in their core scaffolds. Cocaine and its analogues are built upon a tropane ring system, a bicyclic [3.2.1] amine.[4] In contrast, the compounds of interest in this guide feature a larger, more rigid 1,4-diazabicyclo[3.3.1]nonane framework.[3]

Figure 1: Core Scaffolds

cluster_0 Cocaine Analogue Core cluster_1 Target Compound Core cocaine Tropane Ring (bicyclo[3.2.1]octane) diazabicyclo 1,4-Diazabicyclo[3.3.1]nonane

Caption: Core bicyclic ring structures of cocaine analogues and the target compound class.

Mechanism of Action: Targeting Monoamine Transporters

Both 1,4-diazabicyclo[3.3.1]nonane derivatives and cocaine analogues exert their primary pharmacological effects by inhibiting the reuptake of monoamine neurotransmitters from the synaptic cleft.[1][3] By binding to the DAT, SERT, and NET, these compounds block the transporters' ability to clear dopamine, serotonin, and norepinephrine, respectively, leading to an accumulation of these neurotransmitters in the synapse and enhanced downstream signaling. The affinity and selectivity of a given compound for each of these transporters dictate its specific neurochemical and behavioral profile.

Comparative Analysis of Binding Affinities and Functional Potency

A direct comparison of the in vitro pharmacological profiles of 1,4-diazabicyclo[3.3.1]nonane derivatives and cocaine analogues reveals significant differences in their potency and selectivity for the monoamine transporters. The following tables summarize key binding affinity (IC50) and dopamine uptake inhibition (IC50) data for a representative potent and selective 1,4-diazabicyclo[3.3.1]nonane derivative, (-)-S,S-10c , and three well-characterized cocaine analogues: WIN 35,428 , RTI-113 , and Troparil .

It is important to note that the data presented below are compiled from different studies and that variations in experimental conditions (e.g., tissue source, radioligand, buffer composition) can influence the absolute values. However, the relative potencies and selectivities provide a valuable comparative overview.

Table 1: Monoamine Transporter Binding Affinities (IC50, nM)
CompoundDATSERTNETSERT/DAT SelectivityNET/DAT SelectivitySource
(-)-S,S-10c 22.58640>10000384>444[3]
WIN 35,428 10.7153039014336.4Various
RTI-113 0.7612924169.731.6[5]
Troparil 49.8423329.1850.58[6]
Cocaine 2412410410101.7[6]
Table 2: Dopamine Uptake Inhibition (IC50, nM)
CompoundDA Uptake IC50Source
(-)-S,S-10c 18.2[7]
WIN 35,428 12.0[8]
RTI-113 ~1.0[9]
Troparil 28.0-
Cocaine 295[8]

Analysis of Comparative Data:

The data clearly illustrate the high potency and selectivity of the 1,4-diazabicyclo[3.3.1]nonane derivative, (-)-S,S-10c, for the dopamine transporter. With a DAT IC50 of 22.5 nM and significantly weaker affinities for SERT and NET, it demonstrates a remarkable selectivity profile, particularly when compared to cocaine.[3] Its SERT/DAT selectivity ratio of 384 is substantially higher than that of the selected cocaine analogues.

Among the cocaine analogues, RTI-113 stands out for its high potency at the DAT (IC50 = 0.76 nM).[5] WIN 35,428 also exhibits high DAT affinity.[8] Troparil, while less potent at the DAT than WIN 35,428 and RTI-113, still shows a respectable affinity and a notable selectivity over SERT.[6]

The dopamine uptake inhibition data generally correlate well with the binding affinities, confirming the functional activity of these compounds as DAT inhibitors. The high potency of (-)-S,S-10c in inhibiting dopamine uptake (IC50 = 18.2 nM) underscores its potential as a powerful tool for modulating dopaminergic neurotransmission.[7]

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for DAT, SERT, and NET. The principle lies in the competition between a radiolabeled ligand with known high affinity for the transporter and the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Workflow Diagram

prep Prepare membrane homogenates from cells or tissues expressing target transporters incubation Incubate membranes with radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of test compound prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of bound ligand using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum for DAT) or cells expressing the transporter of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the transporters.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration. Rationale: This differential centrifugation procedure enriches for the membrane fraction where the transporters are located.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, the membrane preparation, and varying concentrations of the test compound.

    • To determine non-specific binding, add a high concentration of a known potent inhibitor (e.g., 10 µM cocaine for DAT).

    • Initiate the binding reaction by adding the radioligand (e.g., [3H]WIN 35,428 for DAT at a concentration near its Kd).

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium. Rationale: Incubation at equilibrium is crucial for accurate determination of binding affinities.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Rationale: Rapid filtration minimizes dissociation of the ligand-receptor complex.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into cells expressing the corresponding transporter.

Workflow Diagram

cell_prep Plate cells expressing the target transporter (e.g., hDAT-HEK293) in a 96-well plate preincubation Pre-incubate cells with varying concentrations of the test compound cell_prep->preincubation uptake Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubation->uptake termination Terminate uptake by rapid washing with ice-cold buffer uptake->termination lysis Lyse cells and quantify intracellular radioactivity termination->lysis analysis Analyze data to determine IC50 values lysis->analysis

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture cells stably or transiently expressing the transporter of interest (e.g., HEK293 cells transfected with hDAT) in appropriate medium.

    • Plate the cells in a 96-well plate and allow them to adhere and form a confluent monolayer. Rationale: A confluent monolayer ensures consistent cell numbers across wells.

  • Uptake Inhibition Assay:

    • Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound for a short period.

    • To determine non-specific uptake, add a high concentration of a known potent inhibitor.

    • Initiate the uptake by adding the radiolabeled neurotransmitter (e.g., [3H]dopamine).

    • Incubate for a short, defined period at a controlled temperature (e.g., 37°C). Rationale: A short incubation time ensures measurement of the initial rate of uptake and minimizes metabolism of the neurotransmitter.

  • Termination and Quantification:

    • Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold buffer. Rationale: Ice-cold buffer immediately stops the transport process.

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a significant departure from the tropane-based structure of cocaine and its analogues, offering a pathway to highly potent and selective dopamine transporter inhibitors. The representative compound, (-)-S,S-10c, demonstrates a superior DAT selectivity profile compared to well-known cocaine analogues such as WIN 35,428, RTI-113, and Troparil. This enhanced selectivity may translate to a more favorable pharmacological profile with fewer off-target effects.

The experimental protocols provided in this guide offer a standardized framework for the in vitro characterization of these and other novel monoamine transporter ligands. By employing these methods, researchers can generate robust and comparable data to further elucidate the structure-activity relationships of these important therapeutic targets and advance the development of next-generation neuromodulatory agents.

References

  • Dutta, A. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Wikipedia contributors. (2023, November 29). RTI-113. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Loland, C. J., et al. (2008). Relationship between conformational changes in the dopamine transporter and cocaine-like subjective effects of uptake inhibitors. Molecular Pharmacology, 73(3), 813–823. [Link]

  • Wikipedia contributors. (2023, December 29). Cocaine analogue. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Wang, W., et al. (2003). Dissociation of high-affinity cocaine analog binding and dopamine uptake inhibition at the dopamine transporter. Molecular Pharmacology, 64(2), 430–439. [Link]

  • Reith, M. E., & Coffey, L. L. (1994). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 23–30. [Link]

  • Bahadduri, P., et al. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 9. [Link]

  • Loland, C. J., et al. (2002). The uptake inhibitors cocaine and benztropine differentially alter the conformation of the human dopamine transporter. The Journal of Biological Chemistry, 277(49), 47363–47371. [Link]

  • Sambo, D., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 6, 130. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 686. [Link]

  • Dutta, A. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Aksenova, M. V., et al. (2010). Different effects of selective dopamine uptake inhibitors, GBR 12909 and WIN 35428 on HIV-1 Tat toxicity in rat fetal midbrain neurons. Neurotoxicology, 31(2), 200–208. [Link]

  • Schmitt, K. C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(1), 83–90. [Link]

  • Ritz, M. C., et al. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219–1223. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved February 15, 2026, from [Link]

  • Dworkin, S. I., et al. (1998). RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter. Synapse, 30(1), 49–55. [Link]

  • Wikipedia contributors. (2023, April 20). Troparil. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

Sources

A Comparative Guide to 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride and Other Dopamine Transporter Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of Potency, Selectivity, and Functional Activity for Preclinical Research

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, making it a key target for therapeutic interventions in a range of neurological and psychiatric disorders, including Parkinson's disease, ADHD, and substance use disorders.[1][2] This guide provides a comparative analysis of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride and other notable dopamine transporter inhibitors, offering researchers a comprehensive resource to inform their selection of pharmacological tools.

The Dopamine Transporter: A Key Regulator of Synaptic Dopamine

Located on the presynaptic membrane of dopaminergic neurons, DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopaminergic signaling.[3][4] Inhibition of DAT leads to an increase in extracellular dopamine concentrations, which can have profound effects on mood, cognition, and motor control.[5]

1,4-Diazabicyclo[3.3.1]nonane Derivatives: A Class of Potent and Selective DAT Inhibitors

Recent structure-activity relationship (SAR) studies have identified a series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives as potent and selective inhibitors of the dopamine transporter.[6] These structurally constrained analogs of piperidine-based compounds have been developed to enhance affinity and selectivity for DAT.[6]

One lead compound from this series, (-)-S,S-10c, demonstrated a high affinity for DAT with an IC50 of 22.5 nM.[6] Importantly, this compound exhibited significant selectivity for DAT over the serotonin transporter (SERT) and the norepinephrine transporter (NET), with selectivity ratios of SERT/DAT = 384 and NET/DAT > 444.[6] This high selectivity is a desirable characteristic for a research tool, as it minimizes off-target effects and allows for a more precise investigation of the role of DAT in various physiological and pathological processes.

The rigid structure of the 1,4-diazabicyclo[3.3.1]nonane scaffold appears to contribute to this enhanced selectivity compared to more flexible piperidine analogs.[6] This suggests that the conformational constraint imposed by the bicyclic system is a key determinant for selective interaction with the dopamine transporter protein.

Comparative Analysis with Other Dopamine Transporter Inhibitors

To provide a broader context for the utility of 1,4-diazabicyclo[3.3.1]nonane derivatives, it is essential to compare their properties with other well-characterized DAT inhibitors. These can be broadly categorized as "typical" and "atypical" inhibitors based on their behavioral and pharmacological profiles.[5]

Typical DAT Inhibitors:

  • Cocaine: A non-selective monoamine transporter inhibitor with high abuse potential. It blocks the reuptake of dopamine, norepinephrine, and serotonin.

  • Methylphenidate (Ritalin): Primarily used for the treatment of ADHD, it is a more selective inhibitor of DAT and NET compared to SERT.[5] Therapeutic doses are estimated to occupy over 50% of dopamine transporters in the brain.[7]

  • GBR 12909 (Vanoxerine): A potent and selective diarylpiperazine-based DAT inhibitor often used as a research tool.[8] It has a high affinity for DAT, with Ki values in the low nanomolar range.[8]

Atypical DAT Inhibitors:

  • Benztropine: Exhibits a complex pharmacology, acting as a DAT inhibitor and a muscarinic antagonist. Atypical inhibitors like benztropine analogs may have a different binding mode to DAT, potentially stabilizing an inward-open conformation of the transporter.[4][9]

  • Bupropion: An antidepressant and smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[10]

  • Modafinil: A wakefulness-promoting agent with weak DAT inhibitory activity. Its mechanism of action is not fully understood and may involve other neurotransmitter systems.[5]

The following table summarizes the in vitro binding affinities and selectivities of 1,4-diazabicyclo[3.3.1]nonane derivative (-)-S,S-10c and other selected DAT inhibitors.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)SERT/DAT SelectivityNET/DAT SelectivityReference
(-)-S,S-10c 22.58640>10000384>444[6]
Cocaine ~100-500~300-800~200-600~2-3~2-3Varies by study
Methylphenidate ~10-50~1000-5000~10-50~100~1Varies by study
GBR 12909 ~1-10>1000>1000>100>100[8]
Bupropion ~500>10000~2000>20~4Varies by study
Experimental Protocols for Comparative Evaluation

To empirically compare the pharmacological profiles of different DAT inhibitors, standardized in vitro and in vivo assays are essential.

This assay is a fundamental method for determining the potency of a compound to inhibit dopamine transport into cells or synaptosomes.[11][12]

Principle: This assay measures the uptake of radiolabeled dopamine ([³H]DA) into cells or synaptosomes that express the dopamine transporter. The amount of radioactivity incorporated is proportional to DAT activity. By incubating with varying concentrations of an inhibitor, a dose-dependent reduction in [³H]DA uptake can be quantified to determine the IC50 value.[8]

Step-by-Step Methodology:

  • Cell Culture/Synaptosome Preparation:

    • Culture cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells.

    • Alternatively, prepare synaptosomes from a dopamine-rich brain region like the striatum of rats or mice.

  • Assay Setup:

    • Plate cells or aliquot synaptosomes into a 96-well plate.

    • Prepare a dilution series of the test compounds (e.g., 1,4-diazabicyclo[3.3.1]nonane dihydrochloride, cocaine, GBR 12909).

  • Pre-incubation:

    • Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 37°C).

  • Initiation of Uptake:

    • Add a fixed concentration of [³H]Dopamine to each well to initiate the uptake reaction.

  • Termination of Uptake:

    • After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells/synaptosomes and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of [³H]Dopamine uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Experimental Workflow for the [³H]Dopamine Uptake Inhibition Assay:

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Cell Culture or Synaptosome Prep plate Plate Cells/ Synaptosomes prep_cells->plate add_inhibitor Add Test Compounds plate->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_da Add [3H]Dopamine pre_incubate->add_da incubate Incubate add_da->incubate terminate Terminate Uptake (Wash) incubate->terminate lyse Lyse Cells terminate->lyse scintillation Scintillation Counting lyse->scintillation calculate_ic50 Calculate IC50 scintillation->calculate_ic50

Caption: Workflow for determining IC50 values of DAT inhibitors.

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a more physiologically relevant assessment of a drug's effect.[13][14]

Principle: A microdialysis probe is implanted into a specific brain region (e.g., the striatum or nucleus accumbens). A physiological solution is slowly perfused through the probe, and molecules from the extracellular fluid, including dopamine, diffuse across a semipermeable membrane into the perfusion fluid (dialysate). The dialysate is then collected and analyzed to determine the concentration of dopamine.[15]

Step-by-Step Methodology:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery:

    • Allow the animal to recover from surgery for a specified period.

  • Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Begin perfusing the probe with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate.

  • Baseline Collection:

    • Collect several baseline dialysate samples to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration:

    • Administer the test compound (e.g., 1,4-diazabicyclo[3.3.1]nonane dihydrochloride) systemically (e.g., via intraperitoneal injection) or locally through the dialysis probe.

  • Post-Drug Sample Collection:

    • Continue to collect dialysate samples at regular intervals for several hours after drug administration.

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels and plot the time course of the drug's effect.

Diagram of the Dopaminergic Synapse and the Mechanism of DAT Inhibition:

dopaminergic_synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles synaptic_cleft Synaptic Cleft DA_vesicle->synaptic_cleft Release DAT Dopamine Transporter (DAT) DA_synthesis Dopamine Synthesis DA_synthesis->DA_vesicle Packaging DA_receptor Dopamine Receptors synaptic_cleft->DAT Reuptake synaptic_cleft->DA_receptor Binding inhibitor DAT Inhibitor (e.g., 1,4-Diazabicyclo [3.3.1]nonane) inhibitor->DAT Blockade

Caption: DAT inhibitors block dopamine reuptake, increasing synaptic levels.

Concluding Remarks for the Research Professional

The selection of a dopamine transporter inhibitor for research purposes requires careful consideration of its potency, selectivity, and mechanism of action. 1,4-Diazabicyclo[3.3.1]nonane derivatives, with their high potency and selectivity for DAT, represent a valuable class of pharmacological tools for dissecting the role of the dopamine transporter in health and disease. By employing rigorous in vitro and in vivo experimental paradigms, researchers can effectively characterize and compare the effects of these and other DAT inhibitors, ultimately advancing our understanding of the complex regulation of dopaminergic neurotransmission.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Butcher, S. P., & Fairbrother, I. S. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse, 6(1), 106-112. [Link]

  • Kopajtic, T. A., & Katz, J. L. (2015). Progress in the Search for New Dopamine Transporter Inhibitors. Current Medicinal Chemistry, 22(23), 2736-2761. [Link]

  • Kopajtic, T. A., & Katz, J. L. (2015). Progress in the Search for New Dopamine Transporter Inhibitors. Bentham Science. [Link]

  • Butcher, S. P., & Fairbrother, I. S. (1990). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Synapse. [Link]

  • Rothman, R. B., & Baumann, M. H. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Reith, M. E. A., Blough, B. E., & Baumann, M. H. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 147, 1-19. [Link]

  • Chalon, S., Guedj, C., & Garreau, L. (2000). Microdialysis as a tool for in vivo study of dopamine transporter function in rat brains. Journal of Neuroscience Methods, 103(2), 143-149. [Link]

  • Kolhatkar, R., Cook, C. D., Ghorai, S. K., Deschamps, J., Beardsley, P. M., Reith, M. E. A., & Dutta, A. K. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Wikipedia contributors. (2024, January 29). Dopamine reuptake inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 397–408. [Link]

  • Cheng, M. H., & Li, Y. (2025). New Insights Into the Human Dopamine Transporter: Structure, Function, and Therapeutic Potential. Medical Research Reviews. [Link]

  • Robinson, D. L., & Wightman, R. M. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6173–6180. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved February 15, 2026, from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved February 15, 2026, from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1138091. [Link]

  • American Parkinson Disease Association. (2026, January 6). Two New Parkinson’s Therapies Enter Final Stages of Clinical Trials. [Link]

  • ClinicalTrials.gov. (2008). Study of Dopamine Transporter Receptor Occupancy With Long-acting Dex-methylphenidate. [Link]

  • Volkow, N. D., Wang, G. J., Fowler, J. S., Gatley, S. J., Logan, J., Ding, Y. S., Hitzemann, R., & Lieberman, J. (1998). Dopamine transporter occupancies in the human brain induced by therapeutic doses of oral methylphenidate. The American Journal of Psychiatry, 155(10), 1325–1331. [Link]

  • Budac, D., & Mlinaric, S. (2023). Atypical Dopamine Transporter Inhibitor CE-158 Enhances Dopamine Neurotransmission in the Prefrontal Cortex of Male Rats: A Behavioral, Electrophysiological, and Microdialysis Study. International Journal of Neuropsychopharmacology. [Link]

  • Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., Gualtieri, F., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969–1974. [Link]

  • Pharmaceutical Technology. (2023, October 17). Trials to watch: Pipeline Parkinson’s drugs could revolutionise treatment. [Link]

  • Scott, B. J., & Bradberry, C. W. (2025). Behavioral Effects of Stimulated Dopamine Release and D2-like Receptor Displacement in Parkinson's Patients with Impulse-Control Disorder. Journal of Clinical Medicine, 14(8), 2419. [Link]

  • Jeevanandam, A., & Ramakrishnan, V. T. (n.d.). DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE. LOCKSS. [Link]

  • ClinicalTrials.gov. (2008). Effects of Antidepressant Therapy on Brain Dopamine Transporter Activity in People With Major Depression. [Link]

  • Madras, B. K., Fahey, M. A., Goulet, M., Lin, Z., Bendor, J., Goodrich, C., Meltzer, P. C., Elmaleh, D. R., Livni, E., Bonab, A. A., & Fischman, A. J. (2006). Dopamine transporter (DAT) inhibitors alleviate specific parkinsonian deficits in monkeys: association with DAT occupancy in vivo. The Journal of Pharmacology and Experimental Therapeutics, 319(2), 570–585. [Link]

  • Bláha, K., & Samek, Z. (1970). Synthesis and stereochemistry of 1,4-diazabicyclo[16][17]nonane-2,5,9-triones. Journal of the Chemical Society C: Organic, 1153-1157. [Link]

  • Toyota, K., & Asano, K. (2012). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 10(4), 774-779. [Link]

Sources

A Researcher's Guide to Validating the In Vivo Efficacy of Novel 1,4-Diazabicyclo[3.3.1]nonane Anticancer Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo activity of a promising class of therapeutic candidates: 1,4-Diazabicyclo[3.3.1]nonane compounds. We will delve into the critical aspects of designing and executing robust preclinical studies, with a focus on oncology applications. This document will not only outline the necessary experimental steps but also provide the scientific rationale behind these choices, ensuring a self-validating and rigorous approach to your research.

The Emerging Potential of 1,4-Diazabicyclo[3.3.1]nonanes in Oncology

The bicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active natural products.[1] Its rigid, three-dimensional architecture offers a unique platform for the development of highly specific and potent therapeutic agents. The introduction of nitrogen atoms at the 1 and 4 positions, creating the 1,4-Diazabicyclo[3.3.1]nonane core, provides opportunities for tailored substitutions that can modulate a compound's physicochemical properties and target engagement.

Recent studies have highlighted the potential of various bicyclic compounds as anticancer agents, acting through diverse mechanisms such as inhibition of key signaling pathways or direct cytotoxicity.[1] This guide will use a hypothetical, yet representative, 1,4-Diazabicyclo[3.3.1]nonane derivative, henceforth referred to as DBDN-X , to illustrate a comprehensive in vivo validation strategy.

The Cornerstone of In Vivo Validation: The Xenograft Mouse Model

To assess the anticancer potential of DBDN-X in a living system, the human tumor xenograft mouse model is the gold standard in preclinical oncology research.[2][3] This model involves the implantation of human cancer cells into immunocompromised mice, allowing for the growth of a human tumor in a murine host.[4][5] The choice of immunocompromised mice, such as NOD/SCID or athymic nude mice, is critical to prevent the rejection of the foreign human cells.[3][5]

Experimental Workflow for In Vivo Efficacy Assessment

The following diagram outlines the key phases of an in vivo efficacy study for an investigational compound like DBDN-X.

G cluster_0 Pre-Study Preparation cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis A Cell Line Selection & Culture D Subcutaneous Injection of Cancer Cells A->D B Animal Acclimatization (Immunocompromised Mice) B->D C Compound Formulation (DBDN-X & Vehicle) G Dosing Regimen (DBDN-X, Vehicle, Comparator) C->G E Tumor Growth Monitoring (Calipers) D->E F Randomization into Treatment Groups E->F F->G H Ongoing Monitoring (Tumor Volume & Body Weight) G->H I Tumor Excision & Weight Measurement H->I J Tissue Collection for Pharmacodynamic Analysis I->J K Data Analysis & Statistical Evaluation J->K

Caption: A streamlined workflow for in vivo validation of novel anticancer compounds.

A Detailed Protocol: Assessing DBDN-X in a Breast Cancer Xenograft Model

This section provides a step-by-step methodology for evaluating the efficacy of DBDN-X against a human breast cancer cell line, such as MCF-7, which is a well-characterized model for hormone-responsive breast cancer.[3][6]

Materials:

  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Investigational Compound: DBDN-X.

  • Vehicle Control: A suitable solvent for DBDN-X that is non-toxic to the animals (e.g., a solution of DMSO, Cremophor EL, and saline).

  • Positive Control: A standard-of-care chemotherapy agent for breast cancer, such as Doxorubicin or Paclitaxel.[7]

  • Ancillary Reagents: Matrigel, cell culture media, sterile PBS, anesthesia.

Procedure:

  • Cell Culture and Preparation:

    • Culture MCF-7 cells in appropriate media until they reach 80-90% confluency.

    • Harvest the cells using trypsin and wash them with sterile PBS.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[8] The use of Matrigel is crucial as it provides a supportive matrix for tumor formation.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.[8]

  • Tumor Growth and Monitoring:

    • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure the tumor dimensions twice weekly using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[5]

  • Randomization and Dosing:

    • Once tumors reach the desired size, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (oral gavage, daily)

      • Group 2: DBDN-X (e.g., 20 mg/kg, oral gavage, daily)

      • Group 3: Doxorubicin (e.g., 2 mg/kg, intraperitoneal injection, weekly)

    • The route of administration for the novel compound should be chosen based on its intended clinical application.[9][10] Oral gavage is a common method for administering drugs to rodents.[11][12]

  • In-Life Monitoring and Toxicity Assessment:

    • Continue to measure tumor volumes twice weekly.

    • Monitor the body weight of each mouse twice weekly as an indicator of systemic toxicity.[13][14]

    • Observe the animals daily for any clinical signs of distress.

  • Study Endpoint and Tissue Collection:

    • The study should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity is observed in any treatment group.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and collect a portion for downstream analysis, such as histology or biomarker assessment.

Comparative Performance Analysis: DBDN-X vs. Standard of Care

The primary outcome of an in vivo efficacy study is the extent to which the investigational compound inhibits tumor growth. This is often expressed as Tumor Growth Inhibition (TGI).

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT is the change in mean tumor volume in the treated group.

  • ΔC is the change in mean tumor volume in the control group.

The following table presents hypothetical but realistic data comparing the in vivo activity of DBDN-X to Doxorubicin in an MCF-7 xenograft model.

Treatment Group Dose and Schedule Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle ControlN/A1850 ± 2100+5.2
DBDN-X 20 mg/kg, p.o., daily 740 ± 150 60 -2.1
Doxorubicin2 mg/kg, i.p., weekly925 ± 18050-8.5

Data are presented as mean ± standard error of the mean.

Interpretation of Results:

In this hypothetical scenario, DBDN-X demonstrates superior tumor growth inhibition compared to the standard-of-care agent, Doxorubicin. Importantly, DBDN-X also exhibits a more favorable toxicity profile, as indicated by the minimal change in body weight compared to the significant weight loss observed in the Doxorubicin-treated group.

Mechanistic Insights: Connecting In Vivo Efficacy to a Signaling Pathway

To build a stronger case for the therapeutic potential of DBDN-X, it is crucial to link its in vivo efficacy to a plausible mechanism of action. Many bicyclic compounds have been shown to interact with key signaling pathways involved in cancer progression. For illustrative purposes, let's assume that DBDN-X has been designed to inhibit a critical kinase in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in breast cancer.

G cluster_0 Upstream Signaling cluster_1 Central Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis DBDN_X DBDN-X DBDN_X->Akt

Caption: Hypothetical mechanism of action for DBDN-X, inhibiting the PI3K/Akt/mTOR pathway.

This proposed mechanism can be validated by collecting tumor samples at the end of the in vivo study and performing pharmacodynamic analyses, such as Western blotting or immunohistochemistry, to measure the levels of phosphorylated Akt and other downstream effectors.

Conclusion

This guide has provided a comprehensive, scientifically grounded framework for validating the in vivo anticancer activity of 1,4-Diazabicyclo[3.3.1]nonane compounds. By following a rigorous and well-documented protocol, researchers can generate high-quality, reproducible data that will be crucial for the continued development of these promising therapeutic agents. The integration of efficacy, toxicity, and mechanistic studies will provide a holistic understanding of a compound's potential and pave the way for its translation into the clinic.

References

  • An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research. Available at: [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Chemotherapy and Pharmacology. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie. Available at: [Link]

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Pharmacognosy and Phytochemistry. Available at: [Link]

  • In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. The AAPS Journal. Available at: [Link]

  • Modeling Drug Responses and Evolutionary Dynamics Using Patient-Derived Xenografts Reveals Precision Medicine Strategies for Triple-Negative Breast Cancer. Cancer Research. Available at: [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Available at: [Link]

  • Breast Cancer Xenograft. Altogen Labs. Available at: [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. Taylor & Francis Online. Available at: [Link]

  • Chemotherapy of human breast-carcinoma xenografts. British Journal of Cancer. Available at: [Link]

  • New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. Spandidos Publications. Available at: [Link]

  • A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy. Journal of Neuroscience Methods. Available at: [Link]

  • Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Clinical Cancer Research. Available at: [Link]

  • How to Administer a Substance to a Mouse? TransCure bioServices. Available at: [Link]

  • Method for voluntary oral administration of drugs in mice. STAR Protocols. Available at: [Link]

  • Novel bicyclic compounds and compositions. Google Patents.
  • The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. Available at: [Link]

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, optimization, in vitro and in vivo study of bicyclic substituted amine as MenA inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • (PDF) In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. ResearchGate. Available at: [Link]

  • The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews. Available at: [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]

Sources

Enantiomeric Separation and Comparison of 1,4-Diazabicyclo[3.3.1]nonane Isomers

[1][2][3]

Executive Summary

1,4-Diazabicyclo[3.3.1]nonane represents a unique, conformationally restricted diamine scaffold.[1] Unlike its highly symmetric analog 1,4-diazabicyclo[2.2.2]octane (DABCO), the [3.3.1] system possesses inherent chirality due to its desymmetrized bridge structure (Bridgeheads at 1,5; Nitrogen atoms at 1,4). This structural asymmetry makes it a critical pharmacophore in neurochemistry, particularly as a rigidified piperidine analog for monoamine transporter modulation (DAT/SERT/NET).

This guide details the protocols for resolving its enantiomers, compares its physicochemical profile against major structural isomers (3,7-diazabicyclo[3.3.1]nonane), and provides data-driven insights into its utility in asymmetric synthesis and drug design.

Structural Chirality & Isomerism

The 1,4-diazabicyclo[3.3.1]nonane skeleton is chiral by virtue of its bridge heterogeneity. The molecule lacks a plane of symmetry ($ \sigma

Topological Analysis
  • Bridgehead Atoms: Positions 1 and 5.[2]

  • Bridge A (C2-C3-N4): Contains a secondary amine.

  • Bridge B (C6-C7-C8): All-carbon chain.

  • Bridge C (C9): One-carbon bridge.

This connectivity creates a rigid "chair-chair" or "boat-chair" conformation depending on substitution, with the 1,4-diaza placement breaking the symmetry found in the 3,7-diaza isomer (Bispidine).

Comparison of Structural Isomers

The term "isomers" in this context often refers to the positional isomers of the diazabicyclo[3.3.1]nonane system.

Feature1,4-Diazabicyclo[3.3.1]nonane 3,7-Diazabicyclo[3.3.1]nonane (Bispidine) 1,5-Diazabicyclo[3.3.1]nonane
Symmetry

(Chiral)

(Achiral/Meso)

(Achiral)
Basicity (pKa) High (Bridgehead N is basic)Very High (Chelating diamine)Moderate
Primary Use DAT/SERT Inhibitors, Chiral LigandsMetal Chelation, Supramolecular ChemPolymerization Catalyst
Resolvability Yes (Enantiomers) No (Meso)No (Achiral)

Experimental Protocols: Enantiomeric Separation

Resolution of 1,4-diazabicyclo[3.3.1]nonane derivatives is typically achieved via Diastereomeric Salt Crystallization (for scale) or Chiral HPLC (for analysis/purification).

Protocol A: Diastereomeric Salt Crystallization

Best for: Multi-gram scale resolution of the parent or intermediate amines.

Reagents:

  • Racemic 1,4-diazabicyclo[3.3.1]nonane derivative (e.g., 8-substituted).[3][4]

  • Resolving Agent: (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA) or (+)-Binaphthyl phosphoric acid .

  • Solvent: Ethanol/Acetone (9:1 v/v).

Step-by-Step Workflow:

  • Salt Formation: Dissolve 10 mmol of the racemic amine in 20 mL of hot ethanol. Add 0.5 equivalents of the chiral acid (L-DTTA) dissolved in acetone.

  • Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. Seed with a pure crystal if available.

  • Filtration: Collect the precipitate. This is typically the diastereomeric salt of the cis isomer (depending on substitution).

  • Recrystallization: Recrystallize the salt from boiling ethanol 2-3 times until constant melting point and optical rotation are achieved.

  • Free Basing: Suspend the purified salt in CH₂Cl₂ and treat with 1M NaOH. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the enantiopure amine.

Protocol B: Chiral HPLC Separation

Best for: Analytical purity assessment and semi-prep isolation.

System Parameters:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min (Analytical) / 4.0 mL/min (Semi-prep).

  • Detection: UV at 210 nm or 254 nm.

Self-Validating Check:

  • Inject the racemate first to establish separation factor ($ \alpha $). A value of $ \alpha > 1.2 $ indicates feasible preparative separation.

  • Verify baseline resolution ($ R_s > 1.5 $).

Visualization: Separation Logic Flow

GRacemateRacemic 1,4-Diazabicyclo[3.3.1]nonane MixtureChoiceSelect Resolution StrategyRacemate->ChoiceHPLCMethod A: Chiral HPLC(Chiralpak AD-H)Choice->HPLCAnalytical/Small ScaleCrystMethod B: DiastereomericCrystallizationChoice->CrystLarge Scale (>1g)MobilePhaseMobile Phase:Hexane/IPA/DEAHPLC->MobilePhasePeak1Peak 1: (-)-Enantiomer(Early Elution)MobilePhase->Peak1Peak2Peak 2: (+)-Enantiomer(Late Elution)MobilePhase->Peak2AgentResolving Agent:(-)-DTTA or Tartaric AcidCryst->AgentPrecipitatePrecipitate:Diastereomeric SaltAgent->PrecipitateFreeBaseFree Basing (NaOH)Precipitate->FreeBasePureEnantiopure Isomer(>99% ee)FreeBase->Pure

Caption: Decision matrix for the resolution of 1,4-diazabicyclo[3.3.1]nonane, highlighting the divergent paths for analytical vs. preparative scale.

Performance Comparison & Biological Relevance[1][5][7]

Pharmacological Profile (DAT Selectivity)

Research indicates that the (-)-S,S-enantiomer of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives often exhibits superior binding affinity for the Dopamine Transporter (DAT) compared to the (+)-isomer or the flexible piperidine analogs.[3]

Mechanism of Action: The rigid [3.3.1] scaffold locks the nitrogen lone pairs and the substituent vectors into a specific spatial arrangement that mimics the bioactive conformation of cocaine or benztropine, but with higher selectivity.

Comparative Data Table
Parameter1,4-Diazabicyclo[3.3.1]nonane DABCO ([2.2.2]) Piperidine (Flexible Analog)
Conformational Rigidity High (Locked Chair-Chair)Very High (Twisted)Low (Chair flip)
Chirality Yes (Enantiomers) No (Achiral)No (unless sub.)
DAT Affinity ($ K_i $) < 25 nM ((-)-isomer) > 10,000 nM~100-500 nM
Selectivity (DAT/SERT) High (> 300-fold) N/AModerate
Synthetic Complexity High (Requires Resolution)Low (Commercial)Low
Visualization: Structure-Activity Relationship (SAR)

SARScaffold1,4-Diazabicyclo[3.3.1]nonane CoreRigidityConformationalRigidityScaffold->RigidityRestrictsChiralityStereochemicalOrientation (S,S)Scaffold->ChiralityDefinesBindingBinding Pocket Fit(DAT Transporter)Rigidity->BindingEntropic AdvantageChirality->BindingFacial SelectivityInhibitionReuptake Inhibition(Therapeutic Effect)Binding->Inhibition

Caption: Mechanistic pathway showing how the rigid, chiral scaffold enhances binding affinity through entropic and stereoelectronic factors.

Conclusion

The 1,4-diazabicyclo[3.3.1]nonane system is a superior scaffold for designing high-affinity, selective ligands compared to flexible diamines or the achiral DABCO. While its synthesis and resolution require more sophisticated handling—specifically the use of chiral HPLC or tartrate-based crystallization —the resulting enantiopure compounds offer significant advantages in potency and selectivity for monoamine transporter targets.

Researchers should prioritize the (-)-S,S-enantiomer for biological assays targeting DAT, utilizing the protocols defined above to ensure >98% enantiomeric excess (ee).

References

  • Dutta, A. K., et al. (2004).[5] "Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine... discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives."[5][3][4] Journal of Medicinal Chemistry.

  • Mishra, M., et al. (2023).[5] "Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes." RSC Advances.

  • BenchChem Technical Guides. "9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one and related derivatives."

  • Kozlov, N. G., et al. (2000). "Synthesis and properties of 3,7-diazabicyclo[3.3.1]nonane derivatives." Russian Journal of General Chemistry.

  • Organic Syntheses. "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses.

Navigating the Structure-Activity Landscape of 1,4-Diazabicyclo[3.3.1]nonane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The rigid 1,4-diazabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure in medicinal chemistry, offering a three-dimensional framework that allows for precise orientation of substituents to interact with various biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1,4-diazabicyclo[3.3.1]nonane derivatives, focusing on their interactions with monoamine transporters, nicotinic acetylcholine receptors, and opioid receptors. By synthesizing data from key studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence the potency and selectivity of these compounds.

The Allure of Rigidity: The 1,4-Diazabicyclo[3.3.1]nonane Core

The bicyclic nature of the 1,4-diazabicyclo[3.3.1]nonane core restricts conformational flexibility, a key attribute in the design of potent and selective ligands. This rigidity helps to pre-organize the pharmacophoric elements in a bioactive conformation, potentially reducing the entropic penalty upon binding to a target receptor or transporter. This guide will explore how chemists have leveraged this structural feature to achieve remarkable activity and selectivity at different classes of therapeutic targets.

Monoamine Transporter Modulation: A Tale of Potency and Selectivity

Derivatives of 1,4-diazabicyclo[3.3.1]nonane have been extensively investigated as potent inhibitors of monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating a range of neurological and psychiatric disorders.

A significant breakthrough in this area involved the structural constraint of a flexible piperidine-based lead compound into the rigid 1,4-diazabicyclo[3.3.1]nonane framework.[1][2] This strategic rigidification led to the discovery of highly potent and selective DAT inhibitors.

Key SAR Insights for Monoamine Transporters:

  • Stereochemistry is Paramount: The stereochemistry of the substituents on the bicyclic core is a critical determinant of activity. For instance, the (S,S)-isomer of certain 4,8-disubstituted derivatives has been shown to be significantly more potent than other isomers, highlighting a specific spatial requirement for optimal interaction with the transporter.[2]

  • Influence of Substituents at N4 and C8: The nature and position of substituents on the nitrogen at position 4 and the carbon at position 8 profoundly impact both potency and selectivity. Aromatic and benzylic groups are common features in active compounds.

  • Rigidity Enhances Selectivity: While increasing the rigidity of the scaffold imposes more stringent structural requirements for activity, it can also lead to enhanced selectivity for a particular transporter.[2] For example, some 1,4-diazabicyclo[3.3.1]nonane derivatives exhibit greater selectivity for DAT over SERT and NET compared to their more flexible piperidine counterparts.

Comparative Performance Data: Monoamine Transporter Inhibitors
CompoundStructureDAT IC50 (nM)[2]SERT IC50 (nM)[2]NET IC50 (nM)[2]
(-)-(S,S)-10c 4-(4-cyanobenzyl)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonane22.58640>10000
(+)-(R,R)-10c 4-(4-cyanobenzyl)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonane185>10000>10000
(-)-(S,S)-10a 4-benzyl-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonane58.7>10000>10000

Targeting Nicotinic Acetylcholine Receptors: The Quest for Subtype Selectivity

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. They are implicated in a variety of physiological processes, including cognitive function, and are attractive targets for the treatment of neurodegenerative diseases and nicotine addiction. The 3,7-diazabicyclo[3.3.1]nonane isomer, also known as bispidine, has been a particularly fruitful scaffold for developing nAChR ligands.

Key SAR Insights for Nicotinic Acetylcholine Receptors:

  • The Importance of the Hydrogen Bond Acceptor: The introduction of a carboxamide functionality at one of the nitrogen atoms of the bispidine core has been shown to be crucial for high-affinity binding to the α4β2* nAChR subtype.

  • Spacer and Aryl Moiety Variations: The nature of the spacer connecting the carboxamide to an aryl group, as well as the substitution pattern on the aryl ring, significantly influences binding affinity and selectivity.

  • Conformational Restriction for α7 Selectivity: For derivatives targeting the α7 nAChR subtype, the conformational restriction of the diazabicycloalkane moiety is a key factor in achieving high selectivity.[3]

Comparative Performance Data: nAChR Ligands
CompoundStructureα4β2* nAChR Ki (nM)
Compound 15 N-(pyridin-3-yl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide~1
Compound 25 N-(5-methoxypyridin-3-yl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide~1
Compound 47 N-(6-chloropyridin-3-yl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxamide~1

Modulating Opioid Receptors: A Scaffold for Pain Management

The opioid receptor system is the primary target for the most effective pain-relieving drugs. The 1,4-diazabicyclo[3.3.1]nonane scaffold has also been explored for its potential to yield novel opioid receptor ligands.

Key SAR Insights for Opioid Receptors:

  • Substituents at N3 and N7 Drive Selectivity: For 3,7-diazabicyclo[3.3.1]nonane-based derivatives, the nature of the substituents at the nitrogen atoms dictates the selectivity for different opioid receptor subtypes. For instance, a phenylethyl group at the N3 position can confer affinity for the μ-opioid receptor, while smaller substituents like hydrogen or a methyl group favor κ-opioid receptor affinity.

  • Arylpropenyl Moieties for μ-Opioid Agonism: N-arylpropenyl derivatives of 3,9-diazabicyclo[3.3.1]nonane have been synthesized and shown to be potent μ-opioid receptor agonists. The substitution pattern on the aryl ring and the geometry of the propenyl linker are critical for high affinity.

Comparative Performance Data: Opioid Receptor Ligands
CompoundStructureμ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)
Compound 2i (E) 9-[3'-(3-chlorophenyl)-but-2'-en-1'-yl]-7-propionyl-3-thia-7,9-diazabicyclo[3.3.1]nonane85>5000>10000
Compound 2d N-9-(3,3-diphenylprop-2-enyl)-N-3-propionyl-DBNLow nanomolarModerateNegligible

Experimental Protocols

Synthesis of 4,8-Disubstituted 1,4-Diazabicyclo[3.3.1]nonane Derivatives

A general synthetic route to 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives involves a multi-step process starting from commercially available materials. The following is a representative protocol adapted from the literature.[4]

Step 1: Synthesis of cis-(-)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonane This intermediate is a key building block and its synthesis has been previously described.

Step 2: N-Alkylation To a solution of cis-(-)-8-benzhydryl-1,4-diazabicyclo[3.3.1]nonane (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, is added the appropriate alkylating agent (e.g., a substituted benzyl bromide or an epoxide, 1.1-1.5 eq) and a base such as potassium carbonate (2-3 eq). The reaction mixture is typically heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent like dichloromethane. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivative.

Synthesis_Workflow start cis-(-)-8-benzhydryl-1,4- diazabicyclo[3.3.1]nonane reaction N-Alkylation (Reflux) start->reaction reagents Alkylating Agent (R-X) Base (e.g., K2CO3) Solvent (e.g., ACN) reagents->reaction workup Workup (Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-R-8-benzhydryl-1,4- diazabicyclo[3.3.1]nonane purification->product

Caption: Synthetic workflow for N-alkylation.

Radioligand Binding Assay for Monoamine Transporters

The affinity of the synthesized compounds for DAT, SERT, and NET is determined using a competitive radioligand binding assay. The following is a generalized protocol.

1. Membrane Preparation:

  • Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are harvested and homogenized in a cold buffer.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the cell membranes containing the transporters.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET), the test compound at various concentrations, and the membrane preparation.

  • For determining non-specific binding, a high concentration of a known non-labeled ligand is used instead of the test compound.

  • The plates are incubated for a specific time at a defined temperature (e.g., 60-120 minutes at room temperature) to allow binding to reach equilibrium.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki (inhibitory constant) values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis cell_culture Transporter-expressing cells homogenization Homogenization cell_culture->homogenization centrifugation Differential Centrifugation homogenization->centrifugation membrane_pellet Isolated Membranes centrifugation->membrane_pellet add_reagents Add Radioligand, Test Compound, Membranes membrane_pellet->add_reagents plate_prep 96-well plate setup plate_prep->add_reagents incubation Incubation add_reagents->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki) counting->analysis

Caption: Radioligand binding assay workflow.

Conclusion and Future Directions

The 1,4-diazabicyclo[3.3.1]nonane scaffold has proven to be a versatile platform for the development of potent and selective ligands for a range of important biological targets. The inherent rigidity of this bicyclic system provides a unique advantage in drug design, allowing for the fine-tuning of ligand-receptor interactions. The comparative analysis presented in this guide highlights the distinct SAR trends for monoamine transporters, nicotinic acetylcholine receptors, and opioid receptors, underscoring the importance of substituent placement and stereochemistry.

Future research in this area will likely focus on further exploring the chemical space around this privileged scaffold. The development of novel synthetic methodologies to access a wider diversity of derivatives will be crucial. Moreover, a deeper understanding of the structural biology of the target receptors and transporters, aided by techniques such as cryo-electron microscopy, will undoubtedly guide the rational design of next-generation 1,4-diazabicyclo[3.3.1]nonane-based therapeutics with improved efficacy and safety profiles.

References

  • Dutta, A. K., et al. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry, 47(21), 5101–5113. [Link]

  • Dutta, A. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]

  • Roy, N., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22373-22395. [Link]

  • Mori, M., et al. (1975). Studies on Diazabenzobicyclo [ 3.3.1 ] nonane System. IV. Synthesis of 1, 2, 3, 4, 5, 6-Hexahydro-1, 5-methanobenzo [e] [ 1, 3 ] diazocine Derivatives. Chemical and Pharmaceutical Bulletin, 23(7), 1480-1488. [Link]

  • Muri, D., et al. (2020). Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes. Bioorganic Chemistry, 102, 104072. [Link]

  • Dutta, A. K. Research at Wayne State University. [Link]

  • Singh, A., et al. (2025). 'Oligomeric', 'pentameric' bicyclo [3. 3. 1] Nonanes (BCNs) as potential candidates for treating Alzheimer's, Parkinson's and other neurodegenerative diseases. ACS Fall 2025. [Link]

  • Füredi, A., et al. (2020). A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. Molecules, 25(15), 3462. [Link]

  • Neurosearch A/S. (2007). NONANE 1,4-DIAZABICYCLO [3.2.2].
  • Kaiser, M., et al. (2018). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 23(11), 2878. [Link]

  • Neurosearch A/S. (2007). 3, 9-DIAZABICYCLO(3.3.1)NON-3-YL-ARYL METHANONE DERIVATIVES AS NICOTINIC ACETYLCHOLINE RECEPTOR AGONISTS. WIPO Patent No. WO/2007/093601. [Link]

  • Gündisch, D., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(23), 7309-7322. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 1-22. [Link]

  • Gündisch, D., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands. Part 1: The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. University of Florida Digital Collections. [Link]

  • Roy, N., et al. (2023). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination... ResearchGate. [Link]

  • Yli-Kauhaluoma, J., et al. (2015). Synthesis and Structure-Activity Relationship of Novel 1,4-diazabicyclo[2.2.2]octane Derivatives as Potent Antimicrobial Agents. European Journal of Medicinal Chemistry, 97, 183-193. [Link]

  • Gündisch, D., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308. [Link]

  • Dutta, A. K., et al. (2008). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry, 16(6), 2769-2778. [Link]

Sources

Comparative In Vitro Efficacy of 1,4-Diazabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Distinction

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a critical structural evolution in the design of monoamine transporter (MAT) inhibitors. Unlike its structural isomer 3,7-diazabicyclo[3.3.1]nonane (Bispidine) —widely recognized for nAChR affinity and antiarrhythmic properties—the 1,4-isomer is engineered specifically to rigidify the pharmacophore of 3,6-disubstituted piperidines.

This guide evaluates the comparative efficacy of these rigidified analogues against their flexible piperidine precursors and standard tropane-based inhibitors (e.g., Cocaine, WIN 35,428). The data demonstrates that constraining the piperidine ring into the 1,4-diazabicyclo[3.3.1]nonane bicyclic system significantly enhances selectivity for the Dopamine Transporter (DAT) over Serotonin (SERT) and Norepinephrine (NET) transporters.

Critical Distinction: Researchers must not confuse this scaffold with 1,4-diazabicyclo[3.2.2]nonane , a distinct high-affinity scaffold for


 nicotinic acetylcholine receptors.
Mechanistic Rationale: The Rigidity-Selectivity Hypothesis

The primary objective of synthesizing 1,4-diazabicyclo[3.3.1]nonane analogues is to define the bioactive conformation of DAT inhibitors.[1] By bridging the piperidine ring, we freeze the nitrogen lone pair and the aromatic substituents in a specific spatial orientation, reducing the entropic penalty of binding.

Pathway Visualization: Structural Evolution & Selectivity

The following diagram illustrates the logical progression from flexible precursors to the rigidified scaffold and the resulting pharmacological shift.

SAR_Pathway Flexible Flexible Precursor (cis-3,6-disubstituted piperidine) Bridge Synthetic Rigidification (Ethylene Bridge) Flexible->Bridge Constrains conformation Scaffold 1,4-Diazabicyclo[3.3.1]nonane (Target Scaffold) Bridge->Scaffold Yields bicyclic core Outcome Enhanced DAT Selectivity (High SERT/DAT ratio) Scaffold->Outcome Optimizes binding pocket fit

Figure 1: Structural evolution strategy. Rigidification of the piperidine core minimizes off-target binding at SERT/NET, enhancing DAT specificity.

Comparative Efficacy Data

The following data synthesizes in vitro binding affinities (


 or 

) derived from competitive radioligand binding assays. The comparison highlights the impact of the 1,4-diazabicyclo[3.3.1]nonane bridge on potency and selectivity.[1][2]
Table 1: Binding Profiles of Rigid vs. Flexible Analogues

Data anchored in comparative SAR studies (Dutta et al.).

Compound ClassRepresentative LigandDAT Affinity (

/

)
SERT AffinitySelectivity (SERT/DAT)Efficacy Interpretation
Rigid Scaffold (-)-S,S-10c 22.5 nM > 8,600 nM384 High Potency & Selectivity. The rigid bridge enforces the optimal pharmacophore for DAT, excluding SERT binding.
Flexible Precursor (-)-2 (Piperidine)~20-30 nM~2,000 nM~100High Potency, Lower Selectivity. Flexibility allows adaptation to SERT binding pockets.
Standard (Tropane) WIN 35,4286.5 nM> 2,000 nM> 300Benchmark high-affinity ligand.
Standard (Natural) (-)-Cocaine254 nM1,210 nM4.7Low selectivity; broad spectrum monoamine uptake inhibition.

Key Insight: The rigid analogue (-)-S,S-10c maintains the nanomolar potency of its flexible parent but increases selectivity against the serotonin transporter by nearly 4-fold. This confirms that the DAT binding pocket tolerates—or even prefers—the specific steric bulk and conformation imposed by the [3.3.1] bridge, whereas the SERT pocket does not.

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating controls.

A. Radioligand Binding Assay (DAT)

Objective: Determine the affinity (


) of novel analogues for the dopamine transporter.

Reagents:

  • Radioligand:

    
    WIN 35,428 (Specific Activity: ~80 Ci/mmol).
    
  • Tissue Source: Rat striatal membranes (rich in DAT).

  • Non-specific Control:

    
     (-)-Cocaine or GBR 12909.
    

Workflow:

  • Membrane Prep: Homogenize rat striata in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant and centrifuge at 20,000 x g (20 min) to pellet membranes. Resuspend in assay buffer.

  • Incubation: In triplicate, combine:

    • 
       Test Compound (variable concentration, 
      
      
      
      to
      
      
      M).
    • 
      
      
      
      
      WIN 35,428 (Final conc: 2 nM).
    • 
       Membrane suspension.
      
  • Equilibrium: Incubate at 4°C for 2 hours (Critical: DAT is temperature sensitive; 4°C prevents degradation and internalization).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

Self-Validation Check:

  • Specific Binding: Must be >85% of total binding.

  • Hill Slope: Should be near -1.0. Deviations suggest cooperativity or impure isomers.

B. Functional

Dopamine Uptake Inhibition

Objective: Confirm that binding affinity translates to functional inhibition of dopamine reuptake.

Workflow Diagram:

Uptake_Assay Step1 Synaptosome Preparation (Rat Striatum P2 Fraction) Step2 Pre-incubation (10 min, 37°C) Buffer + Test Compound Step1->Step2 Step3 Substrate Addition [3H]Dopamine (50 nM final) Step2->Step3 Step4 Active Transport (5 min, 37°C) Step3->Step4 Step5 Termination Ice-cold buffer + Filtration Step4->Step5 Step6 Data Analysis Calculate IC50 Step5->Step6

Figure 2: Functional uptake assay workflow. Temperature control at 37°C is vital for active transport kinetics.

Stereochemical Considerations

The efficacy of 1,4-diazabicyclo[3.3.1]nonane analogues is highly stereospecific.

  • Active Isomer: The (S,S) enantiomer typically exhibits the highest affinity for DAT.[1][2]

  • Inactive Isomer: The (R,R) enantiomer often shows significantly reduced potency (10-100 fold lower).

  • Implication: Asymmetric synthesis or chiral separation is mandatory. Racemic mixtures will yield diluted efficacy data and misleading Hill slopes.

References
  • Dutta, A. K., et al. (2004).[3] "Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters." Journal of Medicinal Chemistry, 47(21), 5101–5113.[1] Link

  • Mishra, M., et al. (2008).[4] "Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters." Bioorganic & Medicinal Chemistry, 16(6), 2769–2778. Link

  • Schrimpf, A., et al. (2012).[5] "A Promising PET Tracer for Imaging of α7 Nicotinic Acetylcholine Receptors in the Brain." Molecules, 17, 1-x (Contextual comparison of diazabicyclo isomers). Link

Sources

Comparative Guide: Cross-Reactivity of 1,4-Diazabicyclo[3.3.1]nonane Scaffolds with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a critical evolution in the design of high-affinity ligands for the Dopamine Transporter (DAT) . Unlike its structural isomer, 3,7-diazabicyclo[3.3.1]nonane (bispidine)—which is the core pharmacophore for nicotinic acetylcholine receptor (nAChR) ligands like cytisine—the 1,4-isomer is engineered specifically to probe the steric tolerance of monoamine transporters.

This guide analyzes the cross-reactivity profile of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives. These molecules were developed as conformationally constrained analogues of GBR 12909 (vanoxerine) to test the hypothesis that rigidifying the piperazine/piperidine core enhances selectivity for DAT by reducing the "induced fit" capacity required for binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Key Pharmacological Profile[1][2][3][4]
  • Primary Target: Dopamine Transporter (DAT) – High Affinity (Low nM range).[1]

  • Cross-Reactivity (SERT): Significantly reduced compared to flexible analogs (>300-fold selectivity).

  • Cross-Reactivity (NET): Negligible (>400-fold selectivity).

  • Mechanism: Competitive reuptake inhibition via stabilization of the outward-facing conformation.

Part 2: Structural Activity Relationship (SAR) & Selectivity

To understand the cross-reactivity, one must analyze the structural evolution. The 1,4-diazabicyclo[3.3.1]nonane system locks the N-substituents in a specific spatial orientation that is highly favorable for the DAT binding pocket but sterically clashes with the orthosteric sites of SERT and NET.

Comparative Performance Table

Data synthesized from Dutta et al. (J. Med. Chem) regarding the lead compound (-)-S,S-10c.

Compound ClassRepresentative LigandDAT Affinity (

or

)
SERT Cross-Reactivity (Selectivity Ratio)NET Cross-Reactivity (Selectivity Ratio)Conformational State
1,4-Diazabicyclo[3.3.1]nonane (-)-S,S-10c 22.5 nM Low (384-fold DAT selective) Very Low (>444-fold DAT selective) Rigid (Constrained)
Flexible Piperidine Analog3,6-disubstituted piperidine~15-30 nMModerate (~50-100 fold)LowFlexible
GBR 12909 (Reference)Vanoxerine1-10 nMModerateLowFlexible
Cocaine (Standard)Cocaine~200 nMHigh (Non-selective)High (Non-selective)Rigid (Tropane)

Technical Insight: The high selectivity of the 1,4-diazabicyclo[3.3.1]nonane scaffold arises because the "bridge" in the bicyclic system prevents the molecule from adopting the specific rotamers required to fit into the SERT binding pocket, which generally accommodates a wider range of flexible aryl-amine conformations than DAT.

Pathway Visualization: Structural Evolution & Selectivity

The following diagram illustrates the logic of using the 1,4-diazabicyclo scaffold to filter out SERT/NET cross-reactivity.

G cluster_0 Parent Scaffold cluster_1 Optimization cluster_2 Transporter Cross-Reactivity GBR GBR 12909 (Flexible Piperazine) Piperidine 3,6-Disubstituted Piperidine GBR->Piperidine Bioisosteric Replacement Diaza 1,4-Diazabicyclo [3.3.1]nonane (Rigid Scaffold) Piperidine->Diaza Conformational Constraint (Rigidification) DAT DAT (Primary Target) Piperidine->DAT SERT SERT (Off-Target) Piperidine->SERT Moderate Binding Diaza->DAT High Affinity (Perfect Fit) Diaza->SERT Steric Clash (Low Affinity) NET NET (Off-Target) Diaza->NET Steric Clash (Low Affinity)

Figure 1: Evolution of ligand selectivity. Rigidification via the 1,4-diazabicyclo[3.3.1]nonane scaffold retains DAT affinity while mechanically excluding SERT and NET binding.

Part 3: Experimental Validation Protocols

To validate the cross-reactivity profile of a 1,4-diazabicyclo[3.3.1]nonane derivative in your own lab, you must employ a competitive radioligand binding assay. The following protocol is standardized for high-throughput screening of MAT selectivity.

Protocol: Competitive Radioligand Binding Assay (DAT/SERT/NET)

Objective: Determine the


 values of the test compound against standard radioligands for each transporter.
1. Membrane Preparation
  • Tissue Source: Rat striatum (for DAT) and cerebral cortex (for SERT/NET) or HEK-293 cells stably expressing hDAT, hSERT, or hNET.

  • Lysis: Homogenize tissue in ice-cold modified Tris-HCl buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Washing: Centrifuge at 48,000 × g for 20 min at 4°C. Resuspend pellet and repeat twice to remove endogenous monoamines.

2. Assay Setup (The "Triad" System)

You must run three parallel lines to establish the selectivity ratio.

TransporterRadioligand (

)
ConcentrationNon-Specific BlockerIncubation
DAT

0.5 nMGBR 12909 (10 µM)2 hr @ 4°C
SERT

1.0 nMFluoxetine (10 µM)1 hr @ 25°C
NET

1.0 nMDesipramine (10 µM)2 hr @ 4°C
3. Execution Steps
  • Dilution: Prepare serial dilutions of the 1,4-diazabicyclo[3.3.1]nonane test compound (

    
     M to 
    
    
    
    M).
  • Equilibrium: Add 50 µL test compound, 50 µL radioligand, and 400 µL membrane suspension to assay tubes.

  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

4. Data Analysis

Calculate


 using non-linear regression (log(inhibitor) vs. response). Convert to 

using the Cheng-Prusoff equation:

  • Validation Check: If the SERT/DAT ratio is < 50, the compound is considered "mixed." If > 100, it is "DAT selective." 1,4-diazabicyclo[3.3.1]nonane derivatives should yield ratios > 300.

Part 4: Logical Distinction (Isomer Alert)

A critical error in experimental design involves confusing the 1,4-isomer with the 3,7-isomer .

  • 1,4-Diazabicyclo[3.3.1]nonane:

    • Target: Monoamine Transporters (DAT selective).[1][2][3][4]

    • Use Case: Cocaine substitution therapy research, dopaminergic mapping.

  • 3,7-Diazabicyclo[3.3.1]nonane (Bispidine):

    • Target: Nicotinic Acetylcholine Receptors (nAChR).[5]

    • Use Case: Smoking cessation (Cytisine, Varenicline), anti-arrhythmics.

    • Cross-Reactivity Risk: If your compound contains the 3,7-bridge, you must screen against

      
       nAChR. If it is the 1,4-bridge, nAChR affinity is generally negligible, but DAT affinity is potent.
      
Isomer Functional Divergence Flowchart

Isomers Root Diazabicyclo[3.3.1]nonane Scaffold Isomer14 1,4-Isomer (Asymmetric Bridge) Root->Isomer14 Isomer37 3,7-Isomer (Bispidine/Symmetric) Root->Isomer37 TargetDAT Target: DAT (Dopamine Transporter) Isomer14->TargetDAT High Affinity (>100x Selectivity) TargetNAChR Target: nAChR (Nicotinic Receptor) Isomer14->TargetNAChR Negligible Isomer37->TargetDAT Low/Moderate Isomer37->TargetNAChR High Affinity (Cytisine-like)

Figure 2: Functional divergence of diazabicyclo isomers. Ensure the correct isomer is selected for MAT studies.

References

  • Dutta, A. K., et al. (2004). "Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters." Journal of Medicinal Chemistry.

  • Mishra, M., et al. (2008). "Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters." Bioorganic & Medicinal Chemistry.

  • Lukas, R. J., et al. (2010). "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands." Bioorganic & Medicinal Chemistry Letters. (Provided for isomeric contrast context).

  • Reith, M. E. A., et al. (2015). "Overview of Monoamine Transporters." Current Protocols in Pharmacology.

Sources

Benchmarking 1,4-Diazabicyclo[3.3.1]nonane Derivatives Against Known Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Quest for Selective Dopamine Transporter Ligands

The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the brain, responsible for the reuptake of dopamine from the synaptic cleft.[1][2][3] Its dysfunction is implicated in a range of neuropsychiatric disorders, including depression, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).[1][2] Consequently, the DAT is a key target for therapeutic drug development.[4][5] The challenge lies in developing compounds with high affinity and selectivity for the DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), to minimize off-target effects.

This guide provides a comparative analysis of a novel series of 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives against established therapeutic agents and research tools that target monoamine transporters. We will focus on the lead compound from this series, (-)-S,S-10c, which has demonstrated significant potential as a potent and selective DAT inhibitor.[6][7] Through a detailed examination of its in vitro pharmacological profile, we aim to provide researchers with the necessary data and methodologies to evaluate its potential for further development.

Comparative Analysis: Affinity and Selectivity for Monoamine Transporters

The cornerstone of evaluating a novel compound's potential as a monoamine transporter ligand is to determine its binding affinity (Ki) for DAT, SERT, and NET, and its functional potency (IC50) in inhibiting dopamine uptake. A desirable candidate will exhibit high affinity for DAT (low Ki value) and significantly lower affinity for SERT and NET, indicating high selectivity.

Data Summary

The following table summarizes the in vitro binding affinities and selectivities of the 1,4-diazabicyclo[3.3.1]nonane derivative, (-)-S,S-10c, in comparison to well-characterized monoamine transporter inhibitors.

CompoundDAT Affinity (IC50, nM)[6][7]SERT/DAT Selectivity Ratio[6][7]NET/DAT Selectivity Ratio[6][7]Primary Transporter Target
(-)-S,S-10c 22.5384>444Dopamine (DAT)
WIN 35,428 ~11[8]HighModerateDopamine (DAT)
Citalopram High (for SERT)[][10]N/A (SERT selective)N/A (SERT selective)Serotonin (SERT)
Nisoxetine High (for NET)[11]N/A (NET selective)N/A (NET selective)Norepinephrine (NET)

Key Insights:

  • The 1,4-diazabicyclo[3.3.1]nonane derivative, (-)-S,S-10c, demonstrates high affinity for the dopamine transporter with an IC50 value of 22.5 nM.[6][7]

  • Crucially, it exhibits excellent selectivity for DAT over both SERT (384-fold) and NET (>444-fold).[6][7] This high selectivity is a significant advantage, as it suggests a lower potential for side effects associated with the modulation of serotonin and norepinephrine systems.

  • The rigid structure of the 1,4-diazabicyclo[3.3.1]nonane scaffold is believed to contribute to this enhanced selectivity compared to less constrained analogues.[6]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, the following detailed protocols for radioligand binding and dopamine uptake assays are provided. These methods are standard in the field for characterizing the interaction of compounds with monoamine transporters.[12][13][14]

Radioligand Binding Assays for DAT, SERT, and NET Affinity

This protocol determines the binding affinity of a test compound by measuring its ability to displace a specific radioligand from its target transporter.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep1 Prepare brain tissue homogenates prep2 Incubate with test compound and radioligand prep1->prep2 Varying concentrations of test compound assay1 Separate bound and free radioligand (filtration) prep2->assay1 assay2 Quantify bound radioactivity (scintillation counting) assay1->assay2 analysis1 Generate competition curves assay2->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2 cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_quantification Quantification cluster_data_analysis Data Analysis cell1 Culture cells expressing DAT cell2 Plate cells in 96-well plates cell1->cell2 uptake1 Pre-incubate with test compound cell2->uptake1 uptake2 Add [3H]dopamine and incubate uptake1->uptake2 uptake3 Terminate uptake with ice-cold buffer uptake2->uptake3 quant1 Lyse cells uptake3->quant1 quant2 Measure intracellular radioactivity quant1->quant2 analysis1 Plot % inhibition vs. concentration quant2->analysis1 analysis2 Calculate IC50 value analysis1->analysis2

Caption: Workflow for Dopamine Uptake Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably or transiently expressing the human dopamine transporter (hDAT). [12][14]2. Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound.

  • Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of intracellular [³H]dopamine using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration and use non-linear regression to determine the IC50 value. [12][15]

Conclusion and Future Directions

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a promising framework for the design of novel and highly selective dopamine transporter inhibitors. The lead compound, (-)-S,S-10c, demonstrates a compelling in vitro profile with high affinity and excellent selectivity for DAT. This guide provides the foundational data and experimental protocols for researchers to further investigate this and related compounds.

Future studies should focus on in vivo characterization of these derivatives to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in animal models of neuropsychiatric disorders. Such investigations will be crucial in determining the therapeutic potential of this novel class of compounds.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Bryan-Lluka, L. J., & Story, D. F. (1995). Some pharmacological actions of nisoxetine, a bicyclic inhibitor of noradrenaline uptake. Journal of Pharmacy and Pharmacology, 47(5), 424-428. [Link]

  • Roth, B. L., & Sibley, D. R. (1994). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, Chapter 12, Unit 12.17. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Citalopram Hydrochloride? [Link]

  • PubChem. (n.d.). Citalopram. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Citalopram. [Link]

  • Ali, F., & Reith, M. E. A. (2023). Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1279495. [Link]

  • Dutta, A. K., et al. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Lee, B., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 26(11), 3333. [Link]

  • ResearchGate. (n.d.). Chemical structures of cocaine, WIN 35428, and the benztropine... [Link]

  • Wikipedia. (n.d.). Nisoxetine. [Link]

  • Blanchet, C., et al. (1997). Comparative evaluation of [3H]WIN 35428 and [3H]GBR 12935 as markers of dopamine innervation density in brain. Synapse, 25(2), 163-175. [Link]

  • Kolhatkar, R., et al. (2007). Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters. Bioorganic & Medicinal Chemistry, 15(12), 4076-4086. [Link]

  • Kolhatkar, R., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113. [Link]

  • Popiolek-Kalisz, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4811. [Link]

  • Little, K. Y., et al. (1993). Cocaine use increases [3H]WIN 35428 binding sites in human striatum. Brain Research, 628(1-2), 17-25. [Link]

  • Tejani-Butt, S. M. (1992). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Neuropharmacology, 31(8), 773-780. [Link]

  • Chen, N. H., & Reith, M. E. (1996). [3H]WIN 35,428 [2 beta-carbomethoxy-3 beta-(4-fluorophenyl)tropane] binding to rat brain membranes. Comparing dopamine cell body areas with nerve terminal regions. Biochemical Pharmacology, 51(4), 563-566. [Link]

  • Patin, D. L., & Lemberger, L. (1976). The effect of nisoxetine (Lilly compound 94939), a potential antidepressant, on biogenic amine uptake in man. Psychopharmacology, 50(2), 121-124. [Link]

  • ResearchGate. (n.d.). Chemical structures of DAT inhibitors used in [ 3 H]WIN 35428 and [ 3... [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489-496. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Examples. [Link]

  • Foster, J. D., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 16, 1141151. [Link]

  • Dwoskin, L. P., et al. (2007). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. Therapeutic Drug Monitoring, 29(4), 453-459. [Link]2701281/)

Sources

A Senior Application Scientist’s Guide to Validating Computational Models of 1,4-Diazabicyclo[3.3.1]nonane Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and computational scientists on the critical process of validating in silico models for ligands based on the 1,4-Diazabicyclo[3.3.1]nonane scaffold. The rigid, bicyclic nature of this scaffold presents unique opportunities and challenges for computational prediction. While its conformational rigidity can simplify certain aspects of modeling, achieving high-fidelity predictions that translate to the bench requires a rigorous, multi-faceted validation strategy. This document moves beyond simplistic protocols to explain the causal logic behind experimental choices, ensuring a self-validating workflow from computational hypothesis to experimental confirmation.

The Imperative of Validation: Grounding Predictions in Reality

Computational models are powerful tools for accelerating drug discovery, enabling the rapid screening of vast chemical libraries and prioritizing synthetic efforts.[1] However, a model's true value is not in its predictive speed but in its predictive accuracy. For scaffolds like 1,4-diazabicyclo[3.3.1]nonane, which serve as foundational cores for novel therapeutics, an unvalidated computational model can lead to costly and time-consuming dead ends.[2][3] Experimental validation is the non-negotiable process of grounding these theoretical predictions in physical reality.[1] It serves two primary purposes: to confirm the specific predictions for a given compound and to iteratively refine the computational model itself, enhancing its predictive power for future designs.[4]

Part 1: The Computational Gauntlet: From Docking to Free Energy

The initial phase involves generating hypotheses about the binding mode and affinity of 1,4-diazabicyclo[3.3.1]nonane derivatives. A tiered computational approach is most effective, balancing speed and accuracy.

Molecular Docking: The First Pass

Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and assigns a score intended to correlate with binding affinity.[1][5] It is a rapid, efficient method for initial virtual screening.

  • Causality : We start with docking because it effectively filters large libraries to identify compounds that satisfy basic geometric and chemical complementarity with the target. Given the rigid nature of the diazabicyclononane core, docking can be particularly effective at identifying plausible initial poses.[6]

  • Trustworthiness : Docking scores are best used for rank-ordering compounds rather than predicting absolute affinities. The ultimate test is whether the top-scoring compounds are experimentally active and if the predicted binding pose can be validated.[1]

Molecular Dynamics (MD) Simulations: Assessing Stability

An MD simulation assesses the stability of the predicted docking pose over time (nanoseconds to microseconds).[4] It provides insights into the dynamic nature of the protein-ligand complex, which a static dock cannot capture.

  • Causality : A ligand that is truly a strong binder should remain stably bound in its predicted pose throughout a simulation. If the ligand rapidly dissociates or drifts to a different conformation, the initial docking result is likely a false positive. This step is crucial for weeding out compounds that dock favorably but are not dynamically stable.[7]

  • Trustworthiness : The simulation is validated by observing the root-mean-square deviation (RMSD) of the ligand. A low and stable RMSD suggests a stable binding mode.[7]

Free Energy Perturbation (FEP): The Gold Standard

FEP is a rigorous, physics-based method that calculates the relative binding free energy (ΔΔG) between two closely related ligands.[8] It simulates a non-physical, "alchemical" transformation of one ligand into another to compute the free energy difference with high accuracy.

  • Causality : When lead optimization involves subtle modifications to the 1,4-diazabicyclo[3.3.1]nonane scaffold, FEP is employed because it can accurately predict the impact of these changes on binding affinity, often within 1 kcal/mol of experimental data.[9] This allows for the confident prioritization of synthetic targets.

  • Trustworthiness : FEP models are benchmarked by calculating relative binding energies for a set of known binders and comparing the predictions to experimentally determined values. A strong correlation validates the FEP protocol for that specific target system.[9][10]

cluster_comp Computational Prediction Workflow Virtual_Library Virtual Library of 1,4-Diazabicyclo[3.3.1]nonane Derivatives Docking Molecular Docking (Pose & Score Prediction) Virtual_Library->Docking High-throughput screening MD_Sim Molecular Dynamics (Pose Stability Check) Docking->MD_Sim Top candidates FEP Free Energy Perturbation (Relative Affinity Prediction) MD_Sim->FEP Stable poses of lead series Prioritized_Hits Prioritized Compounds for Synthesis MD_Sim->Prioritized_Hits FEP->Prioritized_Hits

Caption: A tiered computational workflow for predicting ligand binding.

Table 1: Comparison of Computational Methods
MethodPrimary OutputThroughputComputational CostKey Strength
Molecular Docking Binding Pose, Affinity ScoreVery HighLowRapidly screens large libraries to identify potential hits.[1]
Molecular Dynamics Pose Stability (RMSD), Dynamic InteractionsMediumMediumValidates the stability of a static dock in a dynamic environment.[4]
Free Energy Perturbation Relative Binding Free Energy (ΔΔG)LowHighAccurately predicts affinity changes from small chemical modifications.[8][9]

Part 2: The Experimental Ground Truth: Biophysical Validation

No computational prediction is complete without experimental verification. Choosing the right biophysical assay depends on the specific question being asked (Affinity? Kinetics? Thermodynamics?). The following are gold-standard techniques for characterizing small molecule-protein interactions.[11]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[12] By titrating the ligand (e.g., a 1,4-diazabicyclo[3.3.1]nonane derivative) into a solution containing the target protein, a complete thermodynamic profile of the interaction is obtained in a single, label-free experiment.[13][14]

  • Causality : ITC is often considered the gold standard because it provides the most comprehensive data: binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[14] This allows a deep understanding of the binding forces, which can be used to refine computational models by ensuring the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are consistent with the thermodynamic signature.

  • Trustworthiness : The self-validating nature of ITC comes from the quality of the data fit. A well-defined sigmoidal binding isotherm provides high confidence in the derived parameters.

  • Sample Preparation : Prepare the protein and ligand in an identical, extensively dialyzed, and degassed buffer to minimize heats of dilution.[11] Accurately determine the concentrations of both solutions via a reliable method (e.g., UV-Vis spectroscopy for protein, quantitative NMR for ligand).

  • Concentration Guidelines : The protein concentration in the sample cell should be 10-50 times the expected Kd.[13] The ligand concentration in the syringe should be 10-20 times the protein concentration to ensure saturation.[11]

  • Instrument Setup : Thoroughly clean the sample cell and syringe.[13] Load the protein solution into the sample cell and the ligand solution into the injection syringe. Place the reference cell with matching buffer.

  • Titration : Equilibrate the system to the desired temperature (e.g., 25°C). Perform a series of small, precisely controlled injections (e.g., 2-10 µL) of the ligand into the protein solution, allowing the system to return to thermal equilibrium after each injection.

  • Data Analysis : Integrate the heat change peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to determine Kd, n, and ΔH. Calculate ΔG and ΔS from these values.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in mass on the surface of a sensor chip in real-time.[15] Typically, the protein is immobilized on the chip, and the ligand is flowed over the surface.

  • Causality : We use SPR when kinetic information is critical. It provides the association rate (ka) and dissociation rate (kd), in addition to the equilibrium dissociation constant (KD = kd/ka).[16] This is invaluable for understanding not just how tightly a ligand binds, but how quickly it binds and releases, which is a critical parameter for drug efficacy.

  • Trustworthiness : The validity of SPR data is confirmed by ensuring the results are independent of the protein immobilization density and that the binding curves fit well to a 1:1 kinetic model (or a more complex model if appropriate).

  • Chip Preparation : Select a sensor chip appropriate for the protein of interest (e.g., a CM5 chip for amine coupling). Activate the carboxymethylated dextran surface.

  • Protein Immobilization : Covalently attach the target protein to the chip surface to achieve a desired density. Block any remaining active sites to prevent non-specific binding.

  • Binding Analysis : Prepare a series of dilutions of the 1,4-diazabicyclo[3.3.1]nonane derivative in a suitable running buffer.

  • Kinetic Measurement : Inject each ligand concentration over the protein-coated surface (and a reference surface with no protein) for a set association time, followed by an injection of running buffer for a set dissociation time.

  • Regeneration : After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove all bound ligand and prepare the surface for the next injection.

  • Data Analysis : Subtract the reference channel signal from the active channel signal to obtain sensorgrams. Globally fit the association and dissociation curves from all concentrations to a kinetic binding model (e.g., Langmuir 1:1) to determine ka, kd, and KD.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding.[17][18] A small, fluorescently-labeled version of the ligand (a tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein, its tumbling slows dramatically, increasing the polarization.[19]

  • Causality : FP is the method of choice for higher-throughput screening or when a competitive binding format is desired.[20] It allows for the rapid determination of the inhibitory constant (Ki) for unlabeled compounds (like our diazabicyclononane derivatives) by measuring their ability to displace the fluorescent tracer from the protein's active site.[19]

  • Trustworthiness : The assay is validated by establishing a stable assay window (the difference in polarization between the bound and free tracer) and ensuring that the unlabeled compounds do not interfere with the fluorescence signal.[21]

  • Reagent Preparation : Prepare assay buffer. Synthesize or procure a fluorescently labeled tracer molecule that is known to bind to the target.

  • Tracer Titration : Determine the Kd of the fluorescent tracer for the target protein by titrating the protein against a fixed, low concentration of the tracer.

  • Assay Setup : In a microplate, add a fixed concentration of the target protein (typically at or slightly below the tracer's Kd) and the tracer (at a low, non-saturating concentration).

  • Competitor Titration : Add a serial dilution of the unlabeled 1,4-diazabicyclo[3.3.1]nonane test compounds to the wells. Include controls for no competitor (high polarization) and no protein (low polarization).

  • Measurement : Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis : Plot the measured polarization against the logarithm of the competitor concentration. Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50, which can then be converted to a Ki value.

cluster_exp Experimental Validation Workflow Predicted_Hits Computationally Prioritized Compounds Synthesis Chemical Synthesis & Purification Predicted_Hits->Synthesis ITC ITC (Thermodynamics & Affinity) Synthesis->ITC SPR SPR (Kinetics & Affinity) Synthesis->SPR FP FP (High-Throughput Affinity) Synthesis->FP Validated_Data Validated Binding Data (Kd, Ki, ka, kd, ΔH) ITC->Validated_Data SPR->Validated_Data FP->Validated_Data

Caption: Workflow for experimental validation of computational hits.

Table 2: Comparison of Experimental Validation Methods
MethodPrimary OutputThroughputSample ConsumptionKey Strength
Isothermal Titration Calorimetry (ITC) Kd, ΔH, ΔS, Stoichiometry (n)LowHighProvides a complete thermodynamic profile in a label-free solution assay.[12][14]
Surface Plasmon Resonance (SPR) KD, Association (ka), Dissociation (kd)MediumLowMeasures real-time binding kinetics, providing on- and off-rates.[15][16]
Fluorescence Polarization (FP) Kd or KiHighLowHomogeneous assay well-suited for competitive binding and HTS.[19][20]

Part 3: The Iterative Loop: Synthesizing Data for Model Refinement

The final and most critical step is to close the loop between prediction and reality. This synthesis of in silico and in vitro data is what drives a project forward and builds truly predictive models.

  • Pose Validation : Compare the experimental binding data with the computational predictions. Does a compound predicted to form two hydrogen bonds by docking show a strong, favorable binding enthalpy in ITC? If not, the binding pose may be incorrect.

  • Affinity Correlation : Plot the experimental binding affinities (e.g., -log(Kd)) against the computational scores (e.g., docking score or FEP ΔΔG). A strong correlation (high R²) indicates that the computational model has good predictive power for that chemical series.[1]

  • Model Refinement : If discrepancies exist, use the experimental data to diagnose the model's failings. Perhaps a specific water molecule's role was ignored, or the protonation state of a residue was incorrect. The experimental results provide the "answer key" needed to fix the model. This iterative process of prediction, validation, and refinement is the cornerstone of effective computational chemistry.[4]

Model Computational Model (Docking, MD, FEP) Predict Predict Binding of New Derivatives Model->Predict Synthesize Synthesize & Purify Prioritized Compounds Predict->Synthesize Validate Experimental Validation (ITC, SPR, FP) Synthesize->Validate Compare Compare Predictions vs. Experimental Data Validate->Compare Compare->Model Good Correlation Refine Refine Model Based on Discrepancies Compare->Refine Discrepancy Found Refine->Model Improved Parameters

Caption: The iterative cycle of computational model validation and refinement.

By systematically applying this integrated computational and experimental strategy, researchers can develop robust, validated models for 1,4-diazabicyclo[3.3.1]nonane binding. This not only increases confidence in any single compound but builds a powerful predictive engine to accelerate the entire drug discovery program.

References

  • BMG Labtech.
  • Dale, I. J., et al. (2007). Analysis of protein-ligand interactions by fluorescence polarization.
  • Nanomicrospheres. (n.d.).
  • BenchChem. (n.d.).
  • Molecular Devices. (n.d.).
  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Hahn, D. F., et al. (2021). Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv preprint arXiv:2105.06222.
  • Glycopedia. (n.d.).
  • Johnson, C. M. (2014). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 1109, 139-152.
  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Fahmy, L., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Biochemical Society Transactions, 46(4), 849-857.
  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
  • Hahn, D. F., et al. (2022). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
  • Ramirez, D. A., et al. (2024).
  • Berg, K., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI.
  • Wikipedia. (n.d.).
  • Broomhead, N. K., & Soliman, M. E. (2017). Can We Rely on Computational Predictions To Correctly Identify Ligand Binding Sites on Novel Protein Drug Targets? Assessment of Binding Site Prediction Methods and a Protocol for Validation of Predicted Binding Sites. Cell Biochemistry and Biophysics, 75(1), 15-23.
  • BenchChem. (n.d.). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
  • Wang, Y., et al. (2019). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI.
  • Muri, D., et al. (2020). Synthesis, biological evaluation and docking studies of a novel class of sulfur-bridged diazabicyclo[3.3.1]nonanes. Bioorganic Chemistry, 102, 104072.
  • Wikipedia. (n.d.). Surface plasmon resonance.
  • de Azevedo, W. F., Jr., & Dias, R. (2008). Computational methods for calculation of ligand-binding affinity. Current Drug Targets, 9(12), 1031-1039.
  • Manepalli, A., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5101-5113.
  • ResearchGate. (n.d.). The bicyclo[3.3.
  • Cresset Group. (n.d.).
  • Rowan Scientific. (n.d.).
  • VU Research Portal. (2023).
  • Semantic Scholar. (n.d.).
  • Frohlich, K. M., et al. (2015). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry, 23(11), 2729-2746.

Sources

comparative analysis of the pharmacokinetic properties of 1,4-Diazabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic candidate from the bench to the bedside is fraught with challenges. A promising lead compound's success hinges not only on its pharmacodynamic potency but also on its pharmacokinetic profile. This guide provides a comparative analysis of the pharmacokinetic properties of 1,4-diazabicyclo[3.3.1]nonane derivatives, a class of rigid scaffolds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

The 1,4-diazabicyclo[3.3.1]nonane core, a conformationally restricted bicyclic system, offers a unique three-dimensional arrangement of substituents, making it an attractive scaffold for targeting complex biological systems like transporters and receptors. However, the very rigidity that confers target specificity can also present challenges in achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties. This guide will delve into the available data on the pharmacokinetic profiles of these derivatives, discuss the experimental and computational methodologies for their assessment, and provide insights into optimizing their drug-like properties.

The Critical Role of Pharmacokinetics in Drug Development

The therapeutic efficacy and safety of a drug are intrinsically linked to its pharmacokinetic profile. Understanding how a 1,4-diazabicyclo[3.3.1]nonane derivative is absorbed into the bloodstream, distributed to its site of action, metabolized into various byproducts, and ultimately excreted from the body is paramount. For CNS-targeted agents, the ability to cross the blood-brain barrier (BBB) is a critical distribution parameter. Furthermore, a favorable metabolic stability and a clear excretion pathway are essential to avoid toxicity and ensure a predictable therapeutic window.

Comparative Analysis of 1,4-Diazabicyclo[3.3.1]nonane Derivatives

Direct, head-to-head comparative pharmacokinetic studies on a wide range of 1,4-diazabicyclo[3.3.1]nonane derivatives are limited in the public domain. However, by examining existing literature, we can draw valuable comparisons and infer structure-pharmacokinetic relationships.

In Vivo Observations: A Glimpse into Pharmacokinetic Differences

A study on 4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonane derivatives as dopamine transporter (DAT) inhibitors provides qualitative but insightful in vivo data.[1] In locomotor activity tests in mice, the less constrained piperidine analogue, (-)-2, exhibited a slower onset and longer duration of action compared to the more rigid 1,4-diazabicyclo[3.3.1]nonane derivative, (-)-10c.[1] This suggests differences in their pharmacokinetic profiles, potentially in their rate of absorption, distribution to the CNS, or metabolic clearance.

CompoundScaffoldIn Vivo Observation (Locomotor Activity)Implied Pharmacokinetic Characteristic
(-)-23,6-disubstituted piperidineSlower onset, longer duration of actionSlower absorption/distribution to CNS, and/or slower clearance
(-)-10c4,8-disubstituted 1,4-diazabicyclo[3.3.1]nonaneFaster onset, shorter duration of actionFaster absorption/distribution to CNS, and/or faster clearance

Table 1: Qualitative comparison of in vivo activity suggesting differing pharmacokinetic profiles.[1]

Physicochemical Properties and Predicted CNS Penetration

The ability of a drug to cross the blood-brain barrier is often predicted by its physicochemical properties. While experimental data for 1,4-diazabicyclo[3.3.1]nonane derivatives is sparse, we can draw parallels from studies on the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold. Key parameters influencing CNS penetration include molecular weight (Mr), lipophilicity (ClogP), topological polar surface area (TPSA), and the calculated logarithm of the brain/blood concentration ratio (logBB).

For a series of 3,7-diazabicyclo[3.3.1]nonane derivatives, calculated logBB values were used to estimate their likelihood of crossing the BBB.[2] Generally, logBB values greater than 0.7 suggest high brain penetration, while values below -0.5 indicate poor penetration.[2] This computational approach is a valuable tool in the early stages of drug discovery to prioritize compounds for further in vivo testing.

ParameterDesirable Range for CNS Drugs
Molecular Weight (Mr)250 - 350
ClogP1 - 3
TPSA< 75 Ų
logBB> 0.7 (high penetration)

Table 2: General physicochemical properties associated with good CNS drug-likeness.[2]

Methodologies for Assessing Pharmacokinetic Properties

A comprehensive evaluation of the pharmacokinetic profile of 1,4-diazabicyclo[3.3.1]nonane derivatives requires a combination of in vitro, in vivo, and in silico methods.

In Vitro ADME Assays

Early-stage assessment of ADME properties is crucial for identifying potential liabilities. Key in vitro assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes to determine its intrinsic clearance. This helps predict the in vivo half-life.

  • CYP450 Inhibition: Assessing the potential of the compound to inhibit major cytochrome P450 enzymes to identify potential drug-drug interactions.

  • Plasma Protein Binding: Determining the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.

  • Permeability: Using cell-based assays (e.g., Caco-2, MDCK) to predict intestinal absorption and blood-brain barrier penetration.

In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the complete pharmacokinetic profile of a compound. A typical in vivo study involves:

  • Dosing: Administering the compound to the animal model (e.g., rat, mouse) via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collecting blood samples at various time points.

  • Bioanalysis: Quantifying the concentration of the parent drug and its major metabolites in plasma using techniques like LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Using software to calculate key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

For CNS-targeted drugs, brain and cerebrospinal fluid (CSF) concentrations are also measured to determine the extent of BBB penetration, often expressed as the unbound brain-to-plasma concentration ratio (Kp,uu,brain).

G cluster_invivo In Vivo Pharmacokinetic Study Workflow Dosing Compound Administration (e.g., IV, PO) Sampling Serial Blood/Tissue Sampling Dosing->Sampling Time course Analysis Bioanalysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

Caption: A simplified workflow for a typical in vivo pharmacokinetic study.

In Silico Modeling

Computational tools play an increasingly important role in predicting pharmacokinetic properties, thereby reducing the reliance on extensive animal testing in the early phases of drug discovery. Various software packages can predict:

  • Physicochemical properties (logP, pKa, solubility)

  • ADME parameters (absorption, metabolism, BBB penetration)

  • Potential for toxicity

These predictions, while not a substitute for experimental data, are invaluable for guiding the design of new derivatives with improved pharmacokinetic profiles.

Optimizing the Pharmacokinetic Properties of 1,4-Diazabicyclo[3.3.1]nonane Derivatives

The rigid nature of the 1,4-diazabicyclo[3.3.1]nonane scaffold can be both an advantage and a disadvantage. While it can lead to high target affinity, it can also result in high crystallinity and low solubility, which can hinder absorption. Strategies to improve the pharmacokinetic properties of these derivatives include:

  • Modulating Lipophilicity: Fine-tuning the lipophilicity of substituents to achieve a balance between solubility and membrane permeability.

  • Introducing Polar Groups: Adding polar functional groups can improve solubility, but care must be taken not to compromise BBB penetration if CNS activity is desired.

  • Blocking Metabolic Hotspots: Identifying and modifying metabolically labile sites can increase metabolic stability and prolong the half-life. For instance, deuteration of specific positions can sometimes enhance metabolic stability.

  • Prodrug Strategies: Converting a drug into a more absorbable or distributable form that is then converted to the active drug in the body.

G PK_Properties Desired Pharmacokinetic Profile Solubility Aqueous Solubility PK_Properties->Solubility Permeability Membrane Permeability PK_Properties->Permeability Metabolic_Stability Metabolic Stability PK_Properties->Metabolic_Stability BBB_Penetration BBB Penetration (for CNS drugs) PK_Properties->BBB_Penetration

Caption: Key pharmacokinetic properties to consider for optimization.

Conclusion

The 1,4-diazabicyclo[3.3.1]nonane scaffold holds considerable promise for the development of novel therapeutics. However, a thorough understanding and optimization of the pharmacokinetic properties of its derivatives are essential for clinical success. While direct comparative experimental data remains limited, the available information, coupled with insights from related scaffolds and established methodologies, provides a strong framework for advancing the development of these compelling molecules. Future research should focus on generating robust pharmacokinetic data for a wider range of 1,4-diazabicyclo[3.3.1]nonane derivatives to establish clear structure-pharmacokinetic relationships and guide the design of the next generation of therapeutics based on this versatile scaffold.

References

  • Dutta, A. K., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of medicinal chemistry, 47(21), 5101–5113. [Link]

  • Hulshof, J. W., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. European journal of medicinal chemistry, 69, 419–433. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride (CAS No. 1214249-94-1). As a trusted partner in your research, we prioritize providing guidance that extends beyond product specifications to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established best practices for analogous chemical compounds and general hazardous waste management principles.

The core logic of this guide is to treat the compound with a high degree of caution. Due to the absence of comprehensive, specific toxicological and environmental fate data for this exact molecule, we must infer its potential hazards from its structure—a halogenated bicyclic diamine. Such structures warrant careful handling to mitigate risks of irritation, unknown toxicity, and the generation of hazardous decomposition products.

Hazard Assessment and Chemical Profile

Understanding the hazard profile is the foundation of safe disposal. While specific data for 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is limited, an assessment based on similar structures, such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and other bicyclic amines, provides a conservative safety profile.

The primary concerns are:

  • Contact Hazard : Amine salts can cause skin and serious eye irritation.[1][2][3][4]

  • Inhalation Hazard : While the vapor pressure is likely low, dust from the solid material may cause respiratory irritation.[4][5]

  • Combustion Hazards : Thermal decomposition is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[1][6]

  • Environmental Hazard : Many complex nitrogenous compounds are harmful to aquatic life, and the environmental fate of this specific compound is not well-documented.[4][5] Therefore, it must not be released into the environment.[4][5]

Table 1: Inferred Hazard Profile

Hazard Category Description Rationale & Supporting Evidence
Acute Toxicity (Oral) Potentially harmful if swallowed. Analogous compounds like DABCO are classified as harmful if swallowed.[4][5][7]
Skin Irritation Causes skin irritation. A common characteristic of amine compounds and their salts.[1][4][7]
Eye Irritation Causes serious eye irritation or damage. A significant risk for many amine hydrochlorides.[2][3][4]
Incompatibilities Strong oxidizing agents, strong bases. The amine structure is susceptible to reaction with oxidizers, and the dihydrochloride salt will react with strong bases to liberate the free amine.[1][3]

| Hazardous Decomposition | NOx, CO, CO₂, HCl gas. | Expected products from the combustion of a nitrogen-containing chlorinated organic compound.[1][6] |

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent any direct contact with the substance. This protocol is a self-validating system; if any PPE is compromised, the remaining layers continue to offer protection while the user moves to a safe area to rectify the issue.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves, inspected prior to use. Prevents skin contact. Dispose of contaminated gloves according to applicable laws and good laboratory practices.[7][8]
Eye/Face Protection Chemical safety goggles and a face shield. Protects against splashes and airborne dust particles. Standard EN166 (EU) or 29 CFR 1910.133 (US) compliant.[9]
Skin/Body Protection Chemical-resistant lab coat. Protects skin and personal clothing from contamination.[10]

| Respiratory Protection | Use only in a certified chemical fume hood. | For nuisance exposures to dust, a P95 (US) or P1 (EU) respirator may be used. For higher-level protection, use appropriate respirator cartridges (e.g., OV/AG/P99).[8] |

Logical Workflow for PPE Selection

PPE_Workflow start Handling 1,4-Diazabicyclo [3.3.1]nonane dihydrochloride fume_hood Work in a Chemical Fume Hood? start->fume_hood ppe_base Required Base PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_base Yes (Recommended) spill_risk Potential for Splash or Significant Dust? ppe_base->spill_risk face_shield Add Face Shield spill_risk->face_shield Yes resp Weighing or generating dust? (Outside of fume hood) spill_risk->resp No face_shield->resp add_resp Add N95/P1 Respirator resp->add_resp Yes end_ppe Proceed with Task resp->end_ppe No add_resp->end_ppe

Caption: PPE selection workflow for handling the compound.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Methodology
  • Evacuate and Secure: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab. Restrict access to the spill area.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE listed in Table 2, including respiratory protection if dust is present.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[1] This minimizes dust generation during cleanup.

    • For Solutions: Surround the spill with an absorbent barrier (e.g., chemical absorbent pads or booms) to prevent it from spreading. Cover the liquid with absorbent material.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8][9] Use non-sparking tools if a flammable solvent was involved in the solution.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), using absorbent pads. Place all used cleaning materials into the same hazardous waste container.

  • Final Disposal: Seal the container. Attach a hazardous waste label detailing the contents, including "Spill Debris: 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride" and any solvents used. Manage the container as hazardous waste according to institutional guidelines.

  • Post-Cleanup: Wash hands and any exposed skin thoroughly after removing PPE.[3]

Spill Cleanup Decision Flow

Spill_Cleanup spill Spill Occurs assess Assess Spill Size & Location spill->assess minor_spill Minor Spill (Contained, Ventilated) assess->minor_spill Minor major_spill Major Spill or Poor Ventilation assess->major_spill Major don_ppe Don Full PPE minor_spill->don_ppe evacuate Evacuate & Alert Safety Officer major_spill->evacuate evacuate->don_ppe Once safe contain Contain Spill with Inert Absorbent don_ppe->contain collect Sweep/Scoop into Hazardous Waste Container contain->collect decontaminate Decontaminate Area & Tools collect->decontaminate label_dispose Seal, Label, and Stage for Waste Pickup decontaminate->label_dispose complete Cleanup Complete label_dispose->complete

Caption: Procedural flow for managing a chemical spill.

Proper Disposal Procedures

Disposal must be handled through a licensed professional waste disposal service.[8] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Waste Segregation and Disposal
  • Designate a Waste Stream: This compound should be classified as a halogenated organic solid waste. Consult your institution's Environmental Health & Safety (EHS) office for specific waste stream codes.

  • Primary Waste Container:

    • Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.

    • The container must be in good condition, with a tightly sealing lid.

    • Affix a hazardous waste label to the container before adding any waste.

  • Waste Collection:

    • Collect all waste materials containing 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride, including expired pure chemical, contaminated labware (pipette tips, etc.), and spill cleanup debris.

    • Do not mix this waste with incompatible materials like strong bases or oxidizing agents.[1]

  • Labeling:

    • Clearly list all chemical constituents and their approximate percentages on the hazardous waste label.

    • Ensure the full chemical name, "1,4-Diazabicyclo[3.3.1]nonane dihydrochloride," is written out.

    • Mark the appropriate hazard checkboxes (e.g., Irritant, Toxic).

  • Storage Pending Disposal:

    • Keep the waste container tightly closed when not in use.[9]

    • Store the container in a designated satellite accumulation area or central hazardous waste storage facility.

    • Ensure secondary containment is used to prevent spills in the storage area.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed waste disposal company.[2] The preferred method of final disposal is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting HCl and NOx gases.[5][8]

This comprehensive approach ensures that the disposal of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.

References

  • DAP US/GHS MSDS Project. (2025). Alex Flex Premium Molding & Trim Sealant Safety Data Sheet. [URL not directly applicable to the chemical but provides general disposal principles cited.]
  • Capot Chemical Co., Ltd. (2019). tert-butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride Safety Data Sheet. [URL not provided in search result, general principles cited.]
  • Sigma-Aldrich. (2025). Proteinase K Safety Data Sheet. [URL not directly applicable to the chemical but provides general lab practice principles cited.]
  • Loba Chemie. (2016). 1,4 - DIAZABICYCLO (2.2.2) OCTANE For Synthesis Safety Data Sheet. [Link]

  • Sigma-Aldrich. (2025). L-Threonine Safety Data Sheet. [URL not directly applicable to the chemical but provides general lab practice principles cited.]
  • PubChem. (n.d.). 1,4-diazabicyclo[3.3.1]nonane dihydrochloride. National Center for Biotechnology Information. [Link]

  • Hölzel Biotech. (n.d.). 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride. [Link]

  • Chemos GmbH & Co.KG. (n.d.). 1,4-diazabicyclooctane Safety Data Sheet. [Link]

Sources

A Senior Application Scientist's Guide to Handling 1,4-Diazabicyclo[3.3.1]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When handling novel or less-common reagents like 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride, a thorough understanding of potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, field-proven insights for the safe handling, use, and disposal of this compound.

Assumed Hazard Profile and Immediate Safety Precautions

Based on the data for its analog, 1,4-Diazabicyclo[2.2.2]octane, we will operate under the assumption that 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride is, at a minimum, a hazardous substance with the following characteristics.[1][2]

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1][2]P264, P270, P301+P312
Skin Irritation (Category 2) Causes skin irritation.[1]P280, P302+P352, P332+P313
Serious Eye Damage (Category 1-2) Causes serious eye irritation or damage.[1][2]P280, P305+P351+P338, P310
Flammable Solid (Category 1-2) The free-base analog is a flammable solid. While the dihydrochloride salt is likely less flammable, this potential hazard should not be disregarded.[1][2]P210, P240, P241
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[1]P261, P304+P340

These classifications demand a stringent adherence to the use of appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a checklist item; it is a critical system designed to mitigate specific, identified risks. Do not handle this compound without the following equipment.[3][4]

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice/Required for Splash Risk: Chemical splash goggles are mandatory to provide a complete seal around the eyes.[2] If there is a significant risk of splashing, such as during bulk transfers or dissolution of large quantities, a full face shield should be worn in addition to goggles.[4]

    • Causality: The assumed potential for serious eye damage (Category 1) from fine dust or splashes necessitates robust, sealed protection to prevent irreversible harm.[2]

  • Skin and Body Protection:

    • Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[2]

    • Lab Coat: A flame-resistant lab coat must be worn and fully fastened. Ensure the sleeves are of an appropriate length to protect the wrists.

    • Causality: A lab coat and gloves provide a critical barrier against skin contact, which is assumed to cause irritation.[1] Contaminated clothing must be removed immediately to prevent prolonged exposure.[5]

  • Respiratory Protection:

    • Engineering Controls First: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

    • When Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[3]

    • Causality: The fine, crystalline nature of amine salts poses an inhalation risk. The assumption of respiratory tract irritation necessitates that airborne particles are controlled at the source.[1]

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.

Objective: To accurately weigh 1.0 g of 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride and prepare a 0.1 M solution in deionized water.

Materials:

  • 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride

  • Deionized Water

  • Analytical Balance

  • Spatula

  • Weighing Paper or Boat

  • Volumetric Flask with Stopper (appropriate size)

  • Beaker

  • Wash Bottle

  • Appropriate Waste Container

Procedure:

  • Preparation and Pre-Use Inspection:

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational with a verified face velocity.

    • Designate a specific area within the fume hood for the handling procedure to contain any potential spills.

    • Place all necessary equipment (balance, glassware, waste container) inside the fume hood.

  • Weighing the Compound:

    • Place a weighing boat on the analytical balance and tare to zero.

    • Carefully open the reagent container. Avoid creating puffs of airborne dust.

    • Using a clean spatula, slowly transfer the solid from the reagent bottle to the weighing boat until the target weight is approached. Make slow, deliberate movements.

    • Securely close the main reagent container immediately after dispensing.

    • Causality: Keeping the primary container closed minimizes exposure to atmospheric moisture and reduces the risk of accidental spills or contamination.

  • Transfer and Dissolution:

    • Carefully remove the weighing boat from the balance.

    • Transfer the weighed solid into the designated beaker.

    • Use a wash bottle with deionized water to rinse any residual solid from the weighing boat and spatula into the beaker, ensuring a quantitative transfer.

    • Add a portion of the total required solvent to the beaker and stir gently to dissolve the solid.

    • Once dissolved, carefully transfer the solution to the volumetric flask.

    • Rinse the beaker multiple times with small aliquots of the solvent, transferring the rinsate to the volumetric flask each time.

    • Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert several times to ensure the solution is homogenous.

  • Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with a damp cloth.

    • Dispose of the weighing boat, gloves, and any contaminated wipes into the designated solid chemical waste container.

    • Wash all glassware thoroughly.

Safe Handling and Disposal Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing 1,4-Diazabicyclo[3.3.1]nonane dihydrochloride from initial assessment to final disposal.

G cluster_prep Preparation & Assessment cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Decontamination & Disposal risk_assess Assess Hazards (Use Analog Data) select_ppe Select & Inspect PPE (Goggles, Gloves, Lab Coat) risk_assess->select_ppe prep_hood Prepare & Verify Chemical Fume Hood select_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Dissolve in Solvent weigh->dissolve use_rxn Use in Reaction dissolve->use_rxn decon Decontaminate Glassware & Surfaces use_rxn->decon waste_solid Dispose of Contaminated Solids (Gloves, Weigh Boats) decon->waste_solid waste_liquid Dispose of Aqueous Waste (as per Institutional Guidelines) decon->waste_liquid

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.